Thymol acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
(5-methyl-2-propan-2-ylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMIUXMJJBBOGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862124 | |
| Record name | Phenol, 5-methyl-2-(1-methylethyl)-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
528-79-0 | |
| Record name | Thymyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=528-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thymol acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thymol acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406522 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 5-methyl-2-(1-methylethyl)-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 5-methyl-2-(1-methylethyl)-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thymol acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.676 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THYMOL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I29126I5V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Thymol Acetate from Thymol and Acetic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of thymol acetate from thymol and acetic anhydride, focusing on various methodologies, experimental protocols, and quantitative data. The information is intended to assist researchers and professionals in the selection and optimization of synthetic routes for this valuable compound.
Introduction
This compound, the acetate ester of thymol, is a compound of interest in various fields, including the pharmaceutical and fragrance industries. Its synthesis is a classic example of esterification, specifically the acetylation of a phenol. This guide details several common methods for this conversion, including traditional acid- and base-catalyzed reactions, as well as more modern, sustainable approaches.
Chemical Reaction and Mechanism
The fundamental reaction involves the nucleophilic attack of the hydroxyl group of thymol on the carbonyl carbon of acetic anhydride. This results in the formation of this compound and acetic acid as a byproduct.
Caption: General reaction for the synthesis of this compound.
The reaction is typically catalyzed by an acid or a base. In acid catalysis, the carbonyl oxygen of acetic anhydride is protonated, increasing its electrophilicity. In base catalysis, the base deprotonates the phenolic hydroxyl group of thymol, making it a more potent nucleophile.
Comparative Analysis of Synthesis Methods
Several methods for the synthesis of this compound have been reported, each with its own set of advantages and disadvantages. The choice of method often depends on factors such as desired yield, reaction time, cost, and environmental considerations. A summary of quantitative data from various synthetic protocols is presented below.
| Method | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Conventional | Sodium Acetate | None (excess Ac₂O) | Reflux | 1 | 84.5 | [1] |
| Conventional | Pyridine | Pyridine | Room Temperature | 1-4 | ~93 | [2] |
| Solvent-Free | VOSO₄·5H₂O (1 mol%) | None | Room Temperature | 24 | 80 | [3] |
| Solvent-Free | VOSO₄·5H₂O (1 mol%) | None | Room Temperature | 24 | 87 | [3] |
| Enzymatic | Immobilized Candida antarctica lipase B | Solvent-Free | 40 | 8 | >95 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on published literature and represent common laboratory practices.
Method 1: Synthesis using Sodium Acetate as Catalyst
This protocol is a traditional method for the acetylation of phenols.
Materials:
-
Thymol
-
Acetic anhydride
-
Sodium acetate
-
Cold water
-
Organic solvent (e.g., ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To 1 g of thymol, add 15 mL of acetic anhydride and 1.5 g of sodium acetate.[1]
-
Reflux the mixture for 1 hour.[1]
-
Allow the solution to cool to room temperature.
-
Slowly add 20 mL of cold water to the mixture.
-
Extract the product with an organic solvent.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude product.[1]
Method 2: Solvent-Free Synthesis using Vanadyl Sulfate as Catalyst
This method offers a more sustainable approach by eliminating the need for a solvent.
Materials:
-
Thymol
-
Acetic anhydride
-
Vanadyl sulfate pentahydrate (VOSO₄·5H₂O)
-
Water
-
Ethyl acetate
-
1 M Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate
Procedure:
-
Suspend 168 mg of VOSO₄·5H₂O (0.66 mmol) in 6.4 mL of acetic anhydride (0.068 mol).[3]
-
After 10 minutes, add 10 g of thymol (0.067 mol).[3]
-
Stir the reaction mixture at room temperature for 24 hours.[3]
-
Quench the reaction by adding 150 mL of water.
-
Extract the aqueous phase twice with 100 mL of ethyl acetate.[3]
-
Wash the combined organic phases twice with 50 mL of 1 M NaOH solution to remove unreacted thymol, followed by a water wash.[3]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent. The product is obtained as a colorless oil.[3]
Workflows
The following diagrams illustrate the general experimental and purification workflows for the synthesis of this compound.
Caption: General experimental workflow for this compound synthesis.
Caption: Detailed purification workflow for this compound.
Characterization Data
The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃): δ 7.18 (d, 1H), 7.01 (d, 1H), 6.80 (s, 1H), 2.96 (sept, 1H), 2.30 (s, 6H), 1.18 (d, 6H).[2]
-
¹³C NMR (100 MHz, CDCl₃): δ 169.7, 147.8, 136.9, 136.5, 127.1, 126.4, 122.7, 27.1, 23.0, 20.9, 20.8.[2]
-
IR (film, cm⁻¹): 2966, 1760, 1220.[2]
Conclusion
The synthesis of this compound from thymol and acetic anhydride can be achieved through various effective methods. Traditional approaches using catalysts like sodium acetate or pyridine offer high yields but may require harsher conditions or the use of hazardous reagents. Modern solvent-free methods, such as those employing VOSO₄, provide a more sustainable alternative with good to excellent yields. Enzymatic synthesis represents a green and highly selective route, often yielding very high purity products under mild conditions. The choice of the optimal method will be dictated by the specific requirements of the research or development project, including scale, cost, and environmental impact. This guide provides the necessary technical details to aid in this decision-making process.
References
Unraveling the Molecular Fingerprint: A Technical Guide to the Mass Spectrometry Fragmentation of Thymol Acetate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of thymol acetate, a significant aromatic compound found in various essential oils. By detailing the experimental protocols and elucidating the fragmentation pathways, this document serves as a valuable resource for the identification, characterization, and quality control of this compound in research and industrial applications.
Core Fragmentation Data
The electron ionization mass spectrum of this compound is characterized by a series of distinct fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance of the most significant ions, are summarized in the table below. This data is critical for the unequivocal identification of this compound in complex mixtures.
| m/z | Relative Abundance (%) | Proposed Fragment Ion |
| 192 | ~5-10 | [M]⁺ (Molecular Ion) |
| 150 | ~30-40 | [M - C₂H₂O]⁺ |
| 135 | 100 (Base Peak) | [M - CH₃CO]⁺ |
| 91 | ~15-20 | [C₇H₇]⁺ (Tropylium ion) |
| 43 | ~20-30 | [CH₃CO]⁺ (Acylium ion) |
Experimental Protocols
The mass spectral data for this compound is typically acquired using Gas Chromatography-Mass Spectrometry (GC-MS). The following outlines a representative experimental protocol for the analysis of this compound, synthesized from established methodologies for essential oil and terpenoid analysis.[1][2][3][4]
1. Sample Preparation:
-
A stock solution of this compound is prepared by dissolving a known quantity in a suitable volatile solvent, such as methanol or hexane, to a concentration of approximately 1 mg/mL.[1]
-
For analysis, the stock solution is further diluted to a final concentration in the range of 1-10 µg/mL.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically operated in split mode with a split ratio of 1:20 to 1:100 to prevent column overloading. The injector temperature is maintained at approximately 250 °C.
-
Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness HP-5MS (5% phenyl-methylpolysiloxane) or equivalent, is commonly used.[1][2]
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate of approximately 1.0-1.5 mL/min.
-
Oven Temperature Program: A temperature gradient is employed to ensure optimal separation. A typical program begins at 60-80 °C, holds for 1-2 minutes, then ramps up to 240-280 °C at a rate of 5-10 °C/min, followed by a final hold period of 5-10 minutes.[2][3]
3. Mass Spectrometry (MS) Conditions:
-
Ionization: Electron Ionization (EI) is the standard method, with an electron energy of 70 eV.[5]
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is typically used.
-
Scan Range: The mass-to-charge (m/z) scan range is generally set from 40 to 400 amu to encompass all expected fragment ions.
-
Ion Source Temperature: The ion source temperature is maintained at approximately 230 °C.
Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization follows predictable pathways for aromatic esters. The proposed fragmentation mechanism, which accounts for the major observed peaks in the mass spectrum, is illustrated in the diagram below. The process begins with the ionization of the molecule to form the molecular ion [M]⁺ at m/z 192.
Caption: Proposed fragmentation pathway of this compound under electron ionization.
The fragmentation is initiated by the high-energy electrons removing an electron from the this compound molecule, most likely from one of the oxygen lone pairs, to form the molecular ion (m/z 192). The primary fragmentation pathways are as follows:
-
Formation of the Base Peak at m/z 135: The most favorable fragmentation is the alpha-cleavage of the ester group, resulting in the loss of a neutral ketene radical (•CH₂CO) and the formation of the highly stable thymol cation.[6][7] This fragment gives rise to the base peak at m/z 135.
-
Formation of the Acylium Ion at m/z 43: Cleavage of the C-O bond of the ester linkage results in the formation of the stable acylium ion ([CH₃CO]⁺) at m/z 43.[6][8]
-
Formation of the Ion at m/z 150: A rearrangement reaction, likely a McLafferty-type rearrangement, can lead to the loss of a neutral ketene molecule (C₂H₂O) from the molecular ion, resulting in the fragment ion at m/z 150.[8]
-
Formation of the Tropylium Ion at m/z 91: The fragment ion at m/z 135 can undergo further fragmentation, typically the loss of a propene molecule (C₃H₆) from the isopropyl group, leading to the formation of the very stable tropylium ion ([C₇H₇]⁺) at m/z 91.[9][10]
Understanding these fragmentation pathways is essential for the structural elucidation of this compound and related compounds, providing a robust method for their identification in complex matrices. This technical guide serves as a foundational resource for researchers and professionals working with this important natural product.
References
- 1. scitepress.org [scitepress.org]
- 2. Analysis of terpenes in cannabis by GC-MS: method development and its application to Cannabis sativa L extracts | Scientific Letters [publicacoes.cespu.pt]
- 3. Solvent-Focused Gas Chromatographic Determination of Thymol and Carvacrol Using Ultrasound-Assisted Dispersive Liquid–Liquid Microextraction through Solidifying Floating Organic Droplets (USA-DLLME-SFO) [mdpi.com]
- 4. Gas chromatography-mass spectrometry analysis of different organic crude extracts from the local medicinal plant of Thymus vulgaris L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. areme.co.jp [areme.co.jp]
- 6. academics.su.edu.krd [academics.su.edu.krd]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 10. whitman.edu [whitman.edu]
A Comparative Analysis of the Biological Activities of Thymol and Thymol Acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymol, a naturally occurring phenolic monoterpenoid found in the essential oils of thyme and other plants, has long been recognized for its broad spectrum of biological activities.[1][2][3][4] Its therapeutic potential is well-documented, encompassing antimicrobial, antioxidant, anti-inflammatory, and insecticidal properties.[1][2][3][5] However, the application of thymol can be limited by its volatility and potential for cytotoxicity at higher concentrations.[6][7][8] To address these limitations, synthetic modifications, such as acetylation to form thymol acetate, have been explored. This technical guide provides a comprehensive comparison of the biological activities of thymol and its acetylated derivative, this compound, drawing upon available scientific literature. The following sections will delve into their comparative efficacy across various biological assays, present detailed experimental protocols for key methodologies, and visualize relevant pathways and workflows.
Comparative Biological Activity Data
The following tables summarize the available quantitative data from various studies, offering a direct comparison of the biological activities of thymol and this compound.
Table 1: Antimicrobial Activity
| Microorganism | Compound | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Escherichia coli | Thymol | 0.0781 (µl/ml) | - | [9] |
| Staphylococcus aureus | Thymol | - | 14.30 | [10] |
| Streptococcus pyogenes | Thymol | - | - | [2] |
| Candida albicans | Thymol | - | - | [2] |
Table 2: Antioxidant Activity
| Assay | Compound | IC50 (µg/mL) | % Inhibition | Reference |
| DPPH Radical Scavenging | Thymol | 269 | - | [11] |
| DPPH Radical Scavenging | Thymol Derivative 4 | 80 | - | [11] |
Note: "Thymol Derivative 4" in the referenced study is a distinct derivative and not explicitly this compound, but it provides an example of how modification can impact activity.
Table 3: Cytotoxicity
| Cell Line | Compound | IC50 (µg/mL) | Treatment Duration (h) | Reference |
| HT-29 (colorectal cancer) | Thymol | ~52-60 | 24 | [12][13] |
| HT-29 (colorectal cancer) | This compound | ~0.08 | 24 | [12][13] |
| HCT-116 (colorectal cancer) | Thymol | ~65 | 24 | [12] |
| HCT-116 (colorectal cancer) | This compound | ~0.08 | 24 | [12] |
| HCT-8 (human adenocarcinoma) | Thymol | 122.5 | 24 | [6] |
| HCT-8 (human adenocarcinoma) | Thymol Octanoate | 309.6 | 24 | [6] |
| HCT-8 (human adenocarcinoma) | Thymol | 75.5 | 48 | [6] |
| HCT-8 (human adenocarcinoma) | Thymol Octanoate | 139 | 48 | [6] |
Table 4: Insecticidal and Repellent Activity
| Insect Species | Compound | Activity | MRED (µg/g) | Reference |
| Imported Fire Ants | Thymol | Repellent | 7.8 - 31.25 | [14] |
| Lesser Mealworm (larvae) | Thymol | Ingestion Toxicity (% mortality at 2%) | 91.67 | [15] |
| Beet Armyworm | This compound | Higher toxicity than thymol | - | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in the study of thymol and its derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[17][18]
a. Preparation of Materials:
-
Microorganism: A pure, overnight culture of the test microorganism (e.g., E. coli, S. aureus).
-
Growth Medium: Mueller-Hinton Broth (MHB) or other suitable broth.
-
Test Compounds: Stock solutions of thymol and this compound in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not inhibit microbial growth.
-
Equipment: 96-well microtiter plates, multichannel pipette, incubator, microplate reader.
b. Procedure:
-
Prepare a standardized microbial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[17][18]
-
Perform serial two-fold dilutions of the test compounds in the microtiter plate using the growth medium.
-
Inoculate each well with the prepared microbial suspension.
-
Include a positive control (microorganism in broth without test compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 16-20 hours.[18]
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[18]
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.[19][20][21]
a. Preparation of Materials:
-
DPPH Solution: A freshly prepared solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol (typically 0.1 mM).[20]
-
Test Compounds: Serial dilutions of thymol and this compound in a suitable solvent.
-
Positive Control: A known antioxidant such as ascorbic acid or Trolox.[22][23]
-
Equipment: Spectrophotometer or microplate reader capable of measuring absorbance at ~517 nm.
b. Procedure:
-
Add a fixed volume of the DPPH solution to a series of test tubes or wells of a microplate.
-
Add different concentrations of the test compounds to the DPPH solution.
-
Include a control containing only the DPPH solution and the solvent.
-
Incubate the reaction mixtures in the dark at room temperature for a set time (e.g., 30 minutes).[20]
-
Measure the absorbance of each solution at approximately 517 nm.[19]
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100[19]
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay assesses the potential of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in stimulated macrophage cells.[24][25][26]
a. Preparation of Materials:
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7).
-
Cell Culture Medium: DMEM supplemented with fetal bovine serum and antibiotics.
-
Stimulant: Lipopolysaccharide (LPS).
-
Test Compounds: Stock solutions of thymol and this compound in DMSO.
-
Griess Reagent: A solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid.[25]
-
Equipment: 96-well cell culture plates, incubator, microplate reader.
b. Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.[25]
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at ~540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
A standard curve using sodium nitrite is prepared to quantify the nitrite concentration.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Insecticidal Activity: Diet Incorporation Method
This method evaluates the toxicity of a compound when ingested by an insect.
a. Preparation of Materials:
-
Insect: Larval stage of the target insect (e.g., lesser mealworm).
-
Artificial Diet: A standard diet suitable for the test insect.
-
Test Compounds: Thymol and this compound dissolved in a suitable solvent (e.g., acetone).
-
Equipment: Rearing containers, controlled environment chamber.
b. Procedure:
-
Prepare different concentrations of the test compounds in the solvent.
-
Incorporate the test solutions into the artificial diet and mix thoroughly. Allow the solvent to evaporate completely.
-
A control diet is prepared with the solvent only.
-
Place a known number of insect larvae into rearing containers with the treated or control diet.
-
Maintain the containers in a controlled environment (temperature, humidity, photoperiod).
-
Record larval mortality at regular intervals (e.g., daily) for a specified duration.
-
The percentage of mortality is calculated for each concentration.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts and processes related to the biological activities of thymol and this compound.
Caption: Thymol's anti-inflammatory mechanism via NF-κB pathway inhibition.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Caption: Workflow for the DPPH radical scavenging antioxidant assay.
Discussion and Conclusion
The available data suggests that the acetylation of thymol can significantly alter its biological activity. In the context of cytotoxicity against colorectal cancer cell lines, this compound demonstrated remarkably higher potency than its parent compound, with IC50 values several orders of magnitude lower.[12][13] Conversely, esterification of thymol to thymol octanoate led to a reduction in cytotoxicity against a human adenocarcinoma cell line, indicating that the nature of the ester group is a critical determinant of this activity.[6]
In terms of insecticidal properties, this compound has been reported to exhibit higher toxicity against the beet armyworm than thymol.[16] This suggests that for certain applications, such as the development of novel pesticides, this compound may be a more effective active ingredient.
While direct comparative data for antimicrobial and antioxidant activities are less abundant, the existing literature on thymol establishes it as a potent agent.[2][11][27] The modification of thymol's phenolic hydroxyl group through acetylation would be expected to influence its antioxidant capacity, as this group is crucial for free radical scavenging. The enhanced activity of a different thymol derivative in the DPPH assay suggests that derivatization can indeed modulate this property.[11]
The anti-inflammatory actions of thymol are well-documented, with mechanisms involving the inhibition of key signaling pathways like NF-κB.[5][28][29][30][31] Further research is warranted to elucidate the anti-inflammatory potential of this compound and to determine if the acetylation affects its interaction with these molecular targets.
References
- 1. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 2. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thymol bioactivity: A review focusing on practical applications - Arabian Journal of Chemistry [arabjchem.org]
- 4. Thymol and Thyme Essential Oil—New Insights into Selected Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A comparative study of thyme ( Thymus vulgaris L.) essential oils and thymol – differences in chemical composition and cytotoxicity - Chemical and Process Engineering : New Frontiers - Tom Vol. 45, nr 1 (2024) - BazTech - Yadda [yadda.icm.edu.pl]
- 8. researchgate.net [researchgate.net]
- 9. Development of an experimental apparatus and protocol for determining antimicrobial activities of gaseous plant essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Newly Synthesized Thymol Derivative and Its Effect on Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. thieme-connect.com [thieme-connect.com]
- 19. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 20. acmeresearchlabs.in [acmeresearchlabs.in]
- 21. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 24. benchchem.com [benchchem.com]
- 25. mjas.analis.com.my [mjas.analis.com.my]
- 26. dovepress.com [dovepress.com]
- 27. Antibacterial Activity of Selected Essential Oil Components and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Frontiers | Anti-inflammatory effects of thymol: an emphasis on the molecular interactions through in vivo approach and molecular dynamic simulations [frontiersin.org]
- 30. Publications - Open Library of Bioscience - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 31. [PDF] Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings | Semantic Scholar [semanticscholar.org]
The Natural Occurrence of Thymol Acetate in Essential Oils: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural occurrence of thymol acetate in essential oils. It details the prevalence of its precursor, thymol, summarizes quantitative data, outlines biosynthetic pathways, and describes standard experimental protocols for extraction and analysis. This document is intended to serve as a comprehensive resource for professionals in research, natural product chemistry, and drug development.
Introduction
Thymol (2-isopropyl-5-methylphenol) is a phenolic monoterpenoid renowned for its potent antiseptic, antimicrobial, and antioxidant properties. It is a principal constituent of essential oils from various aromatic plants, particularly within the Lamiaceae family, such as Thymus (thyme) and Origanum (oregano) species.
This compound, the acetate ester of thymol, is a related compound that also occurs naturally, though it is reported far less frequently and often in lower concentrations than its precursor. It possesses a milder, less phenolic, and warm-herbal aroma, making it valuable in the fragrance industry.[1] The acetylation of thymol to this compound can modify its biological activity and physicochemical properties, such as stability and skin permeability, making it a molecule of significant interest for pharmaceutical and cosmetic applications. This guide focuses on the natural distribution of this compound, supported by data on its more abundant precursor, thymol.
Natural Occurrence and Quantitative Data
While thymol is a well-documented major component of many essential oils, this compound is typically found as a minor to trace constituent. However, specific plant species and chemotypes have been identified that contain significant quantities of this compound, sometimes even as the most abundant compound.
Natural Occurrence of this compound
This compound has been identified in the essential oils of a diverse range of plant species. Notably high concentrations have been found in specific chemotypes of Blumea, Aeollanthus, and Thymus. The presence and concentration of this ester are highly dependent on the plant's genetics, geographical location, and developmental stage.
The following table summarizes the quantitative data on this compound occurrence from peer-reviewed literature.
Table 1: Quantitative Analysis of this compound in Selected Essential Oils
| Plant Species | Family | Plant Part | Origin | This compound (%) | Thymol (%) | Reference |
| Blumea gariepina DC. | Asteraceae | Aerial Parts | Not Specified | 85.4 | 6.9 | [2] |
| Aeollanthus pubescens Benth. | Lamiaceae | Aerial Parts | Kozah, Togo | 20.0 | 55.0 | [3] |
| Aeollanthus pubescens Benth. | Lamiaceae | Aerial Parts | Ogou, Togo | 17.0 | 29.5 | [3] |
| Thymus musilii Velen. | Lamiaceae | Aerial Parts | Not Specified | 13.0 | 67.7 | [4] |
| Thymus pulegioides L. | Lamiaceae | Aerial Parts | Sicily, Italy | 12.8 | 6.4 | [5][6] |
| Thymus vulgaris L. | Lamiaceae | Aerial Parts | Not Specified | 3.19 | 33.4 | [7] |
| Salvia rosmarinus Schleid. | Lamiaceae | Aerial Parts | Calabria, Italy | 1.63 | - | [8] |
| Thymus vulgaris L. | Lamiaceae | Flowering Aerial Parts | Spain | 0.1 - 0.2 | 47.7 - 50.0 | [9] |
Natural Occurrence of Thymol (Precursor)
The occurrence of thymol is widespread and well-documented. Plants rich in thymol are the most probable sources for the natural occurrence of this compound, as the presence of the precursor is a prerequisite for the ester's biosynthesis. The "thymol chemotype" is common in many species of the Lamiaceae family.
Table 2: Quantitative Analysis of Thymol in Selected Essential Oils
| Plant Species | Family | Plant Part | Origin | Thymol (%) | Reference |
| Thymus linearis | Lamiaceae | Leaves & Flowers | India | 74.6 - 75.8 | [1] |
| Thymus musilii Velen. | Lamiaceae | Aerial Parts | Not Specified | 67.7 | [4] |
| Aeollanthus pubescens Benth. | Lamiaceae | Aerial Parts | Kozah, Togo | 55.0 | [3] |
| Thymus vulgaris L. | Lamiaceae | Aerial Parts | Richerenches, France | 47.1 | [10] |
| Thymus pulegioides L. | Lamiaceae | Aerial Parts | Campania, Italy | 26.3 | [5] |
| Thymus vulgaris L. | Lamiaceae | Aerial Parts | Egypt | 17.4 | [11] |
Biosynthesis of Thymol and this compound
The biosynthesis of thymol and its subsequent acetylation to this compound occurs via the terpenoid pathway within the plant. The pathway to thymol has been elucidated, involving terpene synthases and cytochrome P450 enzymes.[12][13] The final acetylation step is catalyzed by specific acyltransferases.[14]
-
Precursor Formation : The pathway begins with the formation of Geranyl Diphosphate (GPP) from the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).
-
Cyclization : A terpene synthase, γ-terpinene synthase (TPS), catalyzes the cyclization of GPP to form γ-terpinene.[15]
-
Aromatization to Thymol : The formation of the aromatic phenol, thymol, from γ-terpinene is a multi-step process involving cytochrome P450 monooxygenases (CYP71D subfamily) and a short-chain dehydrogenase/reductase (SDR). This process proceeds through unstable intermediates to form the aromatic ring.[12]
-
Acetylation to this compound : The final step is the esterification of thymol. A specific enzyme, identified as a thymol acetyltransferase belonging to the BAHD acyltransferase family, transfers an acetyl group from acetyl-CoA to the hydroxyl group of thymol, yielding this compound.[14]
Experimental Protocols
The identification and quantification of this compound in essential oils rely on standardized extraction and analytical techniques.
Essential Oil Extraction: Hydrodistillation
A common method for extracting essential oils from dried plant material is hydrodistillation, often using a Clevenger-type apparatus.
Protocol:
-
Material Preparation : Weigh a known amount (e.g., 100 g) of air-dried aerial parts of the plant material.
-
Apparatus Setup : Place the plant material into a round-bottom flask (e.g., 2 L) with a sufficient volume of distilled water (e.g., 1 L). Connect the flask to a Clevenger-type apparatus, which is then fitted with a condenser.
-
Distillation : Heat the flask to boil the water. The resulting steam will rupture the plant's oil glands, releasing the volatile compounds.
-
Condensation & Separation : The steam and volatile oil vapor mixture travels into the condenser and, upon cooling, condenses back into a liquid. The essential oil, being immiscible with water and generally less dense, separates and collects in the calibrated tube of the Clevenger apparatus.
-
Duration : Continue the hydrodistillation for a set period (e.g., 3 hours) to ensure complete extraction.
-
Collection & Storage : After cooling, collect the oil, dry it over anhydrous sodium sulfate to remove residual water, and store it in a sealed, dark glass vial at low temperatures (e.g., 4°C) until analysis.
Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold-standard technique for separating, identifying, and quantifying the individual components of an essential oil.
Protocol:
-
Sample Preparation : Prepare a diluted solution of the essential oil (e.g., 1% v/v) in a suitable solvent like hexane or dichloromethane.
-
GC-MS System : Use a gas chromatograph coupled to a mass spectrometer. The GC is typically equipped with a non-polar or semi-polar capillary column (e.g., HP-5MS, DB-5, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injection : Inject a small volume (e.g., 1 µL) of the diluted sample into the GC inlet, which is heated (e.g., 250°C) to vaporize the sample. A split injection mode is common.
-
Separation : The carrier gas (typically Helium) carries the vaporized sample through the capillary column. The oven temperature is programmed to increase gradually (e.g., start at 60°C, ramp at 3°C/min to 240°C) to separate compounds based on their boiling points and interaction with the column's stationary phase.
-
Detection and Identification (MS) : As components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact at 70 eV) and fragmented. The resulting mass spectrum (a fragmentation pattern) acts as a chemical fingerprint.
-
Data Analysis :
-
Identification : Compounds are identified by comparing their mass spectra with those in spectral libraries (e.g., NIST, Wiley) and by comparing their calculated Retention Indices (RI) with literature values.
-
Quantification : The relative percentage of each compound is calculated from the peak area in the total ion chromatogram (TIC), assuming a response factor of unity for all components. For absolute quantification, a calibration curve with an authentic standard of this compound would be required, typically using a GC-FID (Flame Ionization Detector).
-
Conclusion and Future Directions
The natural occurrence of this compound in essential oils is a subject of growing interest, distinct from its well-known precursor, thymol. While thymol is a dominant component in many Lamiaceae species, this compound is generally found in much lower concentrations. However, this guide has highlighted several notable exceptions, such as Blumea gariepina, Aeollanthus pubescens, and specific Thymus chemotypes, which can accumulate this compound as a major constituent, with concentrations ranging from 13% to over 85%.
For researchers and drug development professionals, these species represent valuable natural sources for the isolation of this compound. The acetylation of thymol alters its organoleptic and physicochemical properties, which may lead to novel applications in pharmaceuticals, cosmetics, and as a flavoring agent.
Future research should focus on:
-
Wider Screening : A broader chemotaxonomic survey of plants, especially within the Lamiaceae and Asteraceae families, to identify new, high-yield sources of this compound.
-
Enzyme Characterization : Isolation and functional characterization of the specific thymol acetyltransferases involved in the biosynthesis of this compound to enable biotechnological production through metabolic engineering.
-
Pharmacological Evaluation : Comparative studies on the bioactivity of thymol versus this compound to determine how acetylation impacts its therapeutic properties, including antimicrobial efficacy, anti-inflammatory effects, and cytotoxicity.
References
- 1. globalsciencebooks.info [globalsciencebooks.info]
- 2. tandfonline.com [tandfonline.com]
- 3. e-nps.or.kr [e-nps.or.kr]
- 4. <i>Thymus musilii</i> Velen. as a promising source of potent bioactive compounds with its pharmacological properties: <i>In vitro</i> and <i>in silico</i> analysis - Arabian Journal of Chemistry [arabjchem.org]
- 5. Chemical Composition and Antimicrobial Activity of the Essential Oils from Two Species of Thymus Growing Wild in Southern Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. notulaebotanicae.ro [notulaebotanicae.ro]
- 8. Chemical Profile of Essential Oils of Selected Lamiaceae Plants and In Vitro Activity for Varroosis Control in Honeybees (Apis mellifera) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. perfumerflavorist.com [perfumerflavorist.com]
- 10. Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. The biosynthesis of thymol, carvacrol, and thymohydroquinone in Lamiaceae proceeds via cytochrome P450s and a short-chain dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The biosynthesis of thymol, carvacrol, and thymohydroquinone in Lamiaceae proceeds via cytochrome P450s and a short-chain dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Buy this compound | 528-79-0 [smolecule.com]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Physical and Chemical Differences Between Thymol and Thymol Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thymol, a natural monoterpenoid phenol, is a well-documented bioactive compound with a wide array of pharmacological properties, including notable anti-inflammatory and antimicrobial effects. However, its therapeutic application can be hampered by its characteristic strong odor and potential for local irritation. Chemical modification, such as acetylation to form thymol acetate, presents a promising strategy to modulate these properties and potentially enhance its pharmacological profile. This technical guide provides a comprehensive comparison of the physical and chemical characteristics of thymol and its acetylated derivative, this compound. It includes a detailed summary of their quantitative properties, step-by-step experimental protocols for synthesis and analysis, and an exploration of their impact on key inflammatory signaling pathways. This document aims to serve as a critical resource for researchers and professionals in the field of drug discovery and development.
Comparative Physicochemical Properties
The conversion of thymol's phenolic hydroxyl group to an acetate ester results in significant changes to its physical and chemical properties. A summary of these key differences is presented below for straightforward comparison.
| Property | Thymol | This compound | Reference(s) |
| Molecular Formula | C₁₀H₁₄O | C₁₂H₁₆O₂ | [1],[2] |
| Molecular Weight ( g/mol ) | 150.22 | 192.25 | [1],[2] |
| Appearance | White crystalline solid | Colorless to pale yellow liquid or low-melting solid | [3],[4] |
| Odor | Strong, aromatic, thyme-like | Mild, herbaceous, slightly spicy | [5] |
| Melting Point (°C) | 49-51 | 28-30 | [1],[4] |
| Boiling Point (°C) | 232 | 240-245 | [1],[6] |
| Solubility in Water (g/L at 20°C) | 0.9 | 0.04 (estimated) | [1],[4] |
| Solubility in Organic Solvents | Highly soluble in alcohols, ethers, and other organic solvents | Soluble in alcohols and organic solvents | [1],[5] |
| pKa | 10.59 | Not applicable | [7],[8] |
| logP (Octanol-Water Partition Coefficient) | ~3.3 | ~3.0 | [9],[5] |
| Refractive Index (n_D^20) | 1.5227 | 1.5310 - 1.5370 | [10],[4] |
| UV Absorption Maximum (nm) | 274 | ~274 | [11],[1] |
Experimental Protocols
This section details established methodologies for the synthesis, purification, and analysis of thymol and this compound, providing a practical framework for laboratory investigation.
Synthesis of this compound from Thymol
A standard laboratory procedure for the acetylation of thymol involves the use of acetic anhydride with a base catalyst.
Materials:
-
Thymol
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Diethyl ether or Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
In a round-bottom flask, dissolve thymol (1.0 equivalent) in anhydrous pyridine.
-
Cool the flask in an ice bath and add acetic anhydride (1.2 equivalents) dropwise with stirring.
-
Remove the ice bath and allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether or ethyl acetate and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain crude this compound.[10]
Purification of this compound by Column Chromatography
Flash column chromatography is an effective method for purifying the synthesized this compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent: A mixture of hexane and ethyl acetate (e.g., 95:5 v/v)
-
Chromatography column and associated apparatus
Procedure:
-
Prepare a slurry of silica gel in the eluent and pack the column.
-
Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the hexane-ethyl acetate mixture, collecting fractions.
-
Monitor the fractions by TLC to identify those containing pure this compound.
-
Combine the pure fractions and evaporate the solvent to yield purified this compound.[12],[13]
Analytical Methodologies
For Thymol:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F₂₅₄.
-
Mobile Phase: Cyclohexane:Ethyl Acetate (85:15, v/v).[10]
-
Derivatization: Spray with anisaldehyde-sulfuric acid reagent and heat at 110°C for 5-10 minutes.
-
Detection: Densitometric scanning at 530 nm.[10]
For this compound:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F₂₅₄.
-
Mobile Phase: Toluene:Ethyl Acetate (9:1, v/v) can be used as a starting point for optimization.
-
Detection: Visualize under UV light at 254 nm or by staining. Densitometric scanning can be performed at a suitable wavelength, typically around 274 nm.
For Thymol and this compound:
-
Column: A nonpolar capillary column, such as a TRB-5-625 (60m x 0.25mm i.d., 0.25µm film thickness).[6]
-
Carrier Gas: Nitrogen at a flow rate of 0.6 mL/min.[6]
-
Temperature Program: Oven temperature programmed from 185°C to 235°C.[6]
-
Injector and Detector Temperature: 290°C.[6]
-
Sample Preparation: Dilute samples in a suitable solvent such as ethanol.
Mandatory Visualizations
Experimental and Logical Workflows
Caption: A workflow diagram illustrating the synthesis, purification, and analysis of this compound.
Signaling Pathways
Caption: Thymol's inhibitory effect on the NF-κB signaling pathway.
Caption: Thymol's modulation of the MAPK signaling cascade.
Discussion of Core Differences and Implications
The acetylation of thymol's phenolic hydroxyl group is the central chemical modification that dictates the differences in the properties and biological activities of thymol and this compound.
4.1. Chemical and Physical Implications:
The replacement of the acidic proton of the hydroxyl group with an acetyl group renders this compound a neutral molecule. This eliminates its ability to donate a hydrogen bond, which, along with an increase in molecular weight, contributes to its significantly lower water solubility compared to thymol. The masking of the polar hydroxyl group also leads to a milder, less phenolic odor. While both compounds are lipophilic, the subtle change in the octanol-water partition coefficient (logP) may influence their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME).
4.2. Biological and Pharmacological Implications:
The free hydroxyl group of thymol is widely considered to be crucial for its potent antimicrobial activity, as it is believed to interact with and disrupt microbial cell membranes.[7] While this compound also possesses antimicrobial properties, its efficacy and mechanism may differ. It has been suggested that this compound may act as a prodrug, undergoing hydrolysis in biological systems to release thymol.
In the context of inflammation, thymol has been demonstrated to exert its effects through the modulation of key intracellular signaling pathways:
-
NF-κB Signaling Pathway: Thymol has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by down-regulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[14] It achieves this by preventing the phosphorylation of IκBα and the p65 subunit of NF-κB, which are critical steps in the activation of this pathway.[14] This leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[14]
-
MAPK Signaling Pathway: Thymol also interferes with the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. It has been observed to block the phosphorylation of key kinases such as ERK, JNK, and p38 in response to inflammatory stimuli.[14] By inhibiting these pathways, thymol further suppresses the expression of inflammatory mediators.
The direct effects of this compound on these signaling pathways are not as extensively characterized. However, given its structural similarity and potential conversion to thymol, it is plausible that it exerts anti-inflammatory effects through similar mechanisms. The altered physicochemical properties of this compound may influence its cellular uptake and interaction with molecular targets, potentially leading to a modified duration of action or a different side-effect profile.
Conclusion
The transformation of thymol to this compound through acetylation results in a molecule with distinct physical, chemical, and potentially pharmacological properties. The masking of the phenolic hydroxyl group alters its solubility, odor, and reactivity. While thymol's anti-inflammatory and antimicrobial activities are well-established and linked to its interaction with the NF-κB and MAPK signaling pathways, the biological profile of this compound remains an area of active investigation. Its potential to act as a prodrug, offering a modified release and activity profile, makes it a compound of significant interest for drug development. This guide provides a foundational overview to aid researchers in further exploring the therapeutic potential of thymol and its derivatives.
References
- 1. Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thymol inhibits LPS-stimulated inflammatory response via down-regulation of NF-κB and MAPK signaling pathways in mouse mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thymol reduces acetic acid-induced inflammatory response through inhibition of NF-kB signaling pathway in rat colon tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Antibacterial Action of Three Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic Activity of Thymol with Commercial Antibiotics against Critical and High WHO Priority Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Acetylation of mitogen-activated protein kinase phosphatase-1 inhibits Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic Activity of Thymol with Commercial Antibiotics against Critical and High WHO Priority Pathogenic Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings | Semantic Scholar [semanticscholar.org]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. Frontiers | The Antibacterial Activity of Thymol Against Drug-Resistant Streptococcus iniae and Its Protective Effect on Channel Catfish (Ictalurus punctatus) [frontiersin.org]
Thymol Acetate: A Technical Guide for Researchers
An In-depth Examination of its Properties, Synthesis, and Biological Activities
Thymol acetate, the acetate ester of the naturally occurring monoterpenoid thymol, is a compound of significant interest in the fields of chemical research and drug development. Its enhanced stability and potentially modulated biological activities compared to its parent compound, thymol, make it a compelling subject for scientific investigation. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its synthesis and biological evaluation, and a discussion of its mechanisms of action.
Core Physicochemical Properties
This compound is a colorless to pale yellow liquid with a characteristic herbaceous and slightly spicy aroma. Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 528-79-0 | [1][2][3] |
| Molecular Formula | C₁₂H₁₆O₂ | [1][2][3] |
| Molecular Weight | 192.25 g/mol | [1][2][3] |
| Boiling Point | Approximately 243.5-245.5 °C | [2] |
| Density | Approximately 1.009 g/cm³ | [2] |
Synthesis of this compound
The most common laboratory-scale synthesis of this compound is achieved through the acetylation of thymol. This reaction involves the esterification of the hydroxyl group of thymol with an acetylating agent, typically in the presence of a catalyst or a base.
Experimental Protocol: Acetylation of Thymol
This protocol details the synthesis of this compound from thymol and acetic anhydride with sodium acetate as a catalyst.
Materials:
-
Thymol (1.0 g)
-
Acetic anhydride (15 mL)
-
Sodium acetate (1.5 g)
-
Cold deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Combine 1.0 g of thymol, 15 mL of acetic anhydride, and 1.5 g of sodium acetate in a round-bottom flask.[4]
-
Attach a reflux condenser and heat the mixture to reflux for 1 hour.[4]
-
After 1 hour, remove the heat source and allow the solution to cool to room temperature.[4]
-
Slowly add 20 mL of cold deionized water to the reaction mixture to quench the excess acetic anhydride.[4]
-
Transfer the mixture to a separatory funnel and perform an extraction. The organic layer containing this compound should be separated.
-
Wash the organic layer with deionized water to remove any remaining impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the final product, this compound.[4]
-
The yield of this reaction is reported to be approximately 84.5%.[4]
-
Confirm the identity and purity of the synthesized this compound using techniques such as thin-layer chromatography (TLC) and infrared spectroscopy (FTIR).[4]
Workflow for the synthesis of this compound.
Biological Activities and Experimental Evaluation
This compound is recognized for its potential as an antifungal, antibacterial, and antioxidant agent.[5] Acetylation of thymol can reduce its toxicity while in some cases enhancing its biological effects.[4][5]
Antibacterial Activity
The antibacterial properties of this compound can be quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various bacterial strains.
This protocol describes a method for determining the MIC and MBC of this compound against Escherichia coli and Staphylococcus aureus.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Tryptic Soy Broth (TSB)
-
Sterile 96-well microplates
-
Bacterial cultures of E. coli and S. aureus
-
Spectrophotometer (for measuring optical density)
Procedure:
-
Prepare a stock solution of this compound by dissolving it in 5% DMSO.[3]
-
In a sterile 96-well plate, add TSB to each well.
-
Perform serial binary dilutions of the this compound stock solution in the wells to achieve a range of final concentrations (e.g., 0.002 to 4 mg/mL).[3]
-
Prepare a microbial suspension of the test bacteria and dilute it to a final cell density of approximately 10⁶ CFU/mL.
-
Add 10 µL of the diluted microbial suspension to each well containing the different concentrations of this compound.[3]
-
Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for 24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in no bacterial growth on the agar plates.
Workflow for MIC and MBC determination.
Antifungal Activity
Similar to its antibacterial action, this compound's antifungal properties are of significant interest. Studies have shown that thymol esters can exhibit higher antifungal activity than their phenolic precursors.[5] The mechanism of action is often attributed to the disruption of the fungal cell membrane.
Antioxidant Activity
The antioxidant potential of this compound can be evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
This protocol provides a general method for assessing the antioxidant activity of this compound.
Materials:
-
This compound
-
Methanol or ethanol
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution
-
UV-Vis spectrophotometer
-
96-well plate or cuvettes
Procedure:
-
Prepare a stock solution of DPPH in methanol or ethanol. The final working solution should have an absorbance of approximately 1.0 at 517 nm.[6]
-
Prepare various concentrations of this compound in the same solvent.
-
In a 96-well plate or cuvettes, mix a specific volume of the this compound solution with the DPPH working solution.[7]
-
Include a control sample containing only the solvent and the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[6]
-
Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.[6]
-
The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined from a plot of inhibition percentage against concentration.
Conclusion
This compound presents a promising area of research for the development of new therapeutic and preservative agents. Its synthesis is straightforward, and its biological activities can be readily assessed using established protocols. Further research into its mechanisms of action and in vivo efficacy is warranted to fully realize its potential in various applications.
References
- 1. Buy this compound | 528-79-0 [smolecule.com]
- 2. Thymol synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. calpaclab.com [calpaclab.com]
- 6. DPPH Radical Scavenging Assay [mdpi.com]
- 7. Assessment of Antioxidant Activity and Neuroprotective Capacity on PC12 Cell Line of Frankenia thymifolia and Related Phenolic LC-MS/MS Identification - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Thymol Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymol acetate, the acetate ester of the naturally occurring monoterpenoid phenol thymol, is a compound of interest in various scientific and industrial fields, including pharmaceuticals, fragrances, and food science. A fundamental physicochemical property governing its application, particularly in drug development and formulation, is its solubility in different solvents. This technical guide provides a comprehensive overview of the solubility of this compound, presenting available quantitative data, outlining standard experimental methodologies for solubility determination, and discussing the key factors that influence this critical parameter.
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For a drug to be absorbed, it must first be in solution at the site of absorption. Therefore, a thorough understanding of the solubility of a compound like this compound in various solvent systems is paramount for formulators and drug development scientists. This guide aims to be a valuable resource for professionals working with this compound, providing both practical data and theoretical insights.
Quantitative Solubility Data for this compound
The following table summarizes the solubility of this compound in a wide range of solvents at 20°C. This data provides a valuable comparative reference for solvent selection in various applications.
| Solvent | Solubility (g/L) at 20°C[1] |
| Highly Soluble In | |
| DMSO | 1206.96 |
| DMAc | 1193.62 |
| Pyridine | 1046.47 |
| NMP | 799.62 |
| DMF | 766.83 |
| 3-Pentanone | 716.37 |
| Cyclohexanone | 652.51 |
| Cyclopentanone | 567.86 |
| Freely Soluble In | |
| Acrylic Acid | 470.02 |
| 2-Butanone | 461.86 |
| THF | 459.00 |
| Methanol | 463.04 |
| Acetone | 415.33 |
| tert-Butanol | 411.75 |
| tert-Amyl Alcohol | 424.17 |
| Acetylacetone | 397.62 |
| N,N-Dimethylaniline | 394.77 |
| Methyl Propionate | 381.54 |
| 1,4-Dioxane | 369.91 |
| 1,2-Dichloroethane | 367.05 |
| Acetic Acid | 346.73 |
| Benzyl Alcohol | 344.31 |
| Ethanol | 335.21 |
| gamma-Butyrolactone | 335.40 |
| Acetonitrile | 324.63 |
| Chloroform | 323.42 |
| Toluene | 317.31 |
| Soluble In | |
| Ethyl Acetate | 291.59 |
| n-Propanol | 284.98 |
| n-Butanol | 266.02 |
| sec-Butanol | 264.95 |
| Diethyl Ether | 260.99 |
| Isopentanol | 259.48 |
| Isopropanol | 252.54 |
| Isobutanol | 247.39 |
| Dichloromethane | 246.60 |
| Dipropyl Ether | 240.98 |
| MIBK | 213.73 |
| Propionic Acid | 206.49 |
| Propylene Carbonate | 208.19 |
| Water | 208.46 |
| Methyl Acetate | 204.80 |
| Triethyl Phosphate | 194.35 |
| Formic Acid | 190.94 |
| n-Pentanol | 189.01 |
| Isopropyl Acetate | 181.80 |
| 2-Pentanol | 181.35 |
| MTBE | 177.09 |
| Chlorobenzene | 173.00 |
| Sparingly Soluble In | |
| Tetrachloromethane | 140.52 |
| 1,2,4-Trichlorobenzene | 123.79 |
| Formamide | 126.82 |
| DMSO | 1206.96 |
| n-Octanol | 111.71 |
| n-Heptanol | 109.67 |
| n-Butyl Acetate | 102.52 |
| Slightly Soluble In | |
| n-Propyl Acetate | 86.23 |
| Ethylene Glycol | 83.88 |
| 1,2-Dichlorobenzene | 78.07 |
| Ethyl Formate | 77.01 |
| Very Slightly Soluble In | |
| Cyclohexane | 42.97 |
| n-Heptane | 41.41 |
| n-Hexane | 33.64 |
Factors Influencing the Solubility of this compound
The solubility of this compound is not a fixed value but is influenced by several factors. A comprehensive understanding of these factors is crucial for its effective application.
Solvent Properties
The principle of "like dissolves like" is a fundamental concept in predicting solubility. Polar solvents tend to dissolve polar solutes, while non-polar solvents dissolve non-polar solutes. This compound, being an ester, has both polar (the ester group) and non-polar (the aromatic ring and alkyl groups) regions, giving it a degree of solubility in a wide range of solvents with varying polarities.
Temperature
pH and Hydrolysis
The pH of an aqueous solution can significantly impact the solubility of ionizable compounds. However, this compound is a neutral molecule and does not possess acidic or basic functional groups that would ionize with changes in pH. Therefore, its solubility is not expected to be directly dependent on pH.
It is crucial to consider, however, that as an ester, this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield thymol and acetic acid. This chemical degradation would lead to an apparent increase in solubility over time, as the hydrolysis products themselves dissolve. The rate of hydrolysis is generally lowest in the neutral pH range and increases at both acidic and basic pH. Researchers should therefore consider the pH stability of this compound when conducting solubility studies in aqueous media, especially over extended periods.
Experimental Protocol for Solubility Determination
While the specific experimental conditions used to generate the data in Table 1 are not detailed in the source, a generalized and robust protocol for determining the equilibrium solubility of a compound like this compound can be described. The "gold standard" for equilibrium solubility measurement is the shake-flask method .
Principle
The shake-flask method involves agitating an excess amount of the solid solute (this compound) in the solvent of interest at a constant temperature until equilibrium is reached. At equilibrium, the concentration of the dissolved solute in the supernatant is measured, which represents the solubility of the compound under those conditions.
Materials and Apparatus
-
This compound (high purity)
-
Solvents of interest (analytical grade)
-
Glass vials or flasks with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
Syringes and filters (e.g., 0.45 µm PTFE or other suitable material)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-FID, UV-Vis Spectrophotometer)
Generalized Procedure
-
Preparation: Add an excess amount of this compound to a series of vials, ensuring that there will be undissolved solid remaining at equilibrium.
-
Solvent Addition: Accurately add a known volume of the desired solvent to each vial.
-
Equilibration: Securely cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 20°C or 37°C for physiological relevance). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration plateaus.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle. Alternatively, centrifuge the vials at a controlled temperature to pellet the undissolved solid.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. To ensure no undissolved particles are transferred, filter the sample through a chemically inert filter into a clean vial.
-
Dilution: If necessary, accurately dilute the filtered supernatant with the appropriate solvent to a concentration within the analytical instrument's linear range.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method.
-
Calculation: Calculate the solubility of this compound in the solvent, taking into account any dilution factors. The results are typically expressed in g/L or mg/mL.
Analytical Techniques for Quantification
The choice of analytical technique for determining the concentration of this compound in the saturated solution is critical for accuracy. Suitable methods include:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a common and reliable method for quantifying organic molecules like this compound. A suitable mobile phase and column must be chosen to achieve good separation and peak shape.
-
Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is another powerful technique for the analysis of volatile and semi-volatile compounds.
-
UV-Vis Spectrophotometry: If this compound has a unique UV absorbance profile and there are no interfering substances, UV-Vis spectrophotometry can be a simpler and faster method for quantification. A calibration curve of absorbance versus concentration must first be established.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
This technical guide has provided a detailed overview of the solubility of this compound, a crucial parameter for its application in research, particularly in drug development. The extensive quantitative data presented offers a solid foundation for solvent selection. While specific data on the effects of temperature and pH are lacking in the current literature, the general principles discussed herein provide a framework for understanding how these factors may influence solubility. The detailed experimental protocol for the shake-flask method, along with the workflow diagram, offers a practical guide for researchers seeking to determine the solubility of this compound in their own laboratories. A thorough understanding and careful consideration of the factors affecting solubility and the potential for hydrolysis are essential for the successful formulation and application of this compound.
References
Potential Therapeutic Applications of Thymol Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thymol, a naturally occurring phenolic monoterpenoid, has long been recognized for its diverse pharmacological properties. Its acetylated derivative, thymol acetate, is emerging as a promising therapeutic agent with potentially enhanced characteristics. This technical guide provides an in-depth overview of the current understanding of this compound's therapeutic applications, with a focus on its anthelmintic, antimicrobial, and anti-inflammatory activities. Detailed experimental protocols, quantitative data, and insights into the underlying mechanisms of action, including the modulation of key signaling pathways, are presented to facilitate further research and development in this area.
Introduction
Thymol, the principal bioactive component of thyme and oregano essential oils, has a well-documented history of use in traditional medicine.[1][2] Its chemical modification, specifically through acetylation to form this compound, has been explored as a strategy to potentially reduce toxicity and enhance biological efficacy.[3] This guide consolidates the existing scientific literature on this compound, offering a comprehensive resource for researchers investigating its therapeutic potential.
Anthelmintic Activity
This compound has demonstrated significant efficacy against gastrointestinal nematodes, presenting a potential alternative to conventional anthelmintic drugs.
Quantitative Data
The following table summarizes the in vitro and in vivo anthelmintic activity of this compound compared to thymol against Haemonchus contortus, a common gastrointestinal nematode in sheep.
| Assay | Compound | Concentration/Dose | Effect | Reference |
| Egg Hatch Test (EHT) | Thymol | 0.5 mg/mL | 98% inhibition of larval hatching | [4][5] |
| This compound | 4 mg/mL | 67.1% inhibition of larval hatching | [4][5] | |
| Thymol | EC50: 0.08 mg/mL | - | [6] | |
| This compound | EC50: 1.9 mg/mL | - | [6] | |
| Larval Development Test (LDT) | Thymol | 8 mg/mL | 100% inhibition of larval development | [4][5] |
| This compound | 8 mg/mL | 100% inhibition of larval development | [4][5] | |
| Adult Worm Motility | Thymol | 800 µg/mL | 100% reduction in motility | [4] |
| This compound | 800 µg/mL | 83.4% reduction in motility | [4] | |
| In Vivo Efficacy (Sheep) | Thymol | - | 59.8% reduction in egg count per gram of feces (epg) | [4] |
| This compound | - | 76.2% reduction in egg count per gram of feces (epg) | [4] | |
| Acute Toxicity (Mice) | Thymol | LD50: 1,350.9 mg/kg | - | [4] |
| This compound | LD50: 4,144.4 mg/kg | - | [4] |
Experimental Protocols
This assay evaluates the ovicidal activity of the test compounds.
Materials:
-
Fresh feces from sheep monospecifically infected with H. contortus.
-
Saturated NaCl solution.
-
Test compounds (Thymol, this compound) dissolved in an appropriate solvent (e.g., 1% Tween 80).
-
Positive control (e.g., Thiabendazole).
-
Negative control (solvent).
-
96-well microtiter plates.
-
Microscope.
-
Lugol's iodine solution.
Procedure:
-
Recover nematode eggs from the feces using a standard flotation technique with saturated NaCl solution.
-
Prepare a suspension of eggs in water, adjusting the concentration to approximately 100 eggs per 250 µL.
-
In a 96-well plate, add 250 µL of the egg suspension to each well.
-
Add 250 µL of the test compound dilutions, positive control, or negative control to the respective wells.
-
Incubate the plate at 25°C for 48 hours.
-
After incubation, add a drop of Lugol's iodine to each well to stop further hatching and aid in visualization.
-
Count the number of hatched larvae and unhatched eggs under a microscope.
-
Calculate the percentage of inhibition of egg hatching for each treatment.[1]
This assay assesses the larvicidal activity of the compounds.
Materials:
-
H. contortus eggs.
-
Feces from a nematode-free sheep.
-
Test compounds (Thymol, this compound).
-
Positive control (e.g., Ivermectin).
-
Negative control (solvent).
-
Culture plates or tubes.
-
Microscope.
Procedure:
-
Incubate H. contortus eggs at 28°C for 24 hours to obtain first-stage larvae (L1).
-
Prepare a suspension of L1 larvae, adjusting the concentration to approximately 250 larvae per 500 µL.
-
Mix 500 µL of the larval suspension with 500 µL of the test compound dilutions, positive control, or negative control in 1 g of nematode-free sheep feces.
-
Incubate the cultures at room temperature for 6 days.
-
After incubation, recover the larvae and differentiate between the different larval stages (L1, L2, L3) under a microscope.
-
Calculate the percentage of inhibition of larval development for each treatment.[6]
Antimicrobial Activity
This compound exhibits broad-spectrum antimicrobial activity against various pathogenic bacteria.
Quantitative Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of thymol against several bacterial strains. While specific MIC values for this compound are less reported, derivatization of thymol has been shown to modulate its antimicrobial potency.[7]
| Bacterial Strain | Compound | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Thymol | 300 - 600 | [8] |
| Escherichia coli | Thymol | 310 - 5000 | [8] |
| Streptococcus iniae | Thymol | 128 | [9] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test microorganism.
-
Appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Test compound (this compound).
-
96-well microtiter plates.
-
Spectrophotometer or microplate reader.
-
Positive control (no compound).
-
Negative control (no bacteria).
Procedure:
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Prepare serial twofold dilutions of the this compound in the broth medium in a 96-well microtiter plate.
-
Inoculate each well (except the negative control) with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for 18-24 hours).
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that shows no visible growth.[1][5]
Anti-inflammatory Activity
Thymol has well-established anti-inflammatory properties, and this compound is expected to exhibit similar, if not modulated, effects. The primary mechanism of action is believed to involve the inhibition of key inflammatory signaling pathways.
Signaling Pathways
Thymol has been shown to exert its anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][10] These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and enzymes. It is hypothesized that this compound, following potential in vivo hydrolysis to thymol, would also influence these pathways.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
Materials:
-
Male Wistar rats (180-220 g).
-
Carrageenan (1% in sterile saline).
-
Test compound (this compound) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Positive control (e.g., Indomethacin).
-
Vehicle control.
-
Plethysmometer.
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compound, positive control, or vehicle control orally or intraperitoneally.
-
After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.[8][11]
Structure-Activity Relationship and Bioavailability
The acetylation of thymol's hydroxyl group to form this compound alters its physicochemical properties, which can influence its biological activity and bioavailability. The increased lipophilicity of this compound may affect its absorption, distribution, metabolism, and excretion (ADME) profile. While thymol is rapidly absorbed and metabolized, primarily through glucuronidation and sulfation, the metabolic fate of this compound is less characterized.[12][13][14] It is plausible that this compound acts as a prodrug, undergoing hydrolysis in vivo to release thymol, which then exerts its therapeutic effects. This could potentially lead to a more sustained release and prolonged activity compared to the administration of thymol itself. The lower in vitro anthelmintic activity of this compound compared to thymol in some assays might be attributed to the necessity of this bioactivation step. Conversely, the reduced toxicity of this compound suggests that the acetyl group may play a protective role.[4]
Synthesis of this compound
This compound can be synthesized through the esterification of thymol with acetic anhydride.
Experimental Protocol
Materials:
-
Thymol.
-
Acetic anhydride.
-
Sodium acetate (catalyst).
-
Distilled water.
-
Apparatus for reflux.
-
Separatory funnel.
-
Drying agent (e.g., anhydrous sodium sulfate).
-
Rotary evaporator.
Procedure:
-
In a round-bottom flask, combine thymol, acetic anhydride, and a catalytic amount of sodium acetate.
-
Reflux the mixture for approximately 1 hour.
-
After cooling to room temperature, add cold water to the reaction mixture to hydrolyze any unreacted acetic anhydride.
-
Transfer the mixture to a separatory funnel and extract the this compound with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any remaining acetic acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The product can be further purified by distillation or chromatography if necessary.[7][15]
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent, particularly in the fields of parasitology, microbiology, and inflammation. Its favorable toxicity profile compared to thymol makes it an attractive candidate for further development. Future research should focus on elucidating the detailed pharmacokinetic and pharmacodynamic properties of this compound, including its metabolic fate and the precise mechanisms by which it modulates inflammatory signaling pathways. Further in vivo studies are warranted to confirm its efficacy in various disease models and to establish optimal dosing regimens. The development of advanced drug delivery systems for this compound could also enhance its therapeutic potential by improving its bioavailability and target specificity.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. Thymol reduces acetic acid-induced inflammatory response through inhibition of NF-kB signaling pathway in rat colon tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. inotiv.com [inotiv.com]
- 5. benchchem.com [benchchem.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | The Antibacterial Activity of Thymol Against Drug-Resistant Streptococcus iniae and Its Protective Effect on Channel Catfish (Ictalurus punctatus) [frontiersin.org]
- 10. Thymol inhibits LPS-stimulated inflammatory response via down-regulation of NF-κB and MAPK signaling pathways in mouse mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5.6.2. Carrageenan-Induced Paw Edema Model [bio-protocol.org]
- 12. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Frontiers | Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development [frontiersin.org]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of Thymol Acetate using Lipase Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymol acetate is an important ester with applications in the pharmaceutical, food, and cosmetic industries, valued for its aromatic and biological properties. Traditional chemical synthesis of this compound often involves harsh reaction conditions, the use of hazardous reagents, and the formation of unwanted byproducts. Enzymatic synthesis using lipases offers a green and sustainable alternative, providing high selectivity, milder reaction conditions, and a reduced environmental footprint. Lipases, particularly from microbial sources, have demonstrated high efficacy in catalyzing the esterification or transesterification of thymol to produce this compound with high yields. This document provides detailed protocols and quantitative data for the synthesis of this compound using various lipases.
Data Presentation: Quantitative Analysis of Lipase-Catalyzed this compound Synthesis
The efficiency of enzymatic this compound synthesis is influenced by several parameters, including the choice of lipase, acyl donor, reaction medium, temperature, and reaction time. The following tables summarize quantitative data from various studies to provide a comparative overview of different catalytic systems and reaction conditions.
Table 1: Performance of Different Lipases in this compound Synthesis
| Enzyme Source | Form | Acyl Donor | Reaction Medium | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Candida antarctica lipase B (CALB) | Immobilized | Acetic Acid | Solvent-free | 40 | 8 | >95 |
| Thermomyces lanuginosus lipase | Immobilized | Acetic Acid | Hexane | 35 | 12 | 88 |
| Porcine pancreatic lipase | Free | Acetic Acid | Acetonitrile | 30 | 24 | 72 |
| Rhizomucor miehei lipase | Immobilized | Acetic Acid | Ionic liquid | 45 | 10 | 91 |
Data compiled from a study on enzymatic and biocatalytic approaches for this compound synthesis.
Table 2: Influence of Acyl Donor on Lipase-Catalyzed Synthesis of Acetate Esters
| Lipase | Substrate | Acyl Donor | Conversion (%) | Reaction Time (h) | Reference |
| Novozym 435 | Cinnamyl alcohol | Ethyl acetate | 90.06 | 3 | [1] |
| Lipozyme TL IM | Eugenol | Acetic anhydride | 92.86 | - | [2] |
| Immobilized lipase PS | Menthol | Vinyl acetate | ~50 | 48 | [3] |
Experimental Protocols
The following protocols provide detailed methodologies for the enzymatic synthesis of this compound.
Protocol 1: Synthesis of this compound using Immobilized Candida antarctica Lipase B (Novozym 435) in a Solvent-Free System
This protocol is adapted from optimized conditions for similar phenolic ester syntheses and available data for this compound.[4]
Materials:
-
Thymol
-
Acetic anhydride or Vinyl acetate
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Reaction vessel (e.g., screw-capped flask or small-scale reactor)
-
Magnetic stirrer with heating plate or incubator shaker
-
Analytical equipment for reaction monitoring (e.g., Gas Chromatography-Flame Ionization Detection, GC-FID)
-
Heptane (for product extraction and analysis)
Procedure:
-
Substrate Preparation: In a clean, dry reaction vessel, add thymol and the acyl donor. A typical molar ratio of thymol to acyl donor is 1:1 to 1:5. For example, use 1 mmol of thymol and 2 mmol of acetic anhydride.
-
Enzyme Addition: Add Novozym 435 to the substrate mixture. The enzyme loading is typically 5-15% by weight of the total substrates. For the example above, this would be 15% of the mass of thymol and acetic anhydride.
-
Reaction Incubation: Securely cap the vessel and place it on a magnetic stirrer or in an incubator shaker. Set the temperature to 40-50°C and the agitation speed to ensure a homogenous mixture (e.g., 200 rpm).[4]
-
Reaction Monitoring: Allow the reaction to proceed for 8-24 hours. To monitor the progress, withdraw small aliquots of the reaction mixture at different time intervals. Dilute the aliquot with heptane and analyze the conversion of thymol to this compound using GC-FID.
-
Reaction Termination and Product Recovery: Once the desired conversion is achieved, separate the immobilized enzyme from the product mixture by simple filtration. The enzyme can be washed with a solvent like heptane and dried for reuse.
-
Product Purification (Optional): The resulting this compound can be further purified by vacuum distillation or column chromatography to remove any unreacted substrates and byproducts.
Protocol 2: Synthesis of this compound using Soluble Candida antarctica Lipase B
This protocol is based on methodologies for the synthesis of thymol octanoate using soluble lipase.[4]
Materials:
-
Thymol
-
Octanoic acid (as a model for carboxylic acid acyl donor)
-
Soluble Candida antarctica lipase B (CALB) solution
-
Reaction vessel (e.g., 10 mL vials)
-
Thermostatic bath with magnetic stirring
-
Centrifuge
-
n-Heptane for extraction and analysis
Procedure:
-
Substrate and Enzyme Preparation: In a 10 mL vial, add 2 mmol of octanoic acid (or acetic acid) and a specific molar ratio of thymol (e.g., 0.5 mmol to 6 mmol). Add 200 µL of the CALB enzymatic solution (concentration adjusted to a specific protein content, e.g., 50.5 mg of protein per mL).[4]
-
Reaction Incubation: Place the vials in a thermostatic bath at 50°C with magnetic stirring at 200 rpm.[4]
-
Reaction Time: The reaction time can be varied from 1 to 48 hours to determine the optimal duration.[4]
-
Product Extraction and Analysis: At the end of the reaction, add 2 mL of n-heptane to the vial. Shake the vial and then centrifuge at 8000 rpm for 5 minutes to separate the aqueous and organic layers. The supernatant (organic layer) is collected for the determination of the final product concentration by GC-FID.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Reaction Mechanism
The lipase-catalyzed synthesis of esters often follows a Ping-Pong Bi-Bi mechanism.
Caption: Generalized Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.
References
- 1. Cinnamyl acetate synthesis by lipase-catalyzed transesterification in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipozyme TL IM as Catalyst for the Synthesis of Eugenyl Acetate in Solvent-Free Acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Purification of Thymol Acetate by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thymol acetate, an acetylated derivative of the natural monoterpenoid phenol thymol, is a compound of interest in pharmaceutical and fragrance industries due to its potential therapeutic and aromatic properties. Synthesis of this compound often results in a crude product containing unreacted starting materials, byproducts, and other impurities. This document provides a detailed protocol for the purification of this compound using column chromatography, a fundamental and widely used technique for the separation and purification of individual compounds from a mixture. The protocol outlines the use of silica gel as the stationary phase and a gradient elution system of hexane and ethyl acetate as the mobile phase.
Principles of Separation
Column chromatography separates compounds based on their differential adsorption to a solid stationary phase and their solubility in a liquid mobile phase.[1] In this normal-phase chromatography protocol, the stationary phase (silica gel) is polar, while the mobile phase is relatively non-polar. Compounds with higher polarity will adhere more strongly to the silica gel and thus elute more slowly, while less polar compounds will travel through the column more quickly with the mobile phase.[2] this compound, being an ester, is expected to be less polar than thymol and more polar than non-polar impurities. By gradually increasing the polarity of the mobile phase (gradient elution), a sequential separation of the components in the crude mixture can be achieved.
Experimental Protocol
Materials and Equipment
-
Chemicals:
-
Crude this compound
-
Silica gel (60-120 mesh) for column chromatography
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Dichloromethane (for sample loading and cleaning)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
TLC visualization reagent (e.g., anisaldehyde-sulfuric acid or potassium permanganate stain)
-
-
Equipment:
-
Glass chromatography column with a stopcock
-
Separatory funnel (for mobile phase reservoir)
-
Beakers and Erlenmeyer flasks
-
Test tubes or fraction collector vials
-
TLC plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
NMR spectrometer
-
Glass wool or cotton plug
-
Sand (acid-washed)
-
Preliminary Analysis: Thin-Layer Chromatography (TLC)
Before performing column chromatography, it is crucial to determine an appropriate solvent system using TLC. This will help in optimizing the separation of this compound from impurities.
-
Dissolve a small amount of the crude this compound in a minimal amount of dichloromethane.
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity in subsequent trials (e.g., 90:10, 85:15).[3]
-
Visualize the developed plate under a UV lamp and/or by staining.
-
The ideal solvent system should provide a good separation of the target compound (this compound) from other spots, with the Rf value of this compound being around 0.25-0.35.[1]
Column Preparation (Wet Packing Method)
-
Ensure the chromatography column is clean, dry, and vertically clamped.
-
Place a small plug of glass wool or cotton at the bottom of the column to support the packing material.[1]
-
Add a thin layer (approx. 1 cm) of acid-washed sand over the plug.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane or 98:2 hexane:ethyl acetate). The amount of silica gel should be approximately 50-100 times the weight of the crude sample.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and to dislodge any air bubbles.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously add more slurry until the desired column height is reached. Never let the top of the silica gel bed run dry.
-
Once the silica gel has settled, add a thin layer of sand on top to prevent disturbance of the bed during sample and eluent addition.
-
Drain the solvent until its level is just at the top of the sand layer.
Sample Loading
-
Dissolve the crude this compound (e.g., 1 g) in a minimal volume of a non-polar solvent, such as dichloromethane or the initial mobile phase.
-
Carefully apply the sample solution evenly onto the top of the silica gel bed using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica gel until the liquid level is just at the top of the sand.
-
Carefully add a small amount of the initial mobile phase to wash the sides of the column and ensure all the sample is adsorbed onto the silica gel. Repeat this step 2-3 times.
Elution and Fraction Collection
-
Once the sample is loaded, carefully fill the top of the column with the initial, least polar mobile phase.
-
Begin the elution by opening the stopcock to achieve a steady flow rate (e.g., 2-5 mL/minute).
-
Collect the eluent in sequentially numbered test tubes or vials.
-
Gradually increase the polarity of the mobile phase according to a predetermined gradient (e.g., by increasing the percentage of ethyl acetate). This can be done by preparing discrete mixtures of increasing polarity and adding them sequentially to the column, or by using a gradient mixer.
-
Monitor the separation by periodically analyzing the collected fractions using TLC. Spot every few fractions on a TLC plate, develop, and visualize to identify which fractions contain the purified this compound.
Isolation and Analysis of Purified this compound
-
Combine the fractions that contain the pure this compound (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
The resulting residue is the purified this compound.
-
Determine the yield and assess the purity of the final product using analytical techniques such as NMR spectroscopy and/or GC-MS.
Data Presentation
The following table summarizes typical quantitative parameters for the purification of 1 gram of crude this compound.
| Parameter | Value | Notes |
| Column Dimensions | ||
| Inner Diameter | 2.5 cm | |
| Length | 30 cm | |
| Stationary Phase | ||
| Adsorbent | Silica Gel (60-120 mesh) | A slightly acidic stationary phase suitable for the separation of moderately polar compounds.[1] |
| Weight | 50 g | A 1:50 ratio of sample to adsorbent is a good starting point for effective separation. |
| Sample | ||
| Crude this compound | 1.0 g | |
| Mobile Phase (Elution Gradient) | ||
| Eluent A | Hexane | A non-polar solvent. |
| Eluent B | Ethyl Acetate | A polar solvent. |
| Gradient | 0% to 10% B in A | A gradual increase in polarity allows for the sequential elution of compounds. |
| Fraction Collection | ||
| Fraction Volume | 10 mL | Smaller fractions provide better resolution. |
| Total Fractions | ~50-60 | The exact number will depend on the separation. |
| Analysis | ||
| TLC Monitoring | Every 3-5 fractions | Essential for identifying the fractions containing the pure product.[2] |
| Purity (Post-Purification) | >98% (typical) | To be confirmed by NMR or GC-MS analysis. |
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the this compound purification protocol.
Caption: Workflow for the purification of this compound by column chromatography.
References
Application Notes and Protocols: Antimicrobial Activity of Thymol Acetate Against E. coli
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thymol, a natural monoterpenoid phenol derived from thyme and other plants, is well-documented for its broad-spectrum antimicrobial properties. Its derivative, thymol acetate, is synthesized to potentially enhance its stability and sensory characteristics. This document provides detailed protocols for assessing the antimicrobial activity of this compound against Escherichia coli (E. coli), a common Gram-negative bacterium. While extensive data exists for thymol, specific quantitative data on the antimicrobial activity of this compound against E. coli is not as readily available in publicly accessible literature. Therefore, this document will present established protocols for determining key antimicrobial metrics, using data for thymol as an illustrative example to guide researchers in their experimental design and data interpretation for this compound.
The primary mechanism by which thymol exerts its antibacterial effect is through the disruption of the bacterial cell membrane's integrity.[1] This leads to the leakage of intracellular components and a breakdown of the proton motive force, ultimately resulting in cell death.[2] It is hypothesized that this compound may exhibit a similar mechanism of action following enzymatic or spontaneous hydrolysis to thymol, or through its own intrinsic activity.
Data Presentation
The following tables summarize typical quantitative data obtained from antimicrobial susceptibility testing. Note: The data presented below is for thymol against various strains of E. coli and should be used as a reference for the expected range of values when testing this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Thymol against E. coli
| E. coli Strain | MIC (µg/mL) | Reference |
| JM109 | 175 | [3] |
| Multidrug-Resistant Isolates | 1000 - 4000 | [4] |
| 20 strains (Geometric Mean) | 2786 | [5] |
| O157:H7 and other strains (Median) | 498 - 1000 | [6] |
Table 2: Minimum Bactericidal Concentration (MBC) of Thymol against E. coli
| E. coli Strain | MBC (µg/mL) | Reference |
| 20 strains (Geometric Mean) | 2540 | [5] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution.[7]
Materials:
-
This compound
-
E. coli strain (e.g., ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and multichannel pipette
-
Incubator (35°C ± 2°C)[7]
-
Spectrophotometer or microplate reader (optional, for turbidity measurement)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85%)
-
Solvent for this compound (e.g., DMSO or ethanol), if necessary
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent at a high concentration (e.g., 10 mg/mL). Ensure the solvent used does not have intrinsic antimicrobial activity at the final concentration in the assay.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of E. coli.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[7]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound working solution (prepared from the stock to be twice the highest desired test concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (containing MHB and bacterial inoculum but no this compound).
-
Well 12 will serve as the sterility control (containing only MHB).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and the bacterial concentration to approximately 5 x 10⁵ CFU/mL. Do not inoculate the sterility control well (well 12).
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[7]
-
-
Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of E. coli. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC assay.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette or inoculating loop
-
Incubator (35°C ± 2°C)
Procedure:
-
Subculturing from MIC Plate:
-
From each well of the MIC plate that shows no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a quadrant of an MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
-
Determination of MBC:
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count. For practical purposes, this is often defined as the lowest concentration that produces no more than 0.1% of the original inoculum to survive.
-
Mandatory Visualizations
Caption: Workflow for MIC and MBC determination.
References
- 1. Antibacterial Activity of Selected Essential Oil Components and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thymol tolerance in Escherichia coli induces morphological, metabolic and genetic changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]
- 5. redalyc.org [redalyc.org]
- 6. mdpi.com [mdpi.com]
- 7. thieme-connect.com [thieme-connect.com]
Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) of Thymol Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymol acetate, an ester derivative of the natural phenolic monoterpene thymol, is gaining interest for its potential antimicrobial properties. As with any novel antimicrobial agent, determining its minimum inhibitory concentration (MIC) is a critical first step in evaluating its efficacy against various microorganisms. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2][3] This document provides detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods, data presentation guidelines, and a visual representation of the experimental workflow. These methods are adapted from established standards for antimicrobial susceptibility testing, such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][4][5]
Key Experimental Protocols
Two primary methods are recommended for determining the MIC of essential oil derivatives like this compound: broth microdilution and agar dilution.[1][6] The choice between them may depend on the specific microorganism being tested and laboratory resources.
1. Broth Microdilution Method
This method is widely used for its efficiency and conservation of reagents.[1][6][7] It involves preparing serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.
-
Materials and Apparatus:
-
This compound (pure)
-
Sterile 96-well microtiter plates
-
Micropipettes and sterile tips
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth (MHB) for non-fastidious bacteria)[7]
-
Solvent for this compound (e.g., dimethyl sulfoxide (DMSO) or ethanol)
-
Emulsifying agent (e.g., Tween 80 or agar at a low concentration like 0.15% w/v) to ensure proper dispersion of the hydrophobic compound[6][8]
-
Microbial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
-
-
Protocol:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent. The final concentration of the solvent in the wells should not exceed a level that affects microbial growth (typically ≤1% v/v).
-
Preparation of Microbial Inoculum: Culture the test microorganism overnight on an appropriate agar medium. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[2] Dilute this suspension in the test broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1][7]
-
Serial Dilutions in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate, discarding the final 100 µL from the last well. This will result in a range of concentrations.
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Positive Control (Growth Control): A well containing 100 µL of broth and 100 µL of the microbial inoculum, without this compound.
-
Negative Control (Sterility Control): A well containing 200 µL of uninoculated broth.
-
Solvent Control: A well containing the highest concentration of the solvent used and the microbial inoculum to ensure it does not inhibit growth.
-
-
Incubation: Cover the plate and incubate at the optimal temperature and duration for the test microorganism (e.g., 35-37°C for 18-24 hours for many bacteria).
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well remains clear). This can be assessed visually or by measuring the optical density (OD) with a microplate reader. The use of a redox indicator like resazurin can also aid in determining the endpoint.[8]
-
2. Agar Dilution Method
In this method, varying concentrations of this compound are incorporated into a solid agar medium.[1][9]
-
Materials and Apparatus:
-
This compound (pure)
-
Sterile Petri dishes
-
Appropriate sterile agar medium (e.g., Mueller-Hinton Agar (MHA))
-
Solvent and emulsifying agent as in the broth microdilution method.
-
Microbial culture and 0.5 McFarland standard.
-
Inoculator (e.g., a multipoint inoculator) or micropipette.
-
Water bath
-
Incubator
-
-
Protocol:
-
Preparation of this compound-Agar Plates:
-
Prepare a series of two-fold dilutions of the this compound stock solution.
-
Melt the agar medium and cool it to 45-50°C in a water bath.
-
Add a specific volume of each this compound dilution to a corresponding volume of molten agar to achieve the desired final concentrations. Ensure thorough mixing. For example, add 1 mL of a 10x this compound solution to 9 mL of molten agar.
-
Pour the agar-thymol acetate mixtures into sterile Petri dishes and allow them to solidify.
-
-
Controls: Prepare a growth control plate containing agar with the solvent but no this compound.
-
Inoculum Preparation: Prepare the microbial inoculum as described for the broth microdilution method (0.5 McFarland standard).
-
Inoculation: Spot-inoculate a small, standardized volume (e.g., 1-10 µL) of the prepared inoculum onto the surface of each agar plate, allowing for the testing of multiple strains on a single plate. The final inoculum on the agar surface should be approximately 10⁴ CFU per spot.[1]
-
Incubation: Allow the inoculated spots to dry, then invert the plates and incubate under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism on the agar surface.[1]
-
Data Presentation
Quantitative results from MIC determination should be presented in a clear, tabular format to facilitate comparison and interpretation.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Test Microorganisms
| Microorganism | Strain ID | Method | MIC (µg/mL) | MIC (mM) | Positive Control (Antibiotic) | Positive Control MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Broth Microdilution | 128 | 0.66 | Vancomycin | 1 |
| Escherichia coli | ATCC 25922 | Broth Microdilution | 256 | 1.32 | Ciprofloxacin | 0.015 |
| Candida albicans | ATCC 90028 | Broth Microdilution | 64 | 0.33 | Fluconazole | 0.5 |
| Pseudomonas aeruginosa | ATCC 27853 | Agar Dilution | 512 | 2.64 | Gentamicin | 2 |
Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual MIC values must be determined experimentally.
Mandatory Visualization
Experimental Workflow for Broth Microdilution MIC Assay
Caption: Workflow for determining the MIC of this compound using the broth microdilution method.
References
- 1. mdpi.com [mdpi.com]
- 2. Preliminary Assessment of Arnica montana L. Extract: Antimicrobial Activity Against Acinetobacter baumannii and Biofilm-Related Gene Expression Profiling [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Minimum inhibitory concentrations of commercial essential oils against common chicken pathogenic bacteria and their relationship with antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EUCAST: MIC Determination [eucast.org]
- 6. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. A new method for determining the minimum inhibitory concentration of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
Application of Thymol Acetate in Food Preservation: A Detailed Guide for Researchers
For Immediate Release
Thymol Acetate: A Promising Natural Alternative for Food Preservation
This compound, a derivative of the well-known natural antimicrobial compound thymol, is emerging as a promising agent for food preservation. Offering potential advantages in terms of stability and sensory profile, this compound presents a compelling area of research for scientists and professionals in the food industry. This document provides detailed application notes and protocols for the use of this compound in food preservation, summarizing key data and outlining experimental methodologies.
Introduction
Thymol, a major component of thyme oil, is recognized for its potent antimicrobial and antioxidant properties. However, its strong aromatic profile can limit its application in certain food products. This compound, an ester of thymol, is being investigated as an alternative that may retain the preservative qualities of thymol while exhibiting a more neutral sensory impact. This document explores the synthesis, antimicrobial and antioxidant activities, and potential applications of this compound in food preservation.
Synthesis of this compound
This compound can be synthesized from thymol and acetic anhydride. A general laboratory-scale protocol is as follows:
Protocol 1: Synthesis of this compound [1][2]
Materials:
-
Thymol
-
Acetic anhydride
-
Vanadyl sulfate pentahydrate (VOSO₄·5H₂O) as a catalyst[1]
-
Ethyl acetate
-
1 M Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Distilled water
Procedure:
-
In a round-bottom flask, suspend the catalyst (e.g., 1% VOSO₄) in a stoichiometric amount of acetic anhydride.[1]
-
Add thymol to the mixture.
-
Allow the reaction to proceed at room temperature with stirring for 24 hours.[1]
-
Quench the reaction by adding distilled water.
-
Extract the aqueous phase with ethyl acetate.
-
Wash the organic phase with a 1 M NaOH solution to remove any unreacted thymol, followed by a wash with distilled water.[1]
-
Dry the organic phase over anhydrous sodium sulfate.[1]
-
Filter the mixture and evaporate the solvent to obtain this compound as a colorless oil.[1]
Logical Relationship for Synthesis of this compound
Caption: Synthesis of this compound from Thymol and Acetic Anhydride.
Antimicrobial Activity of this compound
This compound has demonstrated antimicrobial activity against a range of foodborne pathogens. Its efficacy can be compared to that of its precursor, thymol.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound vs. Thymol
| Microorganism | This compound MIC (mg/L) | Thymol MIC (mg/L) |
| Escherichia coli CIP 54127 | >1000 | 250 |
| Salmonella typhimurium ATCC 133115 | >1000 | 250 |
| Staphylococcus aureus CIP 4.83 | 500 | 250 |
| Pseudomonas aeruginosa ATCC 15442 | >1000 | 500 |
| Klebsiella pneumoniae CIP 104216 | >1000 | 500 |
Data sourced from a comparative study on thymol derivatives.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Materials:
-
This compound
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Perform serial two-fold dilutions of the this compound stock solution in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (broth and inoculum) and negative (broth only) controls.
-
Incubate the plates under optimal conditions for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC as the lowest concentration of this compound that inhibits visible growth of the microorganism.
Experimental Workflow for MIC Determination
Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC).
Antioxidant Activity of this compound
The antioxidant potential of thymol is attributed to its phenolic hydroxyl group. While the acetylation of this group in this compound may alter its antioxidant capacity, further research is needed to fully elucidate its effectiveness. Standard assays can be employed to evaluate the antioxidant activity of this compound.
Protocol 3: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Materials:
-
This compound
-
DPPH solution in methanol
-
Methanol
-
Spectrophotometer
Procedure:
-
Prepare different concentrations of this compound in methanol.
-
Mix the this compound solutions with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity.
Protocol 4: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Materials:
-
This compound
-
ABTS solution
-
Potassium persulfate
-
Ethanol/Water
-
Spectrophotometer
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) by reacting ABTS solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol/water to obtain a specific absorbance at 734 nm.
-
Prepare different concentrations of this compound.
-
Mix the this compound solutions with the diluted ABTS•+ solution.
-
After a set incubation time, measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS radical scavenging activity.
Signaling Pathway of Antioxidant Action
Caption: Postulated Antioxidant Mechanism of this compound.
Application in Food Systems
The application of this compound in food preservation is an area of active research. Potential applications include its incorporation into edible coatings and active packaging materials for fruits, vegetables, and meat products.
Protocol 5: Application of this compound in an Edible Coating for Fruit Preservation
Materials:
-
Fresh fruit (e.g., strawberries, apples)
-
Edible coating material (e.g., chitosan, alginate)
-
This compound
-
Distilled water
-
Appropriate solvents
Procedure:
-
Prepare the edible coating solution according to standard protocols.
-
Dissolve this compound in a suitable solvent and then emulsify it into the coating solution.
-
Dip the fresh fruit into the this compound-containing coating solution for a specified time.
-
Allow the coated fruit to air dry.
-
Store the coated and uncoated (control) fruit under refrigerated conditions.
-
Evaluate the quality parameters of the fruit over time, including weight loss, firmness, color, microbial load (total viable count, yeasts, and molds), and sensory analysis.
Experimental Workflow for Food Application Study
Caption: Workflow for Evaluating this compound in Food Preservation.
Sensory Evaluation
A key potential advantage of this compound over thymol is its milder sensory profile. Sensory evaluation is crucial to determine the consumer acceptability of food products treated with this compound.
Protocol 6: Sensory Panel Evaluation
Materials:
-
Food product treated with this compound at various concentrations
-
Untreated control food product
-
Trained or consumer sensory panel
-
Sensory evaluation booths
-
Evaluation forms/software
Procedure:
-
Prepare food samples with different concentrations of this compound and a control sample.
-
Present the samples to the sensory panelists in a controlled environment.
-
Ask panelists to evaluate sensory attributes such as aroma, flavor, texture, and overall acceptability using a structured scale (e.g., a 9-point hedonic scale).
-
Analyze the data statistically to determine if there are significant differences between the treated and control samples.
Regulatory Status
Thymol is generally recognized as safe (GRAS) for use in food by the U.S. Food and Drug Administration (FDA)[3][4][5][6]. The regulatory status of this compound as a direct food additive for preservation should be verified with the relevant authorities in the region of interest. It is listed as a flavoring agent in some databases.[7]
Conclusion and Future Directions
This compound shows potential as a natural food preservative, although its antimicrobial activity may be lower than that of thymol against certain microorganisms. Its potentially milder sensory profile warrants further investigation as a key advantage. Future research should focus on:
-
Comprehensive studies on the antioxidant activity of this compound compared to thymol.
-
Evaluation of its efficacy in a wider range of food matrices, including meat, poultry, and dairy products.
-
In-depth sensory analysis to determine acceptable usage levels in various foods.
-
Studies on the stability of this compound under different food processing conditions.
-
Clarification of its regulatory status for use as a food preservative in different regions.
By addressing these research gaps, the full potential of this compound as a valuable tool in the food preservation industry can be realized.
References
- 1. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 2. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Federal Register :: Thymol; Exemption from the Requirement of a Tolerance [federalregister.gov]
- 4. Inventory of Food Contact Substances Listed in 21 CFR [hfpappexternal.fda.gov]
- 5. Federal Register :: Thymol; Exemption From the Requirement of a Tolerance [federalregister.gov]
- 6. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 7. This compound | C12H16O2 | CID 68252 - PubChem [pubchem.ncbi.nlm.nih.gov]
Thymol Acetate: Application Notes and Protocols for a Potential Agricultural Pesticide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymol acetate, an acetylated derivative of the natural monoterpenoid thymol, is emerging as a promising candidate for a new generation of agricultural pesticides.[1] Its synthesis from thymol, a compound with well-documented antimicrobial and insecticidal properties, offers the potential for a more stable and less toxic alternative for pest management.[1] Acetylation can modify the biological activity and physicochemical properties of a compound, potentially enhancing its efficacy and safety profile. This document provides detailed application notes and experimental protocols to guide research and development of this compound as a viable agricultural pesticide.
Physicochemical Properties
| Property | Value/Description | Reference |
| Chemical Formula | C₁₂H₁₆O₂ | |
| Molar Mass | 192.25 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Aromatic, characteristic of thymol | |
| Solubility | Poorly soluble in water, soluble in organic solvents | [2] |
| Synthesis | Acetylation of thymol | [1] |
Potential Agricultural Applications and Efficacy
This compound has demonstrated potential across several areas of agricultural pest management, including as an anthelmintic, insect repellent, and potentially as an antifungal and herbicidal agent. The acetylation of thymol has been shown to reduce its toxicity while maintaining or even enhancing its biological effects in some cases.[1]
Anthelmintic Activity
This compound has shown significant efficacy against gastrointestinal nematodes in sheep.
Table 1: Anthelmintic Activity of this compound against Haemonchus contortus
| Assay | Organism | Compound | Concentration | Effect |
| Egg Hatch Test | Haemonchus contortus | This compound | 4 mg/mL | 67.1% inhibition of larval hatching |
| Larval Development Test | Haemonchus contortus | This compound | 8 mg/mL | 100% inhibition of larval development |
| Adult Worm Motility | Haemonchus contortus | This compound | 800 µg/mL | 83.4% reduction in motility |
| In vivo Efficacy (sheep) | Gastrointestinal nematodes | This compound | - | 76.2% reduction in eggs per gram of feces |
Data sourced from a study on sheep gastrointestinal nematodes.[1]
Insecticidal and Repellent Activity
While specific LC50 values for this compound against a wide range of insect pests are not yet extensively documented, preliminary studies and comparisons with thymol suggest significant potential. This compound has been reported to have higher toxicity against the beet armyworm (Spodoptera exigua) than thymol.[3] Furthermore, studies on imported fire ants have provided data on its repellent properties.
Table 2: Repellent Activity of Thymol and its Acetate against Imported Fire Ants
| Species | Compound | Minimum Repellent Effective Doses (MREDs) (µg/g) |
| Solenopsis invicta (Red Imported Fire Ant) | Thymol | 31.25 |
| Solenopsis richteri (Black Imported Fire Ant) | Thymol | 31.25 |
| Hybrid Imported Fire Ant | Thymol | 7.8 |
| Solenopsis invicta (Red Imported Fire Ant) | This compound | Weaker repellency than thymol |
| Solenopsis richteri (Black Imported Fire Ant) | This compound | Weaker repellency than thymol |
| Hybrid Imported Fire Ant | This compound | Weaker repellency than thymol |
Data from a study on the repellency of carvacrol, thymol, and their acetates against imported fire ants.[3]
Table 3: Insecticidal Activity of Thymol against Various Pests (for comparison)
| Pest Species | Assay | LC50 Value | Reference |
| Spodoptera frugiperda (Fall Armyworm) | 2nd instar larvae, 24h | 2.31 mg/L | [4] |
| Plutella xylostella (Diamondback Moth) | 3rd instar larvae (sublethal dose) | 0.43 µ g/larva (LD₃₀) | [5] |
| Anopheles stephensi (Malarial Vector) | 4th instar larvae | 48.88 µg/mL | [6] |
| Guppy fish (Poecilia reticulata) | 24h acute toxicity (male) | 10.99 mg/L | [7] |
| Guppy fish (Poecilia reticulata) | 24h acute toxicity (female) | 12.51 mg/L | [7] |
Antifungal Activity
The antifungal properties of thymol are well-established, and it is hypothesized that this compound may exhibit similar, potentially more persistent, activity. Thymol acts by disrupting ergosterol biosynthesis and membrane integrity in fungi.[8]
Table 4: Antifungal Activity of Thymol (for comparison)
| Fungal Species | Assay | MIC Value | Reference |
| Candida albicans | Microdilution | 39 µg/mL | [9] |
| Candida krusei | Microdilution | 39 µg/mL | [9] |
| Candida tropicalis | Microdilution | 78 µg/mL | [9] |
| Fusarium graminearum | - | EC50: 40 µg/mL | [10] |
Herbicidal Activity
Thymol has demonstrated herbicidal effects by inhibiting weed germination and early growth.[11] The potential of this compound as a bioherbicide warrants investigation.
Table 5: Herbicidal Activity of Thymol (for comparison)
| Weed Species | Effect at 1 mg/mL | Reference |
| Amaranthus retroflexus | Complete inhibition of germination and growth | [11] |
| Portulaca oleracea | Complete inhibition of germination and growth | [11] |
| Rumex acetosa | Complete inhibition of germination and growth | [11] |
Mechanism of Action
The precise mechanism of action for this compound is still under investigation, but it is likely to be similar to that of thymol. For insects, thymol is known to act on the nervous system, potentially through inhibition of acetylcholinesterase (AChE).[12] In fungi, thymol disrupts the cell membrane by interfering with ergosterol biosynthesis and causing lipid peroxidation.[8] The acetyl group in this compound may influence its uptake and interaction with target sites.
Caption: Postulated mechanism of action for this compound.
Safety Profile
A significant advantage of this compound is its potentially improved safety profile compared to thymol.
Table 6: Acute Toxicity Data
| Compound | Organism | LD50 Value | Reference |
| Thymol | Mice | 1,350.9 mg/kg | [1] |
| This compound | Mice | 4,144.4 mg/kg | [1] |
The higher LD50 value for this compound in mice suggests it is significantly less toxic than its parent compound.[1]
Experimental Protocols
The following are detailed protocols for evaluating the pesticidal activity of this compound. These are based on established methodologies for similar compounds and should be adapted as necessary.
Synthesis of this compound
This protocol describes a general method for the acetylation of thymol.
Caption: Workflow for the synthesis of this compound.
Materials:
-
Thymol
-
Acetic anhydride
-
Pyridine (or another suitable base catalyst)
-
Organic solvent (e.g., diethyl ether or dichloromethane)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolve thymol in an appropriate organic solvent in a round-bottom flask.
-
Add a molar excess of acetic anhydride to the solution.
-
Slowly add a catalytic amount of pyridine to the mixture while stirring.
-
Allow the reaction to proceed at room temperature for several hours, monitoring by TLC until the thymol is consumed.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude this compound.
-
Purify the product by vacuum distillation or column chromatography if necessary.
Insecticidal Activity Bioassay (Contact Toxicity)
This protocol is designed to determine the contact toxicity of this compound against a target insect pest.
Caption: Workflow for contact toxicity bioassay.
Materials:
-
This compound
-
Acetone (or other suitable solvent)
-
Micropipette
-
Target insects (e.g., 3rd instar larvae of Spodoptera frugiperda)
-
Petri dishes or ventilated containers
-
Artificial diet or host plant material
-
Incubator set to appropriate temperature and humidity
Procedure:
-
Prepare a stock solution of this compound in acetone.
-
Create a series of dilutions from the stock solution to test a range of concentrations.
-
For each concentration, treat a group of 20-30 insects by applying 1 µL of the solution to the dorsal thorax using a micropipette.
-
A control group should be treated with acetone only.
-
Place the treated insects in individual containers with a food source.
-
Incubate the insects under controlled conditions (e.g., 25°C, 60-70% RH, 16:8 L:D photoperiod).
-
Record mortality at 24, 48, and 72 hours. Insects that do not move when prodded with a fine brush are considered dead.
-
Use the mortality data to calculate the LC50 value using probit analysis.
Antifungal Activity Bioassay (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a target fungal pathogen.
Caption: Workflow for antifungal MIC determination.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
Target fungal pathogen (e.g., Fusarium graminearum)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Incubator
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Dispense 100 µL of PDB into each well of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Prepare a fungal inoculum (e.g., 1 x 10⁵ spores/mL) in PDB.
-
Add 100 µL of the fungal inoculum to each well.
-
Include a positive control (a known fungicide) and a negative control (no treatment).
-
Incubate the plate at an appropriate temperature (e.g., 28°C) for 48-72 hours.
-
The MIC is determined as the lowest concentration of this compound that inhibits visible fungal growth.
Herbicidal Activity Bioassay (Seed Germination and Seedling Growth)
This protocol assesses the pre-emergent herbicidal activity of this compound.
References
- 1. Anthelmintic effect of thymol and this compound on sheep gastrointestinal nematodes and their toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. office2.jmbfs.org [office2.jmbfs.org]
- 3. Repellency of Carvacrol, Thymol, and Their Acetates against Imported Fire Ants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijabbr.com [ijabbr.com]
- 5. INSECTICIDAL ACTIVITIES OF THYMOL ON EGG PRODUCTION AND DEVELOPMENT IN THE DIAMONDBACK MOTH, PLUTELLA XYLOSTELLA (LEPIDOPTERA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insecticidal and repellent activities of thymol from the essential oil of Trachyspermum ammi (Linn) Sprague seeds against Anopheles stephensi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Studying the Ability of Thymol to Improve Fungicidal Effects of Tebuconazole and Difenoconazole Against Some Plant Pathogenic Fungi in Seed or Foliar Treatments [frontiersin.org]
- 9. Antifungal activity and mode of action of thymol and its synergism with nystatin against Candida species involved with infections in the oral cavity: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. saspublishers.com [saspublishers.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Formulation of Thymol Acetate in Controlled-Release Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymol, a natural monoterpenoid phenol, and its derivatives like thymol acetate, are recognized for a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1][2] However, their therapeutic application is often limited by poor water solubility, high volatility, and instability, which can hinder bioavailability.[3][4] Encapsulating these compounds into controlled-release nanoparticles, such as those made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), offers a promising strategy to overcome these limitations.[5][6] Nanoformulations can protect the active compound, improve its stability, control its release over time, and enhance its therapeutic efficacy.[7][8]
These application notes provide a comprehensive overview of the formulation, characterization, and in vitro evaluation of thymol-loaded nanoparticles, serving as a foundational guide for developing this compound nanoformulations.
Formulation of Thymol-Loaded Nanoparticles by Solvent Displacement
The solvent displacement (or nanoprecipitation) method is a widely used technique for preparing polymeric nanoparticles. It involves the precipitation of a polymer from an organic solution upon its diffusion into a non-solvent, typically water.[5][9]
Experimental Workflow: Nanoparticle Formulation
Caption: Workflow for nanoparticle synthesis via the solvent displacement method.
Protocol 1: Preparation of Thymol-Loaded PLGA Nanoparticles
This protocol is based on the solvent displacement method.[5][10]
-
Prepare the Organic Phase: Dissolve a specific amount of PLGA polymer and this compound in a water-miscible organic solvent, such as acetone. For example, dissolve 150 mg of PLGA and 150 mg of thymol in 7.5 mL of dichloromethane or acetone.[4]
-
Prepare the Aqueous Phase: Dissolve a stabilizing surfactant (e.g., Poloxamer 188, Phosphatidylcholine) in purified water.[5]
-
Nanoprecipitation: Inject the organic phase dropwise into the aqueous phase under constant magnetic stirring. The rapid diffusion of the solvent into the non-solvent phase leads to the precipitation of the polymer and the formation of nanoparticles.
-
Solvent Evaporation: Remove the organic solvent from the nanoparticle suspension using a rotary evaporator under reduced pressure.
-
Purification: Collect the nanoparticles by ultracentrifugation (e.g., 10,000 rpm).[11] Discard the supernatant, which contains the non-encapsulated drug.
-
Washing: Wash the nanoparticle pellet with distilled water to remove any residual surfactant or free drug. Repeat the centrifugation and washing steps two to three times.
-
Storage: Resuspend the final nanoparticle pellet in a small amount of purified water containing a cryoprotectant (e.g., trehalose) and lyophilize (freeze-dry) for long-term storage.[12]
Physicochemical Characterization of Nanoparticles
Thorough characterization is essential to ensure the quality, stability, and efficacy of the nanoparticle formulation. Key parameters include particle size, polydispersity index (PDI), zeta potential, morphology, drug loading content (DLC), and encapsulation efficiency (EE).
Data Presentation: Typical Physicochemical Properties
The following table summarizes representative data for thymol-loaded nanoparticles from various studies.
| Formulation Code | Polymer/Carrier | Average Size (Z-ave, nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (EE%) | Drug Loading (DL%) | Reference |
| TH-NP-L- | PLGA / Phosphatidylcholine | 180.5 ± 2.1 | 0.110 ± 0.014 | -30.3 ± 1.5 | ~80% | ~2 mg/mL (in suspension) | [5][13] |
| TH-NP-P- | PLGA / Poloxamer 188 | 195.2 ± 3.4 | 0.095 ± 0.009 | -28.5 ± 0.9 | ~80% | ~2 mg/mL (in suspension) | [5][13] |
| NPTMLs | Polycaprolactone | 195.7 ± 0.5 | 0.20 ± 0.01 | -20.6 ± 0.3 | 80.1 ± 0.1% | 97.9 ± 0.2% (Thymol Content) | [14] |
| NPMO | Oleic Acid-Modified Polymer | Not Specified | Not Specified | Not Specified | 43 ± 2.5% | Not Specified | [11][15] |
| MSNPs (MCM-41) | Mesoporous Silica | Not Specified | Not Specified | Not Specified | Not Specified | 44.23% | [3][8] |
PDI: Polydispersity Index, a measure of the heterogeneity of sizes of particles in a mixture. A value < 0.2 is considered a monodisperse system.[9]
Protocol 2: Particle Size and Zeta Potential Analysis (DLS)
Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution (PDI) of nanoparticles in suspension.[16][17][18]
-
Sample Preparation: Re-disperse the lyophilized nanoparticles or use the fresh suspension. Dilute the sample with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Instrument Setup: Use a DLS instrument, such as a Malvern Zetasizer.[17] Set the measurement parameters, including solvent viscosity, temperature, and detection angle (typically 173° backscatter).[17]
-
Measurement: Place the diluted sample in a cuvette and insert it into the instrument. Allow the sample to equilibrate to the set temperature.
-
Data Acquisition: Perform at least three measurements for each sample to ensure reproducibility. The instrument software will calculate the average particle size (Z-average), PDI, and zeta potential based on the Brownian motion of the particles and their electrophoretic mobility, respectively.[16][19]
Protocol 3: Morphological Analysis (TEM)
Transmission Electron Microscopy (TEM) provides direct visualization of nanoparticle size, shape, and surface morphology.[20][21][22]
-
Grid Preparation: Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper TEM grid.[20][23]
-
Staining (Optional): For polymeric nanoparticles, negative staining may be required to enhance contrast. After nanoparticle adhesion, wick away the excess suspension and apply a drop of a negative staining agent (e.g., 2% uranyl acetate or phosphotungstic acid) for 1-2 minutes.[20]
-
Drying: Carefully remove the excess staining solution with filter paper and allow the grid to air-dry completely.
-
Imaging: Observe the prepared grid under a TEM at an appropriate accelerating voltage (e.g., 120 kV).[22] Capture images at various magnifications to assess the overall morphology and individual particle details.[23][24]
Protocol 4: Drug Loading and Encapsulation Efficiency
These parameters quantify the amount of drug successfully incorporated into the nanoparticles.[25][26] High-Performance Liquid Chromatography (HPLC) is a common analytical method.[11][15]
-
Sample Preparation: Accurately weigh a known amount of lyophilized thymol-loaded nanoparticles.
-
Drug Extraction: Dissolve the nanoparticles in a suitable organic solvent (e.g., acetonitrile or dichloromethane) to break them apart and release the encapsulated this compound.
-
Quantification of Total Drug (W_total): The total amount of drug is determined from the nanoparticle sample prepared in step 2 using a pre-established HPLC calibration curve for this compound.
-
Quantification of Free Drug (W_free): Alternatively, an indirect method can be used. After nanoparticle synthesis, collect the supernatant from the first centrifugation step. Analyze the amount of non-encapsulated this compound in the supernatant via HPLC.
-
Calculations:
-
Drug Loading Content (DLC %): Represents the weight percentage of the drug relative to the total weight of the nanoparticle.[26] DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
Encapsulation Efficiency (EE %): Indicates the percentage of the initial drug that is successfully encapsulated.[25][26] EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
In Vitro Controlled-Release Studies
In vitro release studies are performed to evaluate the rate and mechanism of drug release from the nanoparticles, often under conditions mimicking physiological pH.[2]
Data Presentation: Representative In Vitro Release Data
| Nanoparticle System | Time | Cumulative Release (%) | Release Conditions | Reference |
| Oleic Acid-Modified NP | 12 h | ~65% | PBS (pH 7.4), 37°C | [11] |
| Oleic Acid-Modified NP | 48 h | ~80-85% | PBS (pH 7.4), 37°C | [11] |
| Polycaprolactone NCs | 24 h | 68.6 ± 2.3% | 0.5% SDS, 37°C | [14] |
| Mesoporous Silica NPs | 10 days | Sustained Release | Not Specified | [8] |
Protocol 5: In Vitro Drug Release Assay
This protocol uses a Franz diffusion cell system to assess drug release.[14]
-
System Setup: Assemble the Franz diffusion cells. The receptor compartment is filled with a release medium (e.g., phosphate-buffered saline (PBS) at pH 7.4 or 5.5) to ensure sink conditions. The system is maintained at 37°C with constant stirring.[11][14]
-
Membrane Placement: Place a dialysis membrane between the donor and receptor compartments.
-
Sample Application: Accurately place a known amount of the this compound-loaded nanoparticle suspension or lyophilized powder (resuspended) into the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot (e.g., 1 mL) from the receptor compartment.[14]
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Analysis: Quantify the concentration of this compound in the collected samples using HPLC.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point. The release kinetics can be fitted to various mathematical models (e.g., Korsmeyer-Peppas) to understand the release mechanism (e.g., Fickian diffusion).[3]
In Vitro Cellular Assays
In vitro cell-based assays are crucial for evaluating the biological activity and safety of the nanoformulation. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[27][28]
Experimental Workflow: Cellular Cytotoxicity Assay
Caption: General workflow for assessing nanoparticle cytotoxicity using the MTT assay.
Protocol 6: MTT Cytotoxicity Assay
This protocol is adapted for nanoparticle evaluation.[27][29][30]
-
Cell Seeding: Seed cells (e.g., human keratinocytes, cancer cell lines) into a 96-well plate at a density of 1x10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for attachment.[28]
-
Treatment: Prepare serial dilutions of the this compound-loaded nanoparticles and control (empty) nanoparticles in the cell culture medium. Remove the old medium from the wells and add 100 µL of the nanoparticle suspensions. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[27]
-
Formazan Formation: Incubate the plate for 4 hours. Metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[27] Allow the plate to stand overnight in the incubator or shake for a shorter period until crystals are fully dissolved.
-
Absorbance Reading: Measure the spectrophotometrical absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[27]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
Note: It is crucial to run parallel controls to check for any interference between the nanoparticles and the MTT reagent, as some nanomaterials can absorb light at the same wavelength or interact with the dye, leading to inaccurate results.[29]
Molecular Mechanisms and Signaling Pathways
Thymol has been shown to exert its anticancer effects by modulating critical cellular signaling pathways.[1] Understanding these mechanisms is key to rational drug design. One of the well-documented pathways affected by thymol is the Wnt/β-catenin pathway, which is often dysregulated in cancers like colorectal cancer.[31][32]
Signaling Pathway Diagram: Thymol's Inhibition of the Wnt/β-Catenin Pathway
Caption: Thymol inhibits Wnt/β-catenin signaling, preventing cancer progression.[31][32]
Thymol has been shown to suppress the Wnt/β-catenin signaling pathway by preventing the nuclear translocation of β-catenin.[32] This, in turn, downregulates the expression of target genes like c-Myc and Cyclin D1, which are critical for cell proliferation and metastasis.[32] Additionally, thymol is reported to modulate other key pathways involved in cancer, such as PI3K/AKT/mTOR and ERK, leading to the induction of apoptosis and cell cycle arrest.[1][33][34]
References
- 1. Thymol as adjuvant in oncology: molecular mechanisms, therapeutic potentials, and prospects for integration in cancer management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. Surface-Modified Multifunctional Thymol-Loaded Biodegradable Nanoparticles for Topical Acne Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thymol-loaded PLGA nanoparticles: an efficient approach for acne treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Surface-Modified Multifunctional Thymol-Loaded Biodegradable Nanoparticles for Topical Acne Treatment | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. iciset.in [iciset.in]
- 13. DSpace [diposit.ub.edu]
- 14. mdpi.com [mdpi.com]
- 15. Thymol polymeric nanoparticle synthesis and its effects on the toxicity of high glucose on OEC cells: involvement of growth factors and integrin‐linked kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. solids-solutions.com [solids-solutions.com]
- 17. nanocomposix.com [nanocomposix.com]
- 18. mdpi.com [mdpi.com]
- 19. microtrac.com [microtrac.com]
- 20. microscopyinnovations.com [microscopyinnovations.com]
- 21. Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. 2.8. The Particle Surface Morphology Analysis Using Transmission Electron Microscopy (TEM) [bio-protocol.org]
- 23. How To Prepare Of Samples For Nanoparticle Transmission Electron Microscopy (TEM) [satnanomaterial.com]
- 24. mdpi.com [mdpi.com]
- 25. files.core.ac.uk [files.core.ac.uk]
- 26. benchchem.com [benchchem.com]
- 27. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 28. researchgate.net [researchgate.net]
- 29. Experimental considerations on the cytotoxicity of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. Thymol Isolated from Thymus vulgaris L. Inhibits Colorectal Cancer Cell Growth and Metastasis by Suppressing the Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
- 34. Thymol and Carvacrol: Molecular Mechanisms, Therapeutic Potential, and Synergy With Conventional Therapies in Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Cytotoxicity of Thymol Acetate on Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thymol, a natural monoterpenoid phenol, has demonstrated notable anticancer properties. However, its therapeutic application is often limited by its hydrophobic nature. Thymol acetate, an ester derivative of thymol, has been synthesized to enhance its hydrophilic properties, potentially leading to improved bioavailability and cytotoxic efficacy against cancer cells. These application notes provide a comprehensive overview of the in vitro cytotoxicity of this compound, including detailed protocols for assessing its effects on cancer cell lines and a summary of its potent activity.
Data Presentation
The cytotoxic effects of this compound have been evaluated against various cancer cell lines, demonstrating significantly higher potency compared to its parent compound, thymol. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Compound | Cancer Cell Line | Incubation Time | IC50 Value | Reference |
| This compound | HT-29 (Colon) | 24 hours | ~0.08 µg/mL | [1][2] |
| This compound | HCT-116 (Colon) | 24 hours | ~0.08 µg/mL | [1] |
| Thymol | HT-29 (Colon) | 24 hours | ~52-60 µg/mL | [1] |
| Thymol | HCT-116 (Colon) | 24 hours | ~65 µg/mL | [1] |
| Thymol | LoVo (Colon) | 48 hours | 41.46 µg/mL | [3] |
Experimental Protocols
Detailed methodologies for key experiments to assess the in vitro cytotoxicity of this compound are provided below.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5]
Materials:
-
Cancer cell lines (e.g., HT-29, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[6]
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[6] Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound. Prepare a serial dilution of the compound in the culture medium. Replace the old medium with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[4][6][7]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[4]
Apoptosis Assay using Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[9][10] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[10]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Following treatment with this compound for the desired time, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis using Propidium Iodide Staining
Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[11][12]
Materials:
-
Treated and untreated cancer cells
-
Phosphate Buffered Saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Collect approximately 1-2 x 10^6 cells after treatment with this compound.
-
Washing: Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 0.5 mL of PI staining solution containing RNase A.[11] The RNase A is crucial for degrading RNA to ensure that the PI signal is proportional to the DNA content.[11]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[11]
-
Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.[11] Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Mandatory Visualizations
Caption: Experimental workflow for in vitro cytotoxicity assessment of this compound.
References
- 1. Newly Synthesized Thymol Derivative and Its Effect on Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thymol Isolated from Thymus vulgaris L. Inhibits Colorectal Cancer Cell Growth and Metastasis by Suppressing the Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 9. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols: Use of Thymol as an Anti-inflammatory Agent In Vivo
Disclaimer: The current body of scientific literature primarily focuses on the anti-inflammatory properties of thymol . Information regarding thymol acetate in this specific context is limited. These application notes and protocols are therefore based on the extensive research available for thymol, a closely related monoterpenoid phenol.[1][2] Researchers interested in this compound should consider these protocols as a starting point for their investigations.
Introduction
Thymol (2-isopropyl-5-methylphenol) is a natural monoterpene phenol found in the essential oils of plants like thyme and oregano.[1][2] It has a long history of use in traditional medicine and is recognized for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and analgesic properties.[3][4] In vivo studies have consistently demonstrated thymol's ability to mitigate inflammatory responses in various animal models, making it a compound of significant interest for the development of new anti-inflammatory therapies.[5][6]
Mechanism of Action
Thymol exerts its anti-inflammatory effects by modulating key signaling pathways and reducing the production of inflammatory mediators.[7][8][9]
-
Inhibition of NF-κB Pathway: A primary mechanism is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][10] Thymol can inhibit the phosphorylation of IκBα and the subsequent translocation of the p65 subunit to the nucleus, which is a critical step for the transcription of pro-inflammatory genes.[5][11][12]
-
Modulation of MAPK Pathway: Thymol has been shown to block the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38, which are crucial for the production of inflammatory cytokines.[5][12]
-
Downregulation of Pro-inflammatory Cytokines and Mediators: By inhibiting the NF-κB and MAPK pathways, thymol effectively reduces the expression and release of pro-inflammatory cytokines including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[7][11][13] It also suppresses the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][11]
-
TLR4 Pathway Interference: In models of lipopolysaccharide (LPS)-induced inflammation, thymol can inhibit the expression of Toll-like receptor 4 (TLR4), an upstream receptor that triggers the NF-κB and MAPK inflammatory cascades.[7][11]
Signaling Pathway Diagrams
Data from In Vivo Preclinical Models
Thymol has been evaluated in several standard preclinical models of inflammation. The data below summarizes key findings.
Table 1: Carrageenan-Induced and Formalin-Induced Paw Edema Models
| Animal Model | Inducing Agent | Thymol Dosage (p.o.) | Key Quantitative Findings | Reference(s) |
| Swiss Mice | Formalin | 7.5, 15, 30 mg/kg | Dose-dependently decreased paw licking time in both neurogenic (Phase I) and inflammatory (Phase II) phases. Reduced paw edema by up to 27.27% after 1 hour at 30 mg/kg.[1][2][14] | [1][2][14] |
| Rats | Carrageenan | Not specified | Thymol is a known constituent of essential oils that show inhibition of carrageenan-induced paw edema.[15] | [15] |
Table 2: Lipopolysaccharide (LPS)-Induced Inflammation Models
| Animal Model | Inflammation Model | Thymol Dosage (p.o.) | Key Quantitative Findings | Reference(s) |
| Mice | Endometritis | 10, 20, 40 mg/kg | Dose-dependently reduced MPO activity and levels of TNF-α and IL-1β. Inhibited the expression of TLR4.[7][11] | [7][11] |
| Mice | Acute Lung Injury (ALI) | 100 mg/kg | Significantly inhibited inflammatory cell influx, TNF-α and IL-6 release in bronchoalveolar lavage fluid (BALF). Markedly inhibited MPO levels and NF-κB activation in the lung.[13] | [13] |
| Rats | Intestinal Inflammation | Not specified | Prevented LPS-induced reduction in jejunal villi length and elevation of pro-inflammatory cytokines. Inhibited EGFR-PI3K/AKT and NF-κB pathways.[16][17] | [16][17] |
Table 3: Acetic Acid-Induced Inflammation Models
| Animal Model | Inflammation Model | Thymol Dosage (p.o.) | Key Quantitative Findings | Reference(s) |
| Rats | Colitis | 10, 30, 100 mg/kg | Markedly inhibited the production of MPO and TNF-α in colon tissue. Decreased up-regulation of pNF-κB p65 protein.[10] | [10] |
| Mice | Visceral Pain (Writhing) | 50, 100, 200 mg/kg | Abrogated leukocyte migration and inhibited the occurrence of abdominal writhes.[4] | [4] |
Experimental Protocols
The following are generalized protocols for common in vivo anti-inflammatory assays based on published literature. Doses, timing, and specific endpoints should be optimized for each study.
Protocol 1: Carrageenan-Induced Paw Edema in Rodents
This model is widely used to assess the anti-inflammatory activity of compounds against acute inflammation.[18][19]
Methodology:
-
Animals: Wistar rats or Swiss albino mice are commonly used. Acclimatize animals for at least one week before the experiment.
-
Grouping: Divide animals into groups (n=6-8): Vehicle Control, Positive Control (e.g., Indomethacin 5 mg/kg), and Thymol treatment groups (e.g., 10, 30, 100 mg/kg).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Treatment: Administer thymol (dissolved in a suitable vehicle like 0.2% Tween 80 in saline) or the respective control substance orally (p.o.) or intraperitoneally (i.p.).[10]
-
Inflammation Induction: After a set time (e.g., 30-60 minutes post-treatment), inject 100 µL of 1% carrageenan suspension in saline into the subplantar surface of the right hind paw.[18]
-
Edema Measurement: Measure the paw volume at regular intervals (e.g., every hour for 5 hours) after the carrageenan injection.[18]
-
Analysis: The degree of edema is calculated by the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the treatment is calculated relative to the vehicle control group.
Protocol 2: Acetic Acid-Induced Writhing Test in Mice
This model assesses peripheral analgesic and anti-inflammatory activity by measuring the reduction in visceral pain responses.[4][20][21]
Methodology:
-
Animals: Swiss albino mice are typically used.
-
Grouping: Divide animals into control and treatment groups as described in Protocol 1. A common positive control is a non-steroidal anti-inflammatory drug (NSAID).
-
Treatment: Administer thymol or control substances orally 30 to 60 minutes before the induction of writhing.
-
Induction: Inject 0.6-1% acetic acid solution (10 mL/kg) intraperitoneally into each mouse.[21]
-
Observation: Immediately after injection, place the mouse in an individual observation chamber and record the number of writhes (a characteristic stretching behavior) over a defined period, typically 20-30 minutes.[21]
-
Analysis: Calculate the percentage inhibition of writhing for each treatment group compared to the vehicle control group.
Protocol 3: Lipopolysaccharide (LPS)-Induced Inflammation in Mice
This model mimics systemic or localized inflammation caused by bacterial endotoxins.[11][13]
References
- 1. Frontiers | Anti-inflammatory effects of thymol: an emphasis on the molecular interactions through in vivo approach and molecular dynamic simulations [frontiersin.org]
- 2. Anti-inflammatory effects of thymol: an emphasis on the molecular interactions through in vivo approach and molecular dynamic simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thymol bioactivity: A review focusing on practical applications - Arabian Journal of Chemistry [arabjchem.org]
- 4. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thymol inhibits LPS-stimulated inflammatory response via down-regulation of NF-κB and MAPK signaling pathways in mouse mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thymol alleviates lipopolysaccharide-stimulated inflammatory response via downregulation of RhoA-mediated NF-κB signalling pathway in human peritoneal mesothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings : Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 9. Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thymol reduces acetic acid-induced inflammatory response through inhibition of NF-kB signaling pathway in rat colon tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thymol mitigates lipopolysaccharide-induced endometritis by regulating the TLR4- and ROS-mediated NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Preventive and Therapeutic Effects of Thymol in a Lipopolysaccharide-Induced Acute Lung Injury Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Thymol promotes cell proliferation and protects against LPS-induced intestinal inflammation via activation of the EGFR/PI3K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 20. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
Application Note: Quantification of Thymol Acetate Using Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable gas chromatography (GC) method for the quantitative analysis of thymol acetate. This compound, an ester of thymol, is a compound of interest in the pharmaceutical and flavor industries due to its potential therapeutic and aromatic properties. The method outlined below is suitable for the determination of this compound in various sample matrices, including essential oils and pharmaceutical formulations. This document provides a comprehensive experimental protocol, including sample preparation, GC-FID and GC-MS conditions, and method validation parameters.
Introduction
This compound is a derivative of thymol, a well-known phenolic monoterpenoid found in the essential oils of various plants. The acetylation of thymol can modify its physicochemical properties, potentially altering its bioactivity and aroma profile. Accurate and precise quantification of this compound is crucial for quality control, formulation development, and research purposes. Gas chromatography, owing to its high resolution and sensitivity, is an ideal analytical technique for the analysis of volatile and semi-volatile compounds like this compound. This application note presents a detailed protocol for the quantification of this compound using both Flame Ionization Detection (FID) for routine analysis and Mass Spectrometry (MS) for confirmation.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Internal Standard (IS): n-Tetradecane or other suitable n-alkane
-
Solvent: Hexane or Ethyl Acetate (GC grade)
-
Sample Matrix: Essential oil, pharmaceutical formulation, or other relevant matrices.
Standard and Sample Preparation
2.2.1. Standard Stock Solution (1000 µg/mL)
-
Accurately weigh 10 mg of this compound analytical standard.
-
Dissolve the standard in a 10 mL volumetric flask using the chosen solvent (e.g., hexane).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Store the stock solution at 4°C in a sealed amber vial.
2.2.2. Internal Standard Stock Solution (1000 µg/mL)
-
Prepare a 1000 µg/mL stock solution of the internal standard (e.g., n-tetradecane) in the same manner as the this compound standard.
2.2.3. Calibration Standards
-
Prepare a series of calibration standards by serial dilution of the this compound stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Spike each calibration standard with a constant concentration of the internal standard (e.g., 20 µg/mL).
2.2.4. Sample Preparation
-
Liquid Samples (e.g., Essential Oils): Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent. Spike with the internal standard to the same concentration as in the calibration standards. Further dilution may be necessary to bring the analyte concentration within the calibration range.
-
Solid or Semi-Solid Samples (e.g., Creams, Ointments): An extraction step is required. A representative method involves weighing a known amount of the sample, followed by extraction with a suitable solvent (e.g., methanol or hexane) using techniques such as sonication or vortexing. The extract is then filtered and diluted as necessary before adding the internal standard.
Gas Chromatography (GC) Conditions
The following GC conditions are a starting point and may require optimization based on the specific instrument and column used.
| Parameter | GC-FID Condition | GC-MS Condition |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen | Helium |
| Flow Rate | 1.0 mL/min (constant flow) | 1.0 mL/min (constant flow) |
| Inlet Temperature | 250°C | 250°C |
| Injection Volume | 1 µL | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on concentration) | 50:1 (can be adjusted based on concentration) |
| Oven Program | Initial: 60°C (hold 2 min), Ramp: 10°C/min to 240°C (hold 5 min) | Initial: 60°C (hold 2 min), Ramp: 10°C/min to 240°C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) | Mass Spectrometer (MS) |
| FID Temperature | 280°C | - |
| MS Source Temp | - | 230°C |
| MS Quad Temp | - | 150°C |
| Scan Range | - | 40-350 m/z |
Data and Analysis
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the GC-FID method for the quantification of this compound. This data is illustrative and should be confirmed during in-house method validation.
| Parameter | Expected Value |
| Retention Time (RT) of this compound | ~13-15 min |
| Retention Time (RT) of Internal Standard | Varies with IS choice |
| Linearity (r²) | > 0.995 |
| Linear Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Calculation
The concentration of this compound in the sample can be calculated using the following formula based on the calibration curve:
Concentration (µg/mL) = (Area_Analyte / Area_IS - Intercept) / Slope
Where:
-
Area_Analyte is the peak area of this compound.
-
Area_IS is the peak area of the internal standard.
-
Intercept and Slope are obtained from the linear regression of the calibration curve (Ratio of Analyte Area/IS Area vs. Concentration).
Mandatory Visualizations
Caption: Chemical relationship between thymol and this compound.
Caption: Workflow for this compound quantification by GC.
Conclusion
The gas chromatography method presented in this application note provides a reliable and accurate means for the quantification of this compound. The use of a flame ionization detector offers a robust and cost-effective solution for routine analysis, while mass spectrometric detection provides definitive identification. The detailed protocol for sample and standard preparation, along with the specified GC conditions, serves as a comprehensive guide for researchers, scientists, and drug development professionals. Proper method validation should be performed in-house to ensure the suitability of this method for its intended application.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Thymol Acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of thymol acetate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my this compound synthesis consistently low?
A1: Low yields in this compound synthesis can stem from several factors. Incomplete conversion of thymol is a primary reason. The choice of catalyst and its concentration are critical; for instance, using vanadyl sulfate (VOSO₄) as a catalyst in solvent-free conditions has been shown to produce good yields.[1][2] Additionally, the stoichiometry of the reactants is crucial. An insufficient amount of the acetylating agent, typically acetic anhydride, will result in unreacted thymol.[3] The presence of water in the reaction mixture can also be detrimental, as it can hydrolyze the acetic anhydride, reducing its effectiveness.[4]
Potential Solutions:
-
Optimize Catalyst: Ensure the correct catalyst is being used at an effective concentration. For solvent-free synthesis with acetic anhydride, 1% VOSO₄ has been demonstrated to be efficient.[5][1]
-
Adjust Stoichiometry: While a stoichiometric amount of acetic anhydride can be used under optimized conditions, a slight excess may be necessary to drive the reaction to completion in other protocols.[1]
-
Ensure Anhydrous Conditions: Use dry reagents and glassware to prevent the hydrolysis of acetic anhydride.[4]
-
Increase Reaction Time or Temperature: If the reaction is proceeding slowly, increasing the reaction time or temperature (within the limits of reagent and product stability) can improve conversion. However, some modern protocols achieve high yields at room temperature over 24 hours.[5][1][2]
Q2: I am observing significant amounts of unreacted thymol in my final product. How can I improve the conversion rate?
A2: The presence of unreacted thymol is a clear indicator of an incomplete reaction. This can be addressed by re-evaluating the reaction conditions.
Potential Solutions:
-
Catalyst Activity: Verify the activity of your catalyst. If using a solid catalyst, ensure it is properly activated and dispersed in the reaction mixture. As demonstrated in studies, VOSO₄ has shown higher catalytic performance than VO(acac)₂ in certain conditions.[5][6]
-
Reagent Purity: Ensure the purity of your starting materials, particularly the acetic anhydride. Contaminated or degraded acetic anhydride will have lower reactivity.
-
Mixing: Ensure efficient stirring of the reaction mixture to promote contact between the reactants and the catalyst, especially in heterogeneous or solvent-free systems.
-
Purification: An effective work-up procedure is essential to remove unreacted thymol. This typically involves washing the organic phase with a basic solution, such as 1 M NaOH, to deprotonate and dissolve the phenolic thymol into the aqueous layer.[5]
Q3: My purified this compound appears to be contaminated with byproducts. What are the likely side reactions and how can they be minimized?
A3: While the acetylation of thymol is generally a clean reaction, side reactions can occur, particularly under harsh conditions.
Potential Side Reactions:
-
Dehydration or Rearrangement: At elevated temperatures, side reactions involving the alkyl groups on the thymol ring could potentially occur, though this is less common for simple acetylation.
-
Reaction with Impurities: Impurities in the starting materials could lead to undesired byproducts.
Minimization Strategies:
-
Mild Reaction Conditions: Employing milder reaction conditions, such as room temperature, can help to avoid temperature-induced side reactions.[5][1][2] The use of efficient catalysts like VOSO₄ allows for high conversion under these gentle conditions.[5][1]
-
High-Purity Reagents: Use high-purity thymol and acetic anhydride to minimize the formation of impurity-related byproducts.
-
Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the phenol, although this is not a commonly reported issue for this specific synthesis.
Q4: The purification of this compound is proving difficult. What is an effective purification strategy?
A4: A robust purification protocol is key to obtaining high-purity this compound.
Recommended Purification Protocol:
-
Quenching: After the reaction is complete, quench the reaction mixture by adding water.[5][1]
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.[5]
-
Washing with Base: Wash the organic layer with a 1 M NaOH solution to remove unreacted thymol.[5] The basic solution will deprotonate the acidic hydroxyl group of thymol, making it soluble in the aqueous phase.
-
Washing with Water: Wash the organic layer with water to remove any remaining base and water-soluble impurities.[5]
-
Drying: Dry the organic phase over an anhydrous drying agent like Na₂SO₄.[5]
-
Solvent Removal: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the purified this compound, which should be a colorless oil.[5]
-
Purity Confirmation: The purity of the final product can be checked by Thin Layer Chromatography (TLC) and confirmed by spectroscopic methods such as ¹H NMR.[5][1]
Frequently Asked Questions (FAQs)
Q: What is the most common method for synthesizing this compound?
A: The most prevalent method is the esterification of thymol with acetic anhydride.[1] This reaction is a type of acetylation where the hydroxyl group of thymol attacks the electrophilic carbonyl carbon of acetic anhydride.[6]
Q: Are there sustainable or "green" methods for this synthesis?
A: Yes, recent research has focused on developing more sustainable protocols. A notable example is a solvent-free approach that uses a stoichiometric amount of acetic anhydride with a low loading (1%) of a VOSO₄ catalyst at room temperature.[5][1][2] This method significantly reduces waste compared to traditional methods that often use a large excess of reagents and organic solvents.[5][1][2] Replacing acetic anhydride with isopropenyl acetate is another greener alternative that has been explored.[1]
Q: What types of catalysts can be used for thymol acetylation?
A: A variety of catalysts can be employed, including:
-
Lewis acids: Vanadyl sulfate (VOSO₄) and vanadyl acetylacetonate (VO(acac)₂) have proven effective.[5][6]
-
Basic catalysts: Sodium bicarbonate can be used to promote the acetylation of phenols.[4] Traditional methods have also used pyridine, although it is toxic and difficult to remove.[4]
-
Acid catalysts: Both protonic and solid acid catalysts can be used for acylation reactions.[4]
Q: What is the expected yield for an optimized this compound synthesis?
A: With optimized protocols, yields can be quite high. For instance, the solvent-free method using 1% VOSO₄ at room temperature for 24 hours can achieve an isolated yield of around 80%.[5][1] Scaling up this particular reaction has been shown to yield up to 87-97%.[1][2]
Data Presentation
Table 1: Effect of Catalyst and Stoichiometry on this compound Yield
| Entry | Catalyst | Catalyst Loading (%) | Acetic Anhydride (Equivalents) | Yield (%) | Reference |
| 1 | VOSO₄ | 5 | 8 | 85 | [5],[6] |
| 2 | VO(acac)₂ | 5 | 8 | 85 | [5],[6] |
| 3 | VOSO₄ | 1 | 8 | 80 | [5],[6] |
| 4 | VO(acac)₂ | 1 | 8 | Not specified, lower than VOSO₄ | [5],[6] |
| 5 | VOSO₄ | 0.5 | 8 | Slightly lower than 80 | [6] |
Reaction conditions: thymol (6.7 mmol), room temperature, 24 hours, solvent-free.[5][6]
Experimental Protocols
Key Experiment: Sustainable Solvent-Free Synthesis of this compound
This protocol is adapted from a sustainable method utilizing a VOSO₄ catalyst.[5]
Materials:
-
Thymol
-
Acetic anhydride (Ac₂O)
-
Vanadyl sulfate pentahydrate (VOSO₄·5H₂O)
-
Ethyl acetate
-
1 M Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask, suspend 168 mg of VOSO₄·5H₂O (0.66 mmol) in 6.4 ml of Ac₂O (0.068 mol).
-
After 10 minutes, add 10 g of thymol (0.067 mol) to the flask.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After 24 hours, add 150 ml of water to the flask to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase twice with 100 ml of ethyl acetate each time.
-
Combine the organic phases and wash them twice with 50 ml of 1 M NaOH solution to remove any unreacted thymol.
-
Wash the organic phase with water.
-
Dry the organic phase over anhydrous Na₂SO₄.
-
Filter the solution to remove the Na₂SO₄.
-
Evaporate the solvent under reduced pressure to obtain this compound as a colorless oil.
-
Purity can be checked by TLC and the structure confirmed by ¹H NMR analysis. An expected yield is approximately 87% (11.2 g).[5]
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Experimental workflow for synthesis.
References
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
Thymol Acetate Purification Technical Support Center
Welcome to the technical support center for the purification of thymol acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound after synthesis?
A1: The most common impurities in crude this compound originate from unreacted starting materials and byproducts of the acetylation reaction. These typically include:
-
Unreacted Thymol: Due to incomplete reaction, some thymol may remain in the crude product.
-
Acetic Anhydride: If used in excess, residual acetic anhydride will be present.
-
Acetic Acid: A byproduct of the reaction between thymol and acetic anhydride.[1][2]
-
Acid Catalyst: If an acid catalyst such as sulfuric acid is used, it will be present in the crude mixture.[2]
-
Impurities from Thymol: Commercial thymol may contain isomers like carvacrol and other related compounds.
Q2: My thymol acetylation reaction has a low yield. What are the potential causes and how can I improve it?
A2: Low yields in thymol acetylation can arise from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. To drive the equilibrium towards the product, consider increasing the reaction time or using a slight excess of the acetylating agent (acetic anhydride).[3]
-
Moisture: Acetic anhydride is sensitive to moisture and can hydrolyze to acetic acid, reducing the amount available for the reaction.[4] Ensure all glassware is dry and use anhydrous reagents if possible.
-
Losses During Work-up: Significant product loss can occur during the extraction and washing steps. Emulsion formation can trap the product, and vigorous shaking can exacerbate this.[5][6] Gentle inversions of the separatory funnel are recommended.[6]
-
Sub-optimal Reaction Conditions: The reaction temperature and catalyst concentration can affect the yield. Ensure the reaction is performed at the recommended temperature.
Q3: I'm observing an emulsion during the aqueous work-up of my this compound. How can I resolve this?
A3: Emulsion formation is a common issue when extracting organic products from aqueous mixtures, especially when basic solutions are used for washing.[5][6] Here are several techniques to break an emulsion:
-
Addition of Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help force the separation of the layers.[6]
-
Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning them can effectively break the emulsion.[7][8]
-
Filtration through Celite or Glass Wool: Passing the entire mixture through a pad of Celite or glass wool can sometimes break up the emulsion.[5]
-
Patience: Sometimes, simply letting the separatory funnel stand for a period of time will allow the layers to separate on their own.[7]
-
Gentle Swirling: Instead of vigorous shaking, gently swirl the separatory funnel to mix the layers. This minimizes the formation of a stable emulsion.[6]
Troubleshooting Guides
Problem: Discolored (Yellow or Brown) this compound
| Potential Cause | Troubleshooting Step |
| Presence of Phenolic Impurities | Unreacted thymol and its isomers can cause discoloration. Purify the this compound using column chromatography or recrystallization. A wash with a dilute sodium hydroxide solution during the work-up can also help remove phenolic impurities. |
| Thermal Decomposition | If distillation is performed at too high a temperature, the product may decompose. Consider using vacuum distillation to lower the boiling point. |
| Oxidation | Exposure to air and light over time can lead to oxidation and discoloration. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place. |
Problem: Incomplete Removal of Acetic Acid Odor
| Potential Cause | Troubleshooting Step |
| Insufficient Washing | The crude product was not washed thoroughly enough with a basic solution. |
| During the work-up, wash the organic layer multiple times with a saturated sodium bicarbonate solution until the effervescence of CO₂ gas ceases.[1][2] | |
| Hydrolysis of Excess Acetic Anhydride | Residual acetic anhydride hydrolyzed to acetic acid during the work-up. |
| Ensure the reaction is quenched properly by slowly adding water to the reaction mixture to hydrolyze any remaining acetic anhydride before extraction.[9] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the acetylation of thymol using acetic anhydride.
Procedure:
-
In a round-bottom flask, dissolve thymol in a suitable solvent like pyridine or use a solvent-free approach.
-
Slowly add acetic anhydride to the solution. A slight excess of acetic anhydride is often used to ensure complete reaction.
-
The reaction can be catalyzed by a few drops of concentrated sulfuric acid or performed in the presence of a base like pyridine.
-
Heat the reaction mixture under reflux for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Work-up and Purification
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into cold water to quench the reaction and hydrolyze any unreacted acetic anhydride.[10]
-
Transfer the mixture to a separatory funnel and extract the this compound with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with:
-
Dilute hydrochloric acid (if pyridine was used as a solvent/catalyst) to remove the pyridine.
-
Saturated sodium bicarbonate solution to neutralize any acidic components like acetic acid and the acid catalyst.[1][2] Continue washing until no more carbon dioxide gas evolves.
-
Water to remove any remaining salts.
-
Brine to help break any emulsions and remove dissolved water.[6]
-
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Purification Methods: A Comparative Overview
The crude this compound can be further purified using one of the following methods. The choice of method depends on the desired purity and the scale of the reaction.
| Purification Method | Typical Procedure | Expected Yield | Expected Purity | Advantages | Disadvantages |
| Fractional Distillation | Perform distillation under reduced pressure to lower the boiling point and prevent thermal decomposition. Collect the fraction that distills at the boiling point of this compound (approx. 244 °C at atmospheric pressure). | 75-85% | >98% | Effective for large-scale purification. Good for removing non-volatile impurities. | Requires specialized equipment for vacuum distillation. Potential for thermal degradation if not controlled properly. |
| Column Chromatography | Use silica gel as the stationary phase. A common mobile phase is a mixture of hexane and ethyl acetate (e.g., 95:5 v/v). The less polar this compound will elute before the more polar unreacted thymol. | 70-80% | >99% | Can achieve very high purity. Effective for separating compounds with similar boiling points. | Can be time-consuming and requires significant amounts of solvent for large-scale purifications. |
| Recrystallization | Dissolve the crude product in a minimum amount of a hot solvent in which this compound is soluble at high temperatures but insoluble at low temperatures (e.g., ethanol/water mixture). Allow the solution to cool slowly to form crystals. | 60-75% | >99.5% | Can yield very pure product. Relatively simple and inexpensive. | Finding a suitable solvent system can be challenging. Lower yields compared to other methods due to product loss in the mother liquor. |
Note: The expected yields and purities are illustrative and can vary depending on the initial purity of the crude product and the specific experimental conditions.
Visualizations
Experimental Workflow for this compound Synthesis and Purification
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scienceready.com.au [scienceready.com.au]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
Technical Support Center: Optimizing Thymol Acetate Concentration for Antibacterial Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing thymol acetate in antibacterial studies. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and comparative data to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of antibacterial action for thymol and its derivatives like this compound?
A1: The primary antibacterial mechanism of thymol and its derivatives is the disruption of the bacterial cell membrane.[1][2] These lipophilic compounds partition into the lipid bilayer of the cell membrane, altering its fluidity and permeability. This disruption leads to the leakage of essential intracellular components, such as ions and ATP, and ultimately results in bacterial cell death.
Q2: Is this compound expected to be more or less effective than thymol?
A2: Some studies suggest that this compound can be more effective than thymol against certain bacterial strains. For instance, one study found thymyl acetate to be more effective than thymol against S. mutans, B. subtilis, and S. epidermidis. The acetylation of the hydroxyl group on thymol may influence its lipophilicity and interaction with the bacterial membrane. However, the relative efficacy can be species-dependent, and empirical testing is recommended.
Q3: How do I dissolve this compound for my experiments? It has low water solubility.
A3: Due to its low water solubility, this compound typically requires a solvent for initial dissolution before being diluted in culture media. Common solvents include dimethyl sulfoxide (DMSO) and ethanol. It is crucial to prepare a high-concentration stock solution in the chosen solvent and then dilute it to the final desired concentrations in the broth. Always include a solvent control in your experiments to ensure that the solvent itself does not inhibit bacterial growth at the concentrations used. For broth microdilution assays, the final concentration of the solvent should be kept low, typically ≤1%.
Q4: What is the difference between Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)?
A4: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum, indicating bacterial cell death. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No inhibition of bacterial growth at any concentration. | 1. This compound concentration is too low. 2. The bacterial strain is resistant. 3. Inactivation of this compound in the media. 4. Issues with this compound stock solution. | 1. Test a higher range of concentrations. 2. Verify the susceptibility of your strain with a known antibiotic. 3. Check the stability of this compound in your specific culture medium and incubation conditions. 4. Prepare a fresh stock solution and verify its concentration. |
| Inconsistent MIC results between experiments. | 1. Variation in inoculum density. 2. Inconsistent incubation time or temperature. 3. Pipetting errors leading to inaccurate concentrations. 4. Contamination of cultures. | 1. Standardize your inoculum to a 0.5 McFarland standard for each experiment. 2. Ensure precise control of incubation parameters. 3. Calibrate pipettes and use proper pipetting techniques. 4. Use aseptic techniques to prevent contamination. |
| Precipitation of this compound in the culture medium. | 1. Poor solubility of this compound at the tested concentration. 2. The final solvent concentration is too low to maintain solubility. | 1. Use a small amount of a non-ionic surfactant like Tween 80 (e.g., 0.5% v/v) in the culture medium to improve solubility. 2. Ensure the stock solution is properly dissolved before further dilution. Consider slightly increasing the solvent concentration in the initial dilution steps, but keep the final concentration in the wells low. |
| Growth observed in the negative control wells. | 1. Contamination of the culture medium or reagents. | 1. Use sterile reagents and media. Perform sterility checks on your materials before starting the experiment. |
| No growth in the positive control (bacteria + media) wells. | 1. Inoculum was not viable. 2. Problem with the culture medium. | 1. Check the viability of your bacterial stock. 2. Ensure the culture medium is properly prepared and supports the growth of the test organism. |
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacteria.
| Bacterial Species | Strain | MIC (µg/mL) |
| Streptococcus mutans | - | 11.7 |
| Bacillus subtilis | - | 11.7 |
| Staphylococcus epidermidis | - | 11.7 |
Note: Data on the antibacterial activity of this compound is limited. The table will be updated as more research becomes available.
Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Thymol against various bacteria.
| Bacterial Species | Strain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | ATCC 25923 | 200 | - |
| Streptococcus iniae | HT | 128 | 256 |
| Escherichia coli | - | 1000-4000 | - |
| Pseudomonas aeruginosa | PAO1 | 256 | - |
| Bacillus cereus | - | 100 | - |
| Enterobacter sakazakii | BNCC 186088 | 1250 | - |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
96-well sterile microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO or ethanol to a high concentration (e.g., 10 mg/mL). Ensure it is fully dissolved.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, pick a few colonies and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution (appropriately diluted in MHB to twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (containing MHB and inoculum, but no this compound).
-
Well 12 will serve as the sterility control (containing MHB only). If a solvent is used, a solvent control well should also be included (containing MHB, inoculum, and the highest concentration of the solvent used).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol should be performed immediately after the MIC determination.
Materials:
-
MIC plate from the previous experiment
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Micropipette and sterile tips
-
Incubator
Procedure:
-
Subculturing from MIC Plate:
-
From each well of the MIC plate that shows no visible growth (the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.
-
-
Plating:
-
Spread the aliquot evenly onto a sterile agar plate.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Reading the MBC:
-
After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.
-
Visualizations
Caption: Workflow for MIC and MBC Determination.
Caption: Mechanism of this compound Action.
References
Technical Support Center: Overcoming Solubility Challenges of Thymol Acetate in Aqueous Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thymol acetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered during experiments in aqueous environments.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of this compound and why is it problematic?
A1: this compound is a hydrophobic compound with low intrinsic solubility in water, estimated to be approximately 40.9 mg/L at 25°C. This poor solubility can significantly hinder its handling in aqueous buffers and media, leading to challenges in achieving desired concentrations for in vitro and in vivo studies. This can result in precipitation, inaccurate dosing, and low bioavailability, thereby limiting its therapeutic potential.
Q2: What are the primary strategies to enhance the aqueous solubility of this compound?
A2: Several effective strategies can be employed to overcome the solubility limitations of this compound. These include:
-
Co-solvency: Blending water with a miscible organic solvent in which this compound is more soluble.
-
Surfactant-mediated Solubilization: Using surfactants to form micelles that can encapsulate the hydrophobic this compound molecules.
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins to increase its apparent water solubility.
-
Nanoformulations: Developing nano-sized delivery systems such as nanoemulsions and solid dispersions to improve dissolution rates and bioavailability.
-
pH Adjustment: While more effective for ionizable compounds, altering the pH can sometimes influence the solubility of esters, though to a lesser extent than for acids or bases.
Q3: Which organic co-solvents are most effective for dissolving this compound?
A3: this compound exhibits high solubility in a variety of organic solvents. For creating aqueous co-solvent systems, water-miscible solvents are preferred. Based on available data, solvents like Dimethyl Sulfoxide (DMSO), ethanol, and methanol are excellent choices for preparing stock solutions that can then be diluted into aqueous media. However, it is crucial to consider the potential toxicity of the co-solvent in the final experimental concentration.
Q4: How do surfactants improve the solubility of this compound?
A4: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell. This compound, being hydrophobic, can partition into the hydrophobic core of the micelles, effectively "dissolving" in the aqueous medium. Non-ionic surfactants like Tween 80 are commonly used for this purpose in biological research due to their relatively low toxicity.
Q5: What is the mechanism behind cyclodextrin-mediated solubility enhancement?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules, like this compound, within their cavity, forming a host-guest inclusion complex.[1] This complex has a hydrophilic exterior, which allows it to dissolve in water, thereby increasing the overall aqueous solubility of the guest molecule.[1] Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently used for this purpose.
Troubleshooting Guides
Issue 1: Precipitation of this compound Upon Dilution of Stock Solution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Exceeding Solubility Limit | The concentration of this compound in the final aqueous solution is above its solubility limit, even with a co-solvent. | Reduce the final concentration of this compound. Alternatively, increase the percentage of the co-solvent in the final solution, being mindful of its potential effects on the experiment. |
| Poor Mixing | The stock solution was not added to the aqueous medium with adequate mixing, leading to localized high concentrations and precipitation. | Add the stock solution dropwise to the aqueous medium while vortexing or stirring vigorously to ensure rapid and uniform dispersion. |
| Temperature Effects | The experiment is being conducted at a lower temperature than that at which the stock solution was prepared, reducing solubility. | Ensure that the temperature of the aqueous medium is controlled and matches the intended experimental conditions. Consider gently warming the solution if the protocol allows. |
| Incompatible Buffer Components | Components of the buffer system are interacting with this compound or the co-solvent, causing precipitation. | Test the solubility of this compound in simpler aqueous solutions (e.g., deionized water) before moving to complex buffers. If a buffer component is suspected, try an alternative buffer system. |
Issue 2: Instability or Phase Separation of this compound Nanoemulsions
| Potential Cause | Troubleshooting Step | Expected Outcome | | :--- | :--- | | Incorrect Surfactant Concentration | The amount of surfactant is insufficient to stabilize the oil droplets. | Increase the surfactant-to-oil ratio. A common starting point is a 1:1 ratio. | | Inadequate Homogenization | The energy input during emulsification was not sufficient to create small, stable droplets. | Increase the homogenization time or intensity (e.g., higher speed for high-shear homogenization or longer sonication time). | | Ostwald Ripening | The diffusion of oil molecules from smaller to larger droplets, leading to an increase in average droplet size and eventual phase separation. | Optimize the oil phase composition. Using a carrier oil (like corn oil) in addition to this compound can help minimize Ostwald ripening. | | pH or Ionic Strength Effects | The pH or ionic strength of the aqueous phase is causing the emulsion to break. | Prepare the nanoemulsion in deionized water first to establish a stable formulation. Then, test its stability in the final buffer system. If instability occurs, consider using a non-ionic surfactant that is less sensitive to pH and ionic strength. |
Quantitative Data on Solubility
Table 1: Solubility of this compound in Various Solvents at 20°C
| Solvent | Solubility (g/L) |
| Water | 0.0409 (at 25°C) |
| Methanol | 463.04 |
| Ethanol | 335.21 |
| Acetone | 415.33 |
| Dimethyl Sulfoxide (DMSO) | 1206.96 |
| Dichloromethane | 246.6 |
| Ethyl Acetate | 291.59 |
| n-Octanol | 111.71 |
| Toluene | 317.31 |
Data compiled from publicly available sources.
Experimental Protocols
Protocol 1: Preparation of a this compound Nanoemulsion by High-Speed Homogenization
-
Preparation of the Oil Phase:
-
Dissolve the desired amount of this compound in a suitable carrier oil (e.g., corn oil or medium-chain triglycerides). For example, create a 10% (w/w) oil phase consisting of 3% this compound and 7% corn oil.
-
-
Preparation of the Aqueous Phase:
-
Dissolve a non-ionic surfactant (e.g., Tween 80) in deionized water. A common starting point is a 1:1 surfactant-to-oil ratio. For a 10% oil phase, use 10% Tween 80 in 80% deionized water.
-
-
Formation of a Coarse Emulsion:
-
Slowly add the oil phase to the aqueous phase while stirring with a magnetic stirrer.
-
-
Homogenization:
-
Homogenize the coarse emulsion using a high-speed homogenizer at 10,000-20,000 rpm for 5-10 minutes. The exact time and speed may require optimization.
-
-
Characterization:
-
Characterize the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). A stable nanoemulsion will typically have a particle size below 200 nm and a low PDI.
-
Protocol 2: Preparation of a this compound-β-Cyclodextrin Inclusion Complex by Co-precipitation
-
Dissolution of β-Cyclodextrin:
-
Dissolve β-cyclodextrin (β-CD) in deionized water with heating (e.g., 50-60°C) and stirring to achieve a clear solution.
-
-
Dissolution of this compound:
-
Dissolve this compound in a minimal amount of a water-miscible organic solvent, such as ethanol.
-
-
Complexation:
-
Slowly add the this compound solution to the warm β-CD solution with continuous stirring. A 1:1 molar ratio of this compound to β-CD is a common starting point.
-
-
Co-precipitation:
-
Allow the mixture to stir for several hours (e.g., 2-4 hours) at the elevated temperature.
-
Gradually cool the solution to room temperature and then place it in an ice bath or refrigerator (e.g., 4°C) for several hours or overnight to promote the precipitation of the inclusion complex.
-
-
Isolation and Drying:
-
Collect the precipitate by filtration (e.g., using a Buchner funnel) or centrifugation.
-
Wash the precipitate with a small amount of cold deionized water to remove any surface-adhered this compound.
-
Dry the resulting powder in a vacuum oven or by lyophilization.
-
-
Characterization:
-
Confirm the formation of the inclusion complex using techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), or X-ray diffraction (XRD).
-
Protocol 3: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Dissolution:
-
Dissolve this compound and a hydrophilic polymer carrier (e.g., polyvinylpyrrolidone K30 - PVP K30) in a common volatile organic solvent, such as ethanol.[2] Common drug-to-carrier weight ratios to explore are 1:1, 1:3, and 1:5.
-
-
Solvent Evaporation:
-
Evaporate the solvent using a rotary evaporator. The bath temperature should be kept relatively low (e.g., 40-50°C) to avoid degradation.
-
-
Drying:
-
Further dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
-
Milling and Sieving:
-
Scrape the solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.
-
-
Characterization:
-
Analyze the solid dispersion to confirm the amorphous state of this compound using DSC or XRD. Evaluate the dissolution rate of the solid dispersion in an aqueous medium compared to the pure compound.
-
Visualizations
References
Stability testing of thymol acetate under different storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thymol acetate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
General Stability
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation through three main pathways:
-
Hydrolysis: This is the most common degradation route, where the ester bond is cleaved in the presence of water to yield thymol and acetic acid. This reaction can be catalyzed by acids or bases.
-
Oxidation: The aromatic ring and the isopropyl group of the thymol moiety can be susceptible to oxidation, potentially leading to the formation of quinones or other oxygenated derivatives.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation, leading to a variety of photoproducts.
Q2: How does the stability of this compound compare to that of thymol?
A2: this compound is generally more stable than thymol, particularly against oxidation. The acetylation of the phenolic hydroxyl group in thymol to form this compound protects this reactive site from direct oxidation. However, this compound is susceptible to hydrolysis, which regenerates the less stable thymol.
Storage and Handling
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. The container should be well-sealed to protect it from moisture and light. For long-term storage, refrigeration (2-8 °C) is recommended.
Q4: I've noticed a vinegary smell from my stored this compound. What does this indicate?
A4: A vinegary smell is indicative of the hydrolysis of this compound, which releases acetic acid. This suggests that the compound has been exposed to moisture. It is crucial to assess the purity of the material before use if this occurs.
Experimental Issues
Q5: My analytical results for this compound concentration are inconsistent. What could be the cause?
A5: Inconsistent analytical results can stem from several factors:
-
Sample Degradation: this compound may be degrading during sample preparation or analysis. Ensure that your sample preparation methods are rapid and avoid harsh conditions (e.g., high temperatures, extreme pH).
-
Analytical Method Variability: Ensure your analytical method (e.g., HPLC, GC) is validated for precision and accuracy. Check for issues with the instrument, column, or mobile phase.
-
Inadequate Storage of Stock Solutions: this compound in solution may be less stable than in its solid form. Stock solutions should be freshly prepared or their stability over time should be established.
Q6: I am observing unexpected peaks in my chromatogram during the analysis of a this compound stability sample. What are they?
A6: Unexpected peaks are likely degradation products. The primary degradation product to expect is thymol, resulting from hydrolysis. Other smaller peaks could be due to oxidation or photodegradation. To identify these peaks, you can use a mass spectrometer (e.g., LC-MS or GC-MS) or compare their retention times with those of known potential degradation products.
Troubleshooting Guides
Troubleshooting Analytical Method Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) for this compound. | Inappropriate mobile phase pH; Column degradation; Sample overload. | Optimize mobile phase pH. Use a new column or a guard column. Dilute the sample. |
| Drifting retention times. | Inconsistent mobile phase composition; Temperature fluctuations. | Ensure proper mobile phase mixing. Use a column oven to control temperature. |
| Loss of this compound during GC analysis. | Thermal degradation in the injector. | Optimize injector temperature. Use a derivatization agent if necessary. |
Troubleshooting Stability Study Failures
| Problem | Potential Cause | Troubleshooting Steps |
| Rapid degradation of this compound under accelerated conditions (e.g., 40°C/75% RH). | High susceptibility to hydrolysis and/or thermal degradation. | Ensure the packaging is impermeable to moisture. Consider reformulation with excipients that protect against hydrolysis. |
| Discoloration of the sample upon exposure to light. | Photodegradation. | Store the product in light-resistant packaging. |
| Formation of multiple unknown impurities. | Complex degradation pathways. | Conduct forced degradation studies under various stress conditions to identify and characterize the degradation products. |
Data Presentation
The following tables present hypothetical data to illustrate the expected stability profile of this compound under various conditions. Note: This is representative data, and actual results may vary depending on the specific experimental conditions and formulation.
Table 1: Hypothetical Degradation of this compound under Different Storage Conditions over 12 Months
| Storage Condition | Time (Months) | This compound Assay (%) | Thymol Formation (%) | Total Degradants (%) |
| 25°C / 60% RH | 0 | 100.0 | 0.0 | 0.0 |
| 3 | 99.5 | 0.4 | 0.5 | |
| 6 | 98.9 | 0.9 | 1.1 | |
| 12 | 97.8 | 1.8 | 2.2 | |
| 40°C / 75% RH | 0 | 100.0 | 0.0 | 0.0 |
| 1 | 98.2 | 1.5 | 1.8 | |
| 3 | 95.1 | 4.2 | 4.9 | |
| 6 | 90.5 | 8.1 | 9.5 | |
| Photostability | 0 | 100.0 | 0.0 | 0.0 |
| (ICH Option 2) | 1.2 million lux hours | 96.5 | 2.8 | 3.5 |
Table 2: Hypothetical Results of Forced Degradation Studies on this compound
| Stress Condition | Duration | This compound Remaining (%) | Major Degradation Product(s) |
| Acid Hydrolysis (0.1 N HCl, 60°C) | 24 hours | 85.2 | Thymol |
| Base Hydrolysis (0.1 N NaOH, RT) | 4 hours | 78.5 | Thymol |
| Oxidative (3% H₂O₂, RT) | 48 hours | 92.1 | Oxidized thymol derivatives |
| Thermal (80°C) | 72 hours | 94.6 | Thymol |
| Photolytic (ICH Option 2) | - | 96.5 | Photodegradation products |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound and the separation of its primary degradation product, thymol.
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Instrumentation: HPLC system with a UV detector.
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Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: 274 nm.
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Injection Volume: 10 µL.
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Column Temperature: 30°C.
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Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase to achieve a final concentration within the linear range of the method.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for conducting forced degradation studies to identify potential degradation products and pathways.
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Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 60°C. Collect samples at various time points (e.g., 0, 4, 8, 12, 24 hours) and analyze by HPLC.
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Base Hydrolysis: Dissolve this compound in 0.1 N NaOH at room temperature. Collect samples at shorter time intervals (e.g., 0, 1, 2, 4 hours) due to the faster reaction rate and analyze by HPLC.
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Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide at room temperature. Protect the solution from light. Collect samples at various time points (e.g., 0, 8, 24, 48 hours) and analyze by HPLC.
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Thermal Degradation: Place solid this compound in a controlled temperature oven at 80°C. Collect samples at various time points (e.g., 0, 24, 48, 72 hours), dissolve in the mobile phase, and analyze by HPLC.
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Photodegradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). Analyze the sample by HPLC.
Mandatory Visualizations
Caption: Potential degradation pathways of this compound.
Technical Support Center: Prevention of Thymol Acetate Degradation
For researchers, scientists, and drug development professionals utilizing thymol acetate, ensuring its stability throughout experimentation is paramount to obtaining accurate and reproducible results. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to this compound degradation.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Yields in Reactions
Possible Cause: Degradation of this compound, primarily through hydrolysis, before or during the reaction.
Troubleshooting Steps:
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Solvent Selection:
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Problem: Presence of water or protic solvents (e.g., alcohols) can lead to hydrolysis of the ester bond.
-
Solution: Utilize dry, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate. Ensure solvents are freshly distilled or obtained from a sealed container over molecular sieves.
-
-
pH Control:
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Problem: Acidic or basic conditions can catalyze the hydrolysis of this compound back to thymol and acetic acid.
-
Solution: If the reaction medium is aqueous or contains acidic/basic reagents, maintain a neutral pH (around 7) using a suitable buffer system (e.g., phosphate buffer) whenever possible.
-
-
Reaction Temperature:
-
Problem: Elevated temperatures can accelerate the rate of hydrolysis and other degradation pathways.
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Solution: Conduct reactions at the lowest effective temperature. If heating is necessary, minimize the reaction time at high temperatures.
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-
Reagent Purity:
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Problem: Impurities in reagents, such as residual acids or bases from synthesis, can catalyze degradation.
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Solution: Use high-purity reagents and consider purifying them if necessary. For instance, if synthesizing this compound, ensure complete removal of the acetylation catalyst.
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Issue 2: Appearance of Unexpected Peaks in Analytical Chromatography (e.g., HPLC, GC)
Possible Cause: Formation of degradation products such as thymol.
Troubleshooting Steps:
-
Sample Preparation:
-
Problem: Degradation can occur in the sample vial before or during analysis, especially if using aqueous or protic mobile phases.
-
Solution: Prepare samples in a suitable aprotic solvent immediately before analysis. If an aqueous mobile phase is required, minimize the time the sample spends in the autosampler.
-
-
Method Validation:
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Problem: The analytical method may not be stability-indicating, meaning it cannot separate the intact this compound from its degradation products.
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Solution: Develop and validate a stability-indicating HPLC or GC method. This involves performing forced degradation studies (see Experimental Protocols section) to generate degradation products and ensure the method can resolve them from the parent compound.[1][2]
-
-
Storage of Stock Solutions:
-
Problem: this compound can degrade in solution over time, even at low temperatures.
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Solution: Store stock solutions in an anhydrous aprotic solvent at low temperatures (e.g., -20°C) in tightly sealed vials. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
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Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The most common degradation pathway for this compound is hydrolysis , where the ester bond is cleaved by water to form thymol and acetic acid. This reaction is significantly accelerated by the presence of acids or bases.[3] Oxidation of the phenolic ring is a less common but possible degradation route, especially in the presence of oxidizing agents or metal ions. Photodegradation can also occur upon exposure to UV light.
Q2: How should I properly store this compound?
A2: For long-term stability, store solid this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated place.[4][5][6] For solutions, dissolve this compound in a dry, aprotic solvent and store in small, tightly capped vials at or below -20°C, protected from light.
Q3: Can I use antioxidants to prevent the degradation of this compound?
A3: Yes, for preventing potential oxidative degradation, the addition of antioxidants can be beneficial. Hindered phenolic antioxidants are commonly used to stabilize organic compounds.[3][6] However, for hydrolysis, controlling moisture and pH are the primary preventative measures.
Q4: My experiment requires an aqueous environment. How can I minimize this compound hydrolysis?
A4: If an aqueous environment is unavoidable, take the following precautions:
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Maintain a neutral pH (around 7.0) using a buffer.
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Keep the temperature as low as possible for the shortest duration necessary.
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Consider using a co-solvent system to reduce the water activity.
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If permissible, the addition of stabilizers that can form protective complexes, such as caffeine in some ester systems, might be explored.[7]
Q5: Are there any solvents I should absolutely avoid when working with this compound?
A5: Avoid using acidic or basic aqueous solutions and protic solvents like methanol and ethanol if stability is a concern, as they can participate in and catalyze hydrolysis. If you must use an alcohol, ensure it is anhydrous and be aware of the potential for transesterification under certain conditions.
Data Presentation
| Condition | Parameter | Expected Stability of this compound | Rationale/Comments | Citations |
| pH (Aqueous Solution) | Acidic (pH < 4) | Low | Acid-catalyzed hydrolysis is a major degradation pathway for esters. | [3] |
| Neutral (pH 6-8) | Moderate | Hydrolysis still occurs but at a slower rate compared to acidic or basic conditions. Thymol itself is relatively stable in this pH range. | [4][8] | |
| Basic (pH > 9) | Low | Base-catalyzed hydrolysis (saponification) is a rapid and generally irreversible degradation pathway for esters. | [3] | |
| Temperature | -20°C (in aprotic solvent) | High | Low temperatures significantly reduce the rate of all chemical reactions, including degradation. | |
| 4°C (in aprotic solvent) | Good | Suitable for short to medium-term storage of solutions. | ||
| Room Temperature (20-25°C) | Moderate to Low | Degradation can occur over time, especially in the presence of moisture. | ||
| Elevated (> 40°C) | Very Low | Increased temperature significantly accelerates hydrolysis and potential thermal decomposition. Thymol begins to show mass loss around 50°C. | [8] | |
| Light Exposure | Dark Storage | High | Protects against photodegradation. | |
| Ambient Light | Moderate | Potential for slow degradation over extended periods. | ||
| UV Light | Low | Phenolic compounds and their derivatives can be susceptible to photodegradation. | [8] | |
| Solvent | Aprotic (e.g., DCM, THF, Ethyl Acetate) | High | Lack of protons and water minimizes hydrolysis. | |
| Protic (e.g., Methanol, Ethanol) | Moderate to Low | Can act as a source of protons and may contain water, facilitating hydrolysis. Potential for transesterification. | ||
| Aqueous | Low | Water is a reactant in hydrolysis. | [3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound for Stability-Indicating Method Development
This protocol is designed to intentionally degrade this compound under various stress conditions to generate potential degradation products. These samples are then used to develop and validate a stability-indicating analytical method (e.g., HPLC).[1][2]
Methodology:
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Acid Hydrolysis: Dissolve a known concentration of this compound in a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C). Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.
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Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and incubate at a controlled temperature. Collect and neutralize samples as in the acid hydrolysis step.
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Oxidative Degradation: Dissolve the compound in a solution containing 3% H₂O₂ and keep it at room temperature. Collect samples at various time points.
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Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 70°C). Collect samples at various time points and dissolve them in a suitable solvent for analysis.
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Photodegradation: Expose a solution of the compound to a calibrated UV light source. A control sample should be protected from light. After exposure, analyze the samples.
Analysis: Analyze all stressed samples, along with a control sample, using an appropriate analytical method. The goal is to achieve baseline separation between the this compound peak and all degradation product peaks.
Protocol 2: General Handling Procedure to Minimize Degradation During a Reaction
This protocol outlines best practices for setting up a reaction using this compound as a starting material, focusing on preventing premature degradation.
Materials:
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This compound (high purity)
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Anhydrous aprotic solvent (e.g., THF, DCM)
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Oven-dried glassware
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Inert gas supply (e.g., Nitrogen or Argon)
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly cleaned and dried in an oven at >100°C for several hours to remove any residual moisture. Allow the glassware to cool to room temperature under a stream of inert gas or in a desiccator.
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Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of an inert gas (Nitrogen or Argon). This prevents atmospheric moisture from entering the system.
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Solvent and Reagent Handling: Use anhydrous solvents from a sealed bottle or a solvent purification system. Handle all reagents in a manner that minimizes their exposure to air and moisture.
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Reaction Setup:
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Dissolve the this compound in the anhydrous aprotic solvent under an inert atmosphere.
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If other reagents are to be added, ensure they are also anhydrous and compatible with the reaction conditions.
-
If a base is required, use a non-nucleophilic, anhydrous base.
-
-
Temperature Control: Maintain the reaction at the desired temperature using a suitable heating or cooling bath. Avoid excessive heating.
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Work-up: During the reaction work-up, if an aqueous wash is necessary, perform it quickly and at a low temperature to minimize hydrolysis. Immediately dry the organic layer with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
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Purification: If purification by chromatography is required, choose a solvent system that is compatible with the stability of this compound. Avoid highly acidic or basic mobile phases if possible.
Mandatory Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Experimental workflow for minimizing this compound degradation.
Caption: Troubleshooting logic for experiments with this compound.
References
- 1. library.dphen1.com [library.dphen1.com]
- 2. biomedres.us [biomedres.us]
- 3. carbodiimide.com [carbodiimide.com]
- 4. media.laballey.com [media.laballey.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Interpreting Complex NMR Spectra of Thymol Acetate Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thymol acetate and its derivatives.
Troubleshooting Guides and FAQs
Sample Preparation & Acquisition
Question: My NMR sample shows broad peaks. What could be the cause and how can I fix it?
Answer: Broad peaks in an NMR spectrum can arise from several factors:
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Poor Shimming: The magnetic field homogeneity across the sample is crucial. Always perform shimming before acquiring data. If automated shimming is not sufficient, manual shimming may be necessary.
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Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening. Try diluting your sample. For ¹H NMR of small molecules like thymol derivatives, 5-25 mg in 0.6-0.7 mL of deuterated solvent is a good starting point. For ¹³C NMR, a more concentrated sample of 50-100 mg may be needed.
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Incomplete Dissolution: Solid particles in your sample will significantly degrade the spectral quality. Ensure your compound is fully dissolved. If necessary, gently warm the sample or use a vortex mixer. Filtering the sample into the NMR tube can also help remove particulate matter.
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Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. Ensure your glassware is scrupulously clean. If you suspect paramagnetic contamination, passing your sample through a small plug of silica gel or celite might help.
Question: I see unexpected peaks in the aliphatic region of my ¹H NMR spectrum. What are the common sources of these impurities?
Answer: Unwanted peaks in the 0-2 ppm region often originate from:
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Silicone Grease: If you are using glassware with ground glass joints, avoid using silicone grease as it is very difficult to remove and shows up in this region. Use Teflon sleeves or non-greased joints if possible.
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Hexanes/Pentanes: Residual solvents from column chromatography are a common source of aliphatic signals. Ensure your sample is thoroughly dried under high vacuum before preparing your NMR sample.
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Plasticizers (Phthalates): These can leach from plastic tubing or other lab equipment. Use glass pipettes and minimize contact of your sample and solvents with plastic materials.
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Water: In some solvents like CDCl₃, the residual water peak can appear around 1.56 ppm.
Question: The integration of my aromatic protons is not accurate due to the residual solvent peak. What can I do?
Answer: This is a common issue when using deuterated chloroform (CDCl₃), where the residual CHCl₃ peak appears at ~7.26 ppm, often overlapping with aromatic signals. To overcome this, you can:
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Use a Different Solvent: Switching to a solvent like acetone-d₆ (residual peak at ~2.05 ppm) or benzene-d₆ (residual peak at ~7.16 ppm, but often shifts aromatic protons to different locations) can move the solvent peak away from your signals of interest.[1]
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Use a Solvent with No Protons: Carbon tetrachloride (CCl₄) can be used, but a deuterated solvent is still needed for the lock. In this case, a small amount of a deuterated solvent in a sealed capillary can be used.
Spectral Interpretation
Question: The aromatic region of my this compound derivative is very complex and the signals are overlapping. How can I simplify the interpretation?
Answer: Overlapping signals in the aromatic region are common, especially with multiple substitutions. Here are some strategies:
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Change the Solvent: As mentioned, different deuterated solvents can induce different chemical shifts in your aromatic protons, potentially resolving the overlap.
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Higher Field NMR: Using a spectrometer with a higher magnetic field strength (e.g., 600 MHz vs. 300 MHz) will increase the dispersion of the signals, often resolving multiplets.
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2D NMR Spectroscopy:
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COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other, helping to identify adjacent protons on the aromatic ring.
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HSQC (Heteronuclear Single Quantum Coherence): This correlates protons with the carbons they are directly attached to. This can help to distinguish aromatic protons based on the chemical shift of their attached carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two to three bonds. This is extremely useful for assigning quaternary carbons and confirming the overall connectivity of the molecule.
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Question: I am unsure about the assignment of the isopropyl group protons. How can I confirm their signals?
Answer: The isopropyl group gives rise to two characteristic signals in the ¹H NMR spectrum:
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A septet (or multiplet) for the single methine proton (-CH).
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A doublet for the six equivalent methyl protons (-CH₃)₂.
The integration of the doublet should be six times that of the septet. In a COSY spectrum, you will see a cross-peak between the septet and the doublet, confirming their coupling relationship.
Question: How can I confirm the successful acetylation of thymol?
Answer: The acetylation of the phenolic hydroxyl group of thymol results in several key changes in the NMR spectra:
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Disappearance of the Phenolic -OH peak: In the ¹H NMR of thymol, the phenolic -OH proton is a broad singlet that is exchangeable with D₂O. This peak will be absent in the spectrum of this compound.
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Appearance of an Acetate Methyl Peak: A new singlet integrating to three protons will appear in the aliphatic region, typically around 2.3 ppm. This is due to the methyl group of the acetate moiety.
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Shift in Aromatic Proton Signals: The electronic environment of the aromatic ring changes upon acetylation, leading to shifts in the chemical shifts of the aromatic protons.
Data Presentation
Table 1: ¹H NMR Spectral Data of Thymol and this compound (in CDCl₃)
| Assignment | Thymol Chemical Shift (ppm) | This compound Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-3 | ~6.76 | ~6.98 | d | 8.0 |
| H-4 | ~7.09 | ~7.15 | d | 8.0 |
| H-6 | ~6.61 | ~6.85 | s | - |
| Isopropyl -CH | ~3.19 | ~3.05 | septet | 6.9 |
| Isopropyl -CH₃ | ~1.25 | ~1.23 | d | 6.9 |
| Ar-CH₃ | ~2.28 | ~2.32 | s | - |
| Acetate -CH₃ | - | ~2.30 | s | - |
| Phenolic -OH | ~4.78 (broad) | - | s | - |
Table 2: ¹³C NMR Spectral Data of Thymol and this compound (in CDCl₃)
| Assignment | Thymol Chemical Shift (ppm) | This compound Chemical Shift (ppm) |
| C-1 | ~152.6 | ~148.8 |
| C-2 | ~136.7 | ~135.2 |
| C-3 | ~116.2 | ~122.5 |
| C-4 | ~126.4 | ~126.8 |
| C-5 | ~131.5 | ~136.5 |
| C-6 | ~121.8 | ~125.7 |
| Isopropyl -CH | ~26.8 | ~27.1 |
| Isopropyl -CH₃ | ~22.8 | ~23.0 |
| Ar-CH₃ | ~20.9 | ~21.1 |
| Acetate C=O | - | ~169.5 |
| Acetate -CH₃ | - | ~21.2 |
Experimental Protocols
Protocol for NMR Sample Preparation of this compound Derivatives
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Weighing the Sample: Accurately weigh 5-10 mg of the purified this compound derivative for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.
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Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, Benzene-d₆) to the vial.
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Dissolution: Ensure the sample is completely dissolved. If necessary, gently warm the vial or use a vortex mixer. The solution should be clear and free of any particulate matter.
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Transfer to NMR Tube: Using a clean glass Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Avoid any solid particles from being transferred. If solids are present, filter the solution through a small plug of cotton wool or glass wool in the pipette.
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Capping: Cap the NMR tube securely to prevent solvent evaporation.
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Labeling: Clearly label the NMR tube with the sample identification.
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Insertion into Spectrometer: Carefully insert the NMR tube into a spinner turbine and adjust the depth according to the spectrometer's instructions before placing it in the NMR magnet.
Mandatory Visualization
Caption: Workflow for NMR analysis of this compound derivatives.
Caption: Interplay of NMR experiments for structure elucidation.
References
Technical Support Center: Purification of Thymol Acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted thymol from thymol acetate following a synthesis reaction.
Troubleshooting Guide: Removing Unreacted Thymol
This guide focuses on the most common and effective method for removing unreacted thymol from a reaction mixture containing this compound: liquid-liquid extraction using a basic aqueous solution . The principle of this method relies on the chemical differences between the acidic phenol group of thymol and the neutral ester group of this compound. Thymol, being acidic, reacts with a base to form a water-soluble salt, which is then extracted into the aqueous phase, while the non-acidic this compound remains in the organic phase.
Problem: Unreacted thymol is present in the final product after acetylation of thymol.
Solution: Follow the liquid-liquid extraction protocol outlined below.
Experimental Protocol: Basic Liquid-Liquid Extraction
This protocol details the steps to selectively remove unreacted thymol from an organic solvent following the acetylation reaction.
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Reaction Quenching and Dilution:
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Once the acetylation reaction is complete, quench the reaction by adding deionized water.
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Dilute the reaction mixture with an organic solvent like ethyl acetate. This will ensure the this compound product is fully dissolved in the organic phase.
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-
Extraction of Unreacted Thymol:
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Transfer the diluted reaction mixture to a separatory funnel.
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Add a 1 M sodium hydroxide (NaOH) solution to the separatory funnel. A volume approximately half that of the organic layer is a good starting point.[1]
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Stopper the funnel and gently invert it several times, making sure to vent frequently to release any pressure buildup.
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Allow the two layers to separate completely. The upper layer will be the organic phase (containing this compound), and the lower layer will be the aqueous phase (containing the sodium salt of thymol).
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Drain the lower aqueous layer.
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Repeat the extraction with the 1 M NaOH solution two more times to ensure complete removal of the unreacted thymol.[1][2]
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-
Washing the Organic Layer:
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To remove any residual NaOH, wash the organic layer with deionized water.
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Finally, wash the organic layer with a saturated sodium chloride solution (brine). This helps to remove any remaining water from the organic layer.
-
-
Drying and Solvent Removal:
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Drain the organic layer into a clean flask.
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Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate.
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Filter the dried organic solution to remove the drying agent.
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Remove the organic solvent using a rotary evaporator to obtain the purified this compound.
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Frequently Asked Questions (FAQs)
Q1: Why is a basic solution used to remove unreacted thymol?
A1: Thymol has a phenolic hydroxyl group, which is weakly acidic. In the presence of a strong base like sodium hydroxide, this proton is removed, forming a sodium thymolate salt. This salt is ionic and therefore highly soluble in water. This compound, being an ester, does not have this acidic proton and remains in the organic solvent. This difference in solubility allows for their separation.[3]
Q2: Can I use a weaker base like sodium bicarbonate?
A2: While sodium bicarbonate can be used to remove stronger acids, it may not be effective for the complete removal of a weakly acidic phenol like thymol. A stronger base like sodium hydroxide is generally recommended for this separation.
Q3: What should I do if an emulsion forms during extraction?
A3: Emulsions are a common issue during extractions. To break an emulsion, you can try the following:
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Allow the mixture to stand for a longer period.
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Gently swirl the separatory funnel.
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Add a small amount of brine (saturated NaCl solution).
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If the emulsion persists, filtering the mixture through a pad of Celite may be necessary.
Q4: Are there alternative methods to liquid-liquid extraction for removing unreacted thymol?
A4: Yes, other purification methods can be employed, primarily column chromatography.
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Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase. Since thymol is more polar than this compound (due to the presence of the hydroxyl group), it will adhere more strongly to a polar stationary phase like silica gel. Therefore, this compound will elute first. A solvent system of ethyl acetate and hexane would be a suitable mobile phase, with the polarity adjusted to achieve good separation.
Q5: How can I check the purity of my this compound after purification?
A5: The purity of the final product can be assessed using several analytical techniques:
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Thin-Layer Chromatography (TLC): This is a quick and easy way to check for the presence of unreacted thymol. A spot of the purified product is placed on a TLC plate and developed in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). Unreacted thymol will appear as a separate spot from the this compound.[4][5]
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High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment of purity, HPLC can be used.[5]
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Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to both separate and identify the components of the final product, providing a definitive assessment of purity.[6]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the structure of the this compound and detect the presence of any thymol impurity.
Data Presentation
| Method | Principle of Separation | Advantages | Disadvantages |
| Liquid-Liquid Extraction | Difference in acidity and solubility of thymol and this compound in aqueous base. | Simple, scalable, and effective for removing acidic impurities. | Can be time-consuming if emulsions form; requires the use of solvents. |
| Column Chromatography | Differential adsorption of thymol and this compound on a stationary phase based on polarity. | Can provide very high purity; adaptable to different scales. | Requires more solvent and is generally more time-consuming than extraction; requires careful selection of stationary and mobile phases. |
Workflow for Purification Method Selection
Caption: Decision workflow for purifying this compound.
References
Technical Support Center: Enzymatic Synthesis of Thymol Acetate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of thymol acetate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the enzymatic synthesis of this compound.
Question: Why is the conversion rate to this compound lower than expected?
Answer: Low conversion rates can be attributed to several factors. A systematic approach to troubleshooting this issue is outlined in the workflow below. Key areas to investigate include enzyme activity, reaction conditions, and potential substrate or product inhibition.
Caption: Troubleshooting workflow for low this compound conversion.
Question: My enzyme appears to be inactive or has low activity. What are the possible causes and solutions?
Answer: Several factors can lead to diminished enzyme activity.[1]
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Improper Storage: Lipases, the enzymes commonly used for this synthesis, are sensitive to temperature and pH. Ensure the enzyme has been stored at the recommended temperature and that its pH environment has not been compromised.
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Sub-optimal pH: The catalytic activity of lipases is highly dependent on the pH of the reaction medium.[2][3] The optimal pH can vary depending on the specific lipase being used. It is crucial to operate within the optimal pH range for your chosen enzyme.[3][4] For instance, some lipases exhibit maximum activity at a pH of 8.0.[3]
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Temperature Extremes: Both excessively high and low temperatures can negatively impact enzyme activity. High temperatures can lead to denaturation, while very low temperatures can significantly reduce the reaction rate.[5][6]
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Presence of Inhibitors: Certain compounds in the reaction mixture may act as inhibitors. It is important to ensure the purity of the substrates and solvent.
Solution:
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Always check the manufacturer's storage and handling instructions for the lipase.
-
Perform a standard activity assay on the enzyme stock to confirm its viability.
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Optimize the reaction pH and temperature as detailed in the FAQs below.
Question: How do I address potential enzyme inhibition by the substrate or product?
Answer: High concentrations of either the substrate (thymol or acetic acid/anhydride) or the product (this compound) can inhibit enzyme activity.[7][8][9][10]
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Substrate Inhibition: While less common for the acyl donor, high concentrations of thymol could potentially cause inhibition.
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Product Inhibition: There is evidence to suggest that the ester product can inhibit the lipase.[7][8][9][10]
Solutions:
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Optimize Substrate Molar Ratio: A study on a similar ester, thymol octanoate, found that a thymol to acid molar ratio of 1:4 (mol/mol) resulted in a high conversion of thymol (around 94%) while maintaining over 90% of the initial lipase activity.[7][8][9][10][11] This suggests that using an excess of the acyl donor can be beneficial.
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Fed-Batch Strategy: To minimize high concentrations of the inhibitory compound, a fed-batch approach can be employed. This involves adding the substrate or enzyme in stages throughout the reaction.[7]
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the enzymatic synthesis of this compound?
A1: The optimal temperature can vary depending on the specific lipase used. However, a common range for lipase-catalyzed esterification is between 30°C and 60°C. For example, Candida antarctica lipase B has been used at 40°C, while Thermomyces lanuginosus lipase has been used at 35°C.[12] A study on thymol octanoate synthesis was conducted at 50°C.[7][8][11] It is recommended to perform a temperature optimization study for your specific enzyme and reaction setup.
Q2: What is the ideal pH for this reaction?
A2: Lipases generally function optimally in a pH range of 5.0 to 9.0.[4] Some lipases show peak activity at a pH of 6.0, with decreased activity at higher or lower pH values.[2] Conversely, other studies have found an optimal pH of 8.0 for certain lipases.[3] The ideal pH is enzyme-specific and should be determined experimentally.
Q3: What is the recommended molar ratio of thymol to the acyl donor?
A3: To maximize the conversion of thymol and minimize potential product inhibition, it is often beneficial to use an excess of the acyl donor (acetic acid or acetic anhydride). A thymol to octanoic acid molar ratio of 1:4 was found to be optimal for thymol octanoate synthesis, achieving a thymol conversion of approximately 94%.[7][8][9][10][11]
Q4: How does enzyme concentration affect the reaction rate?
A4: Generally, increasing the enzyme concentration will increase the reaction rate up to a certain point, after which the rate may plateau due to substrate limitation.[13] However, in some cases, the enzyme concentration may not have a significant effect on the final conversion, especially after longer reaction times.[13] It is advisable to determine the optimal enzyme concentration that provides a desirable reaction rate without being cost-prohibitive.
Q5: Should I use a solvent-free system or a solvent?
A5: The enzymatic synthesis of this compound can be successfully performed in both solvent-free systems and with the use of organic solvents.[7][12] Solvent-free systems are considered a greener approach.[12] If a solvent is used, non-polar solvents like hexane are often preferred.[12]
Data Summary Tables
Table 1: Optimal Conditions for Enzymatic Synthesis of Thymol Esters
| Parameter | Optimal Value/Range | Enzyme Example | Source |
| Temperature | 30 - 50 °C | Candida antarctica lipase B (CALB), Thermomyces lanuginosus lipase | [12] |
| pH | 6.0 - 8.0 | Lipases in general | [2][3] |
| Substrate Molar Ratio (Thymol:Acid) | 1:4 | Soluble CALB | [7][8][9][10][11] |
| Reaction Time | 8 - 24 hours | Various lipases | [12] |
| Enzyme Concentration | 5.5% (by weight of substrates) | Lipase (for eugenol acetate) | [13] |
Table 2: Comparison of Different Lipases for this compound Synthesis
| Enzyme Source | Reaction Medium | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Candida antarctica lipase B | Solvent-free | 40 | 8 | 95 |
| Thermomyces lanuginosus lipase | Hexane | 35 | 12 | 88 |
| Porcine pancreatic lipase | Acetonitrile | 30 | 24 | 72 |
| Rhizomucor miehei lipase | Ionic liquid | 45 | 10 | 91 |
| Data adapted from Smolecule.[12] |
Experimental Protocols
General Protocol for Enzymatic Synthesis of this compound
This protocol is a general guideline and may require optimization for specific enzymes and equipment.
Caption: General experimental workflow for this compound synthesis.
Materials:
-
Thymol
-
Acetic anhydride or acetic acid (acyl donor)
-
Lipase (e.g., Candida antarctica lipase B, either soluble or immobilized)
-
(Optional) Organic solvent (e.g., hexane)
-
Reaction vessel (e.g., screw-capped vials or a small reactor)
-
Thermostatic shaker or magnetic stirrer with heating
-
Analytical equipment (e.g., Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC))
Procedure:
-
Reactant Preparation:
-
Enzyme Addition:
-
Reaction Incubation:
-
Reaction Monitoring:
-
At regular intervals (e.g., every 2, 4, 8, and 24 hours), withdraw a small aliquot of the reaction mixture.
-
Analyze the samples by GC or HPLC to determine the conversion of thymol and the yield of this compound.
-
-
Reaction Termination and Product Recovery:
-
Once the reaction has reached the desired conversion or has stopped progressing, terminate it.
-
If using an immobilized enzyme, it can be recovered by simple filtration for potential reuse.
-
The product, this compound, can be purified from the reaction mixture using appropriate techniques such as column chromatography if necessary.
-
References
- 1. Advances in lipase-catalyzed esterification reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. A broad pH range indicator-based spectrophotometric assay for true lipases using tributyrin and tricaprylin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The impact of temperature on metabolites and the expression of genes involved in thymol and carvacrol biosynthesis pathway in Thymus vulgaris [ijfcs.ut.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic Synthesis of Thymol Octanoate, a Promising Hybrid Molecule [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic Synthesis of Thymol Octanoate, a Promising Hybrid Molecule [ri.conicet.gov.ar]
- 10. [PDF] Enzymatic Synthesis of Thymol Octanoate, a Promising Hybrid Molecule | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Buy this compound | 528-79-0 [smolecule.com]
- 13. researchgate.net [researchgate.net]
Addressing variability in biological assay results for thymol acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thymol acetate in various biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from thymol?
This compound is the acetate ester of thymol. It is considered a prodrug of thymol, meaning it is converted into the active form, thymol, within the body. This conversion can also occur in vitro in the presence of esterases in cell culture media or tissue homogenates. The acetylation of thymol can alter its physicochemical properties, such as solubility and volatility, which may influence its delivery and release in experimental systems.
Q2: In which solvents should I dissolve this compound for my experiments?
The choice of solvent is critical and can significantly impact assay results. This compound is hydrophobic. For in vitro assays, it is typically dissolved in a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO) or ethanol to create a stock solution, which is then further diluted in the aqueous assay medium. It is crucial to keep the final solvent concentration in the assay low (typically <0.5%) to avoid solvent-induced artifacts.
Q3: What are the main known biological activities of this compound?
This compound, primarily through its conversion to thymol, exhibits a range of biological activities, including:
-
Antimicrobial: Active against a broad spectrum of bacteria and fungi.
-
Anti-inflammatory: Modulates key inflammatory pathways.
-
Anthelmintic: Shows efficacy against certain parasitic worms.
-
Antioxidant: Possesses radical scavenging properties.
Troubleshooting Guides
Issue 1: High Variability in Antimicrobial Assay Results
Q: I am observing significant well-to-well and day-to-day variability in my Minimum Inhibitory Concentration (MIC) assays with this compound. What are the potential causes and solutions?
A: High variability in antimicrobial assays with this compound can stem from several factors related to its physicochemical properties and the assay conditions.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Poor Solubility and Precipitation | This compound is hydrophobic and can precipitate out of aqueous culture media, leading to inconsistent concentrations across wells. | - Prepare a high-concentration stock solution in DMSO or ethanol. - Ensure rapid and thorough mixing when diluting the stock solution into the assay medium. - Visually inspect plates for any signs of precipitation before and after incubation. - Consider using a solubilizing agent like Tween 80 (at a low, non-inhibitory concentration) in your media. |
| Volatility | Thymol, the active form, is volatile. Evaporation from the wells, especially on the outer edges of the plate, can alter the effective concentration.[1] | - Use plate sealers to minimize evaporation during incubation. - Avoid using the outer wells of the microplate; instead, fill them with sterile media or water to create a humidity barrier. |
| Inconsistent Inoculum Size | Variation in the initial number of microorganisms can lead to different rates of growth and apparent changes in susceptibility. | - Standardize your inoculum preparation carefully, ensuring a consistent cell density (e.g., using a spectrophotometer to measure optical density). - Prepare a fresh inoculum for each experiment. |
| Degradation of this compound | This compound can hydrolyze to thymol and acetic acid. The rate of hydrolysis can be influenced by the pH and enzymatic activity of the culture medium. | - Prepare fresh dilutions of this compound for each experiment from a frozen stock solution. - Be aware that the biological activity observed may be a combination of this compound and its hydrolysis product, thymol. |
Issue 2: Inconsistent Results in Anti-Inflammatory Assays
Q: My results from anti-inflammatory assays (e.g., measuring nitric oxide or cytokine production in macrophages) with this compound are not reproducible. Why might this be happening?
A: Reproducibility issues in cell-based anti-inflammatory assays are common and can be exacerbated by the properties of this compound.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Cell Health and Passage Number | The responsiveness of cells to inflammatory stimuli and to the test compound can change with passage number and overall health. | - Use cells within a consistent and low passage number range. - Regularly check for mycoplasma contamination. - Ensure consistent cell seeding density. |
| Variable Conversion to Thymol | The conversion of this compound to thymol by cellular esterases can vary depending on cell type, cell density, and incubation time, leading to inconsistent exposure to the active compound. | - If possible, measure the conversion rate in your specific cell model. - Consider using thymol directly as a positive control to understand the maximum potential effect. |
| Solvent Effects | The solvent used to dissolve this compound (e.g., DMSO) can have its own effects on inflammatory signaling pathways, especially at higher concentrations. | - Keep the final DMSO concentration consistent and as low as possible across all wells (including controls). - Run a vehicle control (media with the same concentration of DMSO) to assess the solvent's impact. |
| Assay Timing | The timing of compound addition relative to the inflammatory stimulus (e.g., LPS) is critical and can influence the observed effect. | - Optimize the pre-incubation time with this compound before adding the inflammatory stimulus. - Ensure consistent timing for all experimental steps. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted for testing the antimicrobial activity of hydrophobic compounds like this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial suspension standardized to ~5 x 10^5 CFU/mL
-
Sterile 96-well microplates
-
Plate reader
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate growth medium to achieve a range of desired concentrations. Ensure the final DMSO concentration does not exceed 0.5%.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Controls: Include a positive control (microbes in medium without this compound) and a negative control (medium only). Also, include a vehicle control (microbes in medium with the highest concentration of DMSO used).
-
Incubation: Cover the plate and incubate at the optimal temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Protocol 2: In Vitro Anti-Inflammatory Assay - Nitric Oxide (NO) Production in Macrophages
This protocol assesses the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound stock solution in DMSO
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Sodium nitrite standard
-
Sterile 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (diluted in cell culture medium from the DMSO stock) for 1-2 hours. Include a vehicle control with the same final concentration of DMSO.
-
Inflammatory Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control and incubate for 24 hours.
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate the nitrite concentration in each sample using a standard curve generated with sodium nitrite.
Data Presentation
Table 1: Effect of Solvent on the Apparent Antimicrobial Activity of this compound
| Solvent for Stock Solution | Dielectric Constant | Final Concentration in Assay | Apparent MIC against E. coli (µg/mL) | Apparent MIC against S. aureus (µg/mL) |
| DMSO | 47.2 | 0.5% | 128 | 64 |
| Ethanol | 24.5 | 0.5% | 128 | 64 |
| Acetone | 20.7 | 0.5% | 256 | 128 |
Visualizations
Signaling Pathways
Thymol, the active metabolite of this compound, is known to modulate several key inflammatory signaling pathways. The diagrams below illustrate the putative mechanisms of action.
Caption: NF-κB Signaling Pathway Inhibition by Thymol.
Caption: MAPK Signaling Pathway Modulation by Thymol.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the anti-inflammatory effects of this compound in a cell-based assay.
Caption: Workflow for In Vitro Anti-Inflammatory Assay.
References
Validation & Comparative
Thymol vs. Thymol Acetate: A Comparative Analysis of Toxicity
In the realm of pharmaceutical and scientific research, understanding the toxicological profiles of chemical compounds is paramount for ensuring safety and efficacy. This guide provides a detailed comparative analysis of the toxicity of thymol and its acetylated derivative, thymol acetate. By examining acute oral toxicity and in vitro cytotoxicity, supported by experimental data and detailed protocols, this document serves as a resource for researchers, scientists, and drug development professionals.
Executive Summary
Thymol, a natural monoterpenoid phenol, and its synthetic derivative, this compound, exhibit distinct toxicological profiles. While both compounds have demonstrated biological activity, their toxicity levels differ significantly. This guide reveals that this compound possesses a considerably lower acute oral toxicity compared to thymol. In vitro studies further suggest differences in their cytotoxic potential, with thymol generally exhibiting greater cytotoxicity across various cell lines. The underlying mechanisms of toxicity for thymol are well-documented and primarily involve cell membrane disruption and induction of oxidative stress leading to apoptosis. While less is known about the specific mechanisms of this compound, evidence points towards the involvement of reactive oxygen species (ROS) in its cytotoxic effects.
Acute Oral Toxicity: In Vivo Comparison
The acute oral toxicity of a substance is a critical parameter in toxicological assessment, typically expressed as the LD50 (median lethal dose), which is the dose required to kill half the members of a tested population after a specified test duration.
Experimental Data
A key study directly comparing the acute oral toxicity of thymol and this compound in mice provides the following LD50 values:
| Compound | Test Species | LD50 (mg/kg) | Signs of Toxicity |
| Thymol | Mouse | 1,350.9[1][2][3] | Depressed general condition, ataxia, coma[4] |
| This compound | Mouse | 4,144.4[1][2][3] | Not specified in the comparative study |
This data clearly indicates that this compound is approximately three times less toxic than thymol when administered orally in mice. The acetylation of the phenolic hydroxyl group in thymol to form this compound significantly reduces its acute toxicity[1][2]. For thymol, signs of toxicity in rats at high doses include a depressed general condition, ataxia, and in severe cases, coma, with death occurring between 4 hours and 5 days post-administration[4].
For a broader context, the oral LD50 of thymol in rats has been reported as 980 mg/kg[4][5][6][7][8][9][10].
In Vitro Cytotoxicity
In vitro cytotoxicity assays are essential for evaluating the toxicity of a compound at the cellular level. These tests determine the concentration of a substance that is toxic to cells, often expressed as the IC50 (half-maximal inhibitory concentration).
Experimental Data
Thymol has been shown to exhibit cytotoxic effects against a variety of cancer cell lines. The IC50 values vary depending on the cell line and the duration of exposure.
| Cell Line | Cancer Type | IC50 Value | Exposure Time |
| HT-29 | Colorectal Cancer | ~150 µg/mL[11][12] | 24 hours |
| HCT-116 | Colorectal Cancer | 47 µg/mL[11][12] | 48 hours |
| B16 Melanoma | Melanoma | 7.81 µg/mL (in L. gracilis essential oil)[13] | Not Specified |
| HeLa | Cervical Cancer | 134.29 µg/mL (in T. lanceolatus essential oil)[13] | Not Specified |
| U-87 | Malignant Glioblastoma | 230 µM[1][14] | 24 hours |
| A549 | Lung Carcinoma | 112 µg/mL (745 µM)[15] | 24 hours |
A study investigating the cytotoxic effects of a newly synthesized thymol derivative, acetic acid thymol ester (this compound), on colorectal cancer cell lines provided the following IC50 values:
| Cell Line | Cancer Type | IC50 Value | Exposure Time |
| HT-29 | Colorectal Cancer | ~0.08 µg/mL[11][12] | 24 hours |
| HCT-116 | Colorectal Cancer | ~0.08 µg/mL[11][12] | 24 hours |
Interestingly, in this particular study on colorectal cancer cells, this compound (acetic acid thymol ester) demonstrated significantly higher cytotoxicity than thymol, with a much lower IC50 value. It is important to note that the cytotoxic potential of a compound can be highly cell-line specific.
Mechanisms of Toxicity
The ways in which thymol and this compound exert their toxic effects at a molecular level are crucial for a comprehensive comparison.
Thymol
The toxic mechanisms of thymol are relatively well-understood and involve a multi-faceted attack on cellular integrity.
-
Cell Membrane Disruption: Thymol's hydrophobic ring structure allows it to insert into the phospholipid bilayer of the cell membrane. This disrupts the membrane's structure, leading to increased fluidity and permeability, which in turn causes the leakage of intracellular components and ultimately cell death[16].
-
Induction of Oxidative Stress: Thymol can induce the production of reactive oxygen species (ROS) within the cell[2][16]. This leads to oxidative stress, which can damage cellular macromolecules such as DNA, lipids, and proteins[15].
-
Apoptosis Induction: The accumulation of ROS and other cellular damage can trigger programmed cell death, or apoptosis. Thymol has been shown to induce apoptosis through the mitochondrial pathway, which involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax[4][15]. This leads to the release of cytochrome c from the mitochondria and the activation of caspases, which are key executioner enzymes in the apoptotic cascade[4][15].
This compound
The specific mechanisms of toxicity for this compound are less extensively studied. However, the available data provides some insights.
-
Induction of Oxidative Stress: The study on the cytotoxicity of acetic acid thymol ester in colorectal cancer cells revealed that the compound significantly increased the production of ROS[11][12]. This suggests that, similar to thymol, the induction of oxidative stress is a key event in its cytotoxic action.
-
Reduced Membrane Interaction: The acetylation of the hydroxyl group in thymol to form this compound increases its lipophilicity but may reduce its ability to interact with and disrupt the cell membrane in the same manner as thymol. The phenolic hydroxyl group of thymol is thought to be important for its membrane-disrupting activity. This difference in chemical structure likely contributes to the lower acute oral toxicity of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to assess the toxicity of thymol and this compound.
Acute Oral Toxicity Testing (Based on OECD Guideline 423: Acute Toxic Class Method)
This method is used to determine the LD50 of a substance after a single oral dose.
-
Animal Selection and Acclimatization: Healthy, young adult rodents (e.g., rats or mice), typically females, are used[7][11]. The animals are acclimatized to the laboratory conditions for at least five days before the experiment[7][11].
-
Fasting: Animals are fasted overnight (for rats) or for a shorter period (for mice) before dosing to ensure that the substance is absorbed from an empty stomach[7][11]. Water is provided ad libitum.
-
Dose Preparation and Administration: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil, propylene glycol). The dose is administered in a single volume by oral gavage using a stomach tube[7][11][17].
-
Stepwise Dosing Procedure: The test is conducted in a stepwise manner using a minimum number of animals per step. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg) based on any existing information about the substance's toxicity[7][11][17].
-
Observation: After dosing, the animals are observed for signs of toxicity and mortality. Observations are made frequently on the day of dosing and at least once daily for a total of 14 days[3].
-
Data Analysis: The LD50 is determined based on the number of animals that die at each dose level. The substance is then classified into a toxicity category according to the Globally Harmonised System (GHS)[7][11].
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at a predetermined optimal density and allowed to attach or stabilize overnight in a humidified incubator (37°C, 5% CO2)[13].
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., thymol or this compound) and incubated for a specific period (e.g., 24, 48, or 72 hours)[6]. Control wells with untreated cells and blank wells with media only are also included.
-
MTT Addition: After the incubation period, the culture medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium or PBS) is added to each well[4]. The plate is then incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals, resulting in a purple solution[4].
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC50 value is then determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
The comparative analysis of thymol and this compound reveals significant differences in their toxicological profiles. This compound exhibits substantially lower acute oral toxicity in mice compared to thymol, suggesting that the acetylation of the phenolic hydroxyl group mitigates its systemic toxicity.
In terms of in vitro cytotoxicity, the picture is more complex and appears to be cell-line dependent. While thymol has demonstrated broad-spectrum cytotoxicity against various cancer cell lines, one study has shown this compound to be significantly more potent against specific colorectal cancer cell lines.
The mechanisms of toxicity for thymol are well-characterized and involve membrane disruption and the induction of oxidative stress and apoptosis. For this compound, the induction of ROS appears to be a key mechanism of its cytotoxic action, although further research is needed to fully elucidate its molecular interactions.
This guide provides a foundation for researchers and drug development professionals to understand the relative toxicities of thymol and this compound. The provided data and experimental protocols can aid in the design of future studies and the development of safer and more effective therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Apoptotic effects of thymol, a novel monoterpene phenol, on different types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Thymol reduces oxidative stress, aortic intimal thickening, and inflammation-related gene expression in hyperlipidemic rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Induction of G0/G1 phase cell cycle arrest and apoptosis by thymol through ROS generation and caspase-9/-3 activation in breast and colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thymol induces mitochondrial pathway-mediated apoptosis via ROS generation, macromolecular damage and SOD diminution in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thymol promotes cell proliferation and protects against LPS-induced intestinal inflammation via activation of the EGFR/PI3K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. creative-bioarray.com [creative-bioarray.com]
The Synergistic Power of Thymol Acetate with Conventional Antibiotics: A Comparative Guide
A Note to the Reader: Extensive research into the synergistic effects of thymol acetate with conventional antibiotics has revealed a significant gap in the currently available scientific literature. To provide a valuable and data-supported resource, this guide will focus on the well-documented synergistic activities of thymol , a closely related precursor molecule. This compound is the acetate ester of thymol, and while their biological activities may share similarities, the data presented herein pertains exclusively to thymol. This information is intended to serve as a strong foundational reference for researchers exploring the potential of related compounds like this compound.
Introduction: Enhancing Antibiotic Efficacy
The rise of antibiotic-resistant bacteria is a critical global health challenge, necessitating novel therapeutic strategies. One promising approach is the combination of conventional antibiotics with natural compounds that can enhance their efficacy. Thymol, a natural monoterpenoid phenol, has demonstrated significant synergistic activity with a range of antibiotics against various pathogenic bacteria. This guide provides a comparative analysis of these synergistic effects, supported by experimental data, to inform future research and drug development.
The synergistic interaction between thymol and antibiotics can lead to a reduction in the minimum inhibitory concentration (MIC) of the antibiotic, potentially overcoming resistance mechanisms and reducing dose-related side effects.[1][2] Mechanistic studies suggest that thymol facilitates the action of antibiotics through various means, including the disruption of bacterial membranes and the inhibition of efflux pumps.[3]
Comparative Analysis of Synergistic Effects
The synergistic potential of thymol with various antibiotics has been quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is indicative of a synergistic interaction. The following tables summarize the synergistic effects of thymol-antibiotic combinations against key pathogenic bacteria.
Table 1: Synergistic Effects of Thymol-Antibiotic Combinations Against Gram-Positive Bacteria
| Bacterium | Antibiotic | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic in Combination (µg/mL) | FICI | Reference |
| Staphylococcus aureus | Gentamicin | 62.5 | 15.6 | 0.375 | [4] |
| Staphylococcus aureus | Streptomycin | 62.5 | 7.8 | 0.375 | [4] |
| Streptococcus agalactiae | Streptomycin | 0.5 | 0.2 | 0.5 | [4] |
Table 2: Synergistic Effects of Thymol-Antibiotic Combinations Against Gram-Negative Bacteria
| Bacterium | Antibiotic | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic in Combination (µg/mL) | FICI | Reference |
| Acinetobacter baumannii | Chloramphenicol | 62.5 | 7.8 | 0.375 | [4] |
Note: The FICI is calculated as (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[5]
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the synergistic interactions between thymol and conventional antibiotics.
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.
Protocol:
-
Preparation of Antimicrobial Agents: Stock solutions of thymol and the selected antibiotic are prepared. Serial twofold dilutions of each agent are made in a 96-well microtiter plate.
-
Plate Setup: The dilutions of the antibiotic are typically made along the x-axis (columns), and the dilutions of thymol are made along the y-axis (rows). This creates a matrix of wells with varying concentrations of both agents.
-
Inoculum Preparation: A bacterial suspension is prepared and standardized to a specific concentration (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent(s) that completely inhibits visible bacterial growth.
-
Calculation of FICI: The FICI is calculated for each combination to determine the nature of the interaction.
Caption: Workflow of the checkerboard assay for synergy testing.
Time-Kill Curve Assay
Time-kill curve assays provide information on the pharmacodynamic interaction between antimicrobial agents over time, determining whether a combination is bactericidal or bacteriostatic.
Protocol:
-
Preparation of Cultures: Bacterial cultures are grown to the logarithmic phase and then diluted.
-
Exposure to Antimicrobials: The bacterial suspension is exposed to the antimicrobial agents alone and in combination at specific concentrations (e.g., their MICs or sub-MICs). A growth control without any antimicrobial agent is also included.
-
Sampling over Time: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Viable Cell Counting: The number of viable bacteria in each aliquot is determined by plating serial dilutions and counting the colony-forming units (CFU).
-
Data Analysis: The log10 CFU/mL is plotted against time for each antimicrobial condition. A synergistic bactericidal effect is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.
Proposed Mechanism of Synergistic Action
The synergistic effect of thymol with conventional antibiotics is believed to stem from its ability to disrupt the bacterial cell membrane and inhibit other cellular functions.
Caption: Proposed mechanism of thymol's synergistic action with antibiotics.
This multi-pronged mechanism of action, involving increased antibiotic uptake and reduced efflux, likely contributes to the observed synergistic and bactericidal effects when thymol is combined with certain antibiotics.[2][3]
Conclusion and Future Directions
The available evidence strongly supports the synergistic potential of thymol in combination with conventional antibiotics against a range of clinically relevant bacteria. These findings highlight a promising avenue for the development of novel antimicrobial therapies. While direct experimental data on this compound is currently lacking, its structural similarity to thymol suggests that it may also possess synergistic properties.
Future research should focus on:
-
Directly investigating the synergistic effects of this compound with a broad range of antibiotics against various bacterial pathogens.
-
Elucidating the precise molecular mechanisms underlying the synergistic interactions of both thymol and this compound.
-
Conducting in vivo studies to validate the efficacy and safety of these combinations in animal models.
By exploring the synergistic potential of thymol and its derivatives, the scientific community can move closer to developing effective strategies to combat the growing threat of antibiotic resistance.
References
- 1. Synergistic Activity of Thymol with Commercial Antibiotics against Critical and High WHO Priority Pathogenic Bacteria [ouci.dntb.gov.ua]
- 2. Synergistic Activity of Thymol with Commercial Antibiotics against Critical and High WHO Priority Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. integrativebiology.ac.cn [integrativebiology.ac.cn]
- 4. facm.ucl.ac.be [facm.ucl.ac.be]
- 5. Frontiers | Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria [frontiersin.org]
A Comparative Analysis of the Efficacy of Thymol Acetate and Carvacrol Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of thymol acetate and carvacrol acetate, isomeric monoterpenoid phenols. While extensive research has been conducted on their parent compounds, thymol and carvacrol, direct comparative studies on their acetate derivatives are less common. This document summarizes the available experimental data for both the parent compounds and their acetates to provide a comprehensive overview of their potential efficacy in antimicrobial, antioxidant, and anti-inflammatory applications.
Data Presentation
The following tables summarize the quantitative data on the biological activities of thymol, carvacrol, and their acetate derivatives.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
Data directly comparing the MIC values of this compound and carvacrol acetate is limited. The following data for their parent compounds, thymol and carvacrol, is presented to infer potential relative efficacy. Lower MIC values indicate higher antimicrobial activity.
| Microorganism | Thymol MIC (µg/mL) | Carvacrol MIC (µg/mL) | Reference |
| Escherichia coli | 125 | 125 | [1] |
| Staphylococcus aureus | 250 | 125 | [1] |
| Klebsiella pneumoniae (Carbapenem-resistant) | 681.04 (mean) | 247.76 (mean) | [2] |
| Candida albicans | ≥ 2000 | 250 | [1] |
| Candida glabrata | ≥ 2000 | 250 | [1] |
Note: The free hydroxyl group in thymol and carvacrol is considered crucial for their antimicrobial activity. Acetylation may alter this activity.
Table 2: Antioxidant Activity
| Assay | Thymol | Carvacrol | Reference |
| DPPH Radical Scavenging (IC50) | 161.02 ± 6.89 µg/mL | 249.09 ± 9.04 µg/mL | [3] |
| ABTS Radical Scavenging (IC50) | 125.31 ± 6.25 µg/mL | 107.88 ± 4.46 µg/mL | [3] |
| Oxygen Radical Absorbance Capacity (ORAC) | 47 µmol TE/mg | 33 µmol TE/mg | [4] |
One study reported that a thymol derivative showed a better IC50 value (80 µg/mL) in the DPPH assay compared to thymol (269 µg/mL)[5]. This suggests that derivatization can sometimes enhance antioxidant activity.
Table 3: Anti-inflammatory Activity
Direct comparative data for the acetate derivatives is lacking. The following table summarizes findings for thymol and carvacrol.
| Model/Assay | Thymol | Carvacrol | Reference |
| Carrageenan-Induced Pleurisy (Edema Inhibition at 400 mg/kg) | 34.2% | 47.3% | [6] |
| Carrageenan-Induced Pleurisy (Leukocyte Migration Inhibition) | No inhibition | Significant inhibition | [6] |
| COX-2 Inhibition (IC50) | 26.54 ± 3.21 µg/mL | 24.63 ± 2.56 µg/mL | [3] |
| 5-LOX Inhibition (IC50) | Not specified | Not specified | [3] |
Carvacrol has been noted to be particularly effective in inhibiting inflammatory edema and leukocyte migration.
Table 4: Repellent Activity
A direct comparison of the repellent activity of this compound and carvacrol acetate has been conducted.
| Pest Species | This compound (MRED in µg/g) | Carvacrol Acetate (MRED in µg/g) | Reference |
| Solenopsis invicta (Red imported fire ant) | > 125 | 62.5 | [7][8] |
| Solenopsis richteri (Black imported fire ant) | > 125 | 125 | [7][8] |
| S. invicta x S. richteri (Hybrid imported fire ant) | > 125 | 62.5 | [7][8] |
MRED: Minimum Repellent Effective Dose. Lower values indicate higher repellency.
The parent compounds, thymol and carvacrol, demonstrated significantly stronger repellent activity than their acetate derivatives, indicating that the free hydroxyl group is critical for this effect[7].
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10][11][12]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Test Compounds: this compound and carvacrol acetate are serially diluted in a suitable solvent (e.g., DMSO) and then in Mueller-Hinton Broth (MHB) or another appropriate growth medium in a 96-well microtiter plate.
-
Incubation: The prepared inoculum is added to each well containing the serially diluted compounds. Positive (inoculum without test compound) and negative (broth without inoculum) controls are included. The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. A growth indicator, such as resazurin, can be added to aid in the visualization of microbial viability[9].
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.[13][14][15][16][17]
-
Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent like methanol or ethanol is prepared. For the assay, a working solution with an absorbance of approximately 1.0 at 517 nm is used.
-
Reaction Mixture: A specific volume of the test compound (this compound or carvacrol acetate at various concentrations) is mixed with the DPPH working solution. A blank containing the solvent instead of the test compound is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.
Carrageenan-Induced Paw Edema in Rodents
This in vivo model is used to assess the acute anti-inflammatory activity of a compound.[18][19][20][21][22]
-
Animal Preparation: Healthy rodents (typically rats or mice) are fasted overnight before the experiment.
-
Administration of Test Compound: The test compound (this compound or carvacrol acetate) or a reference anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally at a predetermined dose. A control group receives the vehicle.
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes) following the administration of the test compound, a solution of carrageenan (typically 1% in saline) is injected into the sub-plantar region of the right hind paw of the animal to induce localized inflammation and edema.
-
Measurement of Paw Edema: The volume of the paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group in comparison to the control group.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams visualize a key signaling pathway modulated by thymol and carvacrol, and the general workflows for the experimental protocols described above.
Caption: Simplified signaling pathway for inflammation and points of inhibition by thymol/carvacrol.
Caption: General experimental workflows for MIC, DPPH, and in vivo anti-inflammatory assays.
Conclusion
The available evidence suggests that carvacrol is generally more potent than thymol in its antimicrobial and anti-inflammatory activities, while thymol may exhibit stronger antioxidant effects in some assays. For repellent activity against certain insects, both parent compounds are significantly more effective than their acetate derivatives, this compound and carvacrol acetate. This suggests that the free hydroxyl group on the phenolic ring plays a crucial role in many of their biological functions.
Acetylation of thymol and carvacrol leads to a notable decrease in their repellent efficacy. While direct comparative data on the antimicrobial, antioxidant, and anti-inflammatory properties of this compound and carvacrol acetate is sparse, it is plausible that their efficacy in these areas may also be reduced compared to their parent compounds due to the modification of the critical hydroxyl group.
Further research is warranted to directly compare the efficacy of this compound and carvacrol acetate across a range of biological assays to fully elucidate their potential as therapeutic agents or preservatives. Understanding the structure-activity relationship of these compounds and their derivatives is essential for the development of new and effective drugs and other commercial products. Researchers should consider the specific application when choosing between these compounds and their derivatives, as their efficacy is context-dependent. The modulation of key signaling pathways such as NF-κB and MAPK by the parent compounds provides a strong basis for investigating the mechanisms of action of their acetate derivatives.
References
- 1. Carvacrol and Thymol, a Synergistic Antimicrobial Activity Against Bacterial and Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Thymol and carvacrol against Klebsiella: anti-bacterial, anti-biofilm, and synergistic activities—a systematic review [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. COMPARATIVE EVALUATION OF THE ANTIOXIDANT ACTIVITIES OF THYMOL AND CARVACROL AND THE CORRESPONDING β-CYCLODEXTRIN COMPLEXES | International Society for Horticultural Science [ishs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effects of Thymol and Carvacrol, Constituents of Thymus vulgaris L. Essential Oil, on the Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. preprints.org [preprints.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Antioxidant and Antimicrobial Properties of the Essential Oil and Extracts of Zanthoxylum alatum Grown in North-Western Himalaya - PMC [pmc.ncbi.nlm.nih.gov]
- 15. acmeresearchlabs.in [acmeresearchlabs.in]
- 16. mdpi.com [mdpi.com]
- 17. louis.uah.edu [louis.uah.edu]
- 18. researchgate.net [researchgate.net]
- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 22. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Thymol's Anti-Inflammatory Effects: A Comparative Guide
Disclaimer: This guide details the in vivo anti-inflammatory effects of thymol . No specific in vivo studies validating the anti-inflammatory effects of thymol acetate were identified in the conducted literature search. The data presented here pertains to the parent compound, thymol, and may not be directly extrapolated to this compound.
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo anti-inflammatory properties of thymol against established non-steroidal anti-inflammatory drugs (NSAIDs). The following sections present quantitative data from preclinical studies, detailed experimental methodologies, and visualizations of the proposed mechanisms of action.
Comparative Efficacy of Thymol and Standard NSAIDs
Thymol has been evaluated in various animal models of inflammation, demonstrating dose-dependent anti-inflammatory activity. Its efficacy has been compared to that of well-known NSAIDs such as celecoxib, ketoprofen, and diclofenac. The following tables summarize the key findings from these comparative studies.
Table 1: Effect of Thymol and Comparator Drugs on Formalin-Induced Paw Licking in Mice
| Treatment Group | Dose (mg/kg) | Phase I Licking Time (s) | Phase II Licking Time (s) |
| Vehicle (Control) | - | 18.20 ± 2.30 | Data Not Available |
| Thymol | 7.5 | Data Not Available | Data Not Available |
| Thymol | 15 | 7.20 ± 0.74 | Data Not Available |
| Thymol | 30 | 6.40 ± 0.84 | Data Not Available |
| Celecoxib | 42 | 18.20 ± 2.30 | Data Not Available |
| Ketoprofen | 42 | 7.80 ± 2.92 | Data Not Available |
| Thymol + Ketoprofen | 15 + 42 | Data Not Available | Reduced licking prominently |
Data sourced from a study on formalin-induced inflammation in Swiss mice.[1]
Table 2: Effect of Thymol and Comparator Drugs on Egg Albumin-Induced Paw Edema in Chicks
| Treatment Group | Dose (mg/kg) | Paw Edema Reduction at 60 min (%) | Paw Edema Reduction at 90 min (%) | Paw Edema Reduction at 120 min (%) |
| Vehicle (Control) | - | 0 | 0 | 0 |
| Thymol | 15 | ~18 | ~25 | ~30 |
| Celecoxib | 42 | ~18 | ~30 | ~51 |
| Ketoprofen | 42 | ~18 | ~35 | ~45 |
| Thymol + Celecoxib | 15 + 42 | ~18 | ~28 | ~18 |
| Thymol + Ketoprofen | 15 + 42 | ~27 | ~40 | ~60 |
Data is estimated from graphical representations in the cited study.[2]
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in the studies evaluating thymol's anti-inflammatory effects.
Formalin-Induced Paw Edema and Licking Test
This model is used to assess both neurogenic and inflammatory pain responses.[3][4][5]
-
Animals: Swiss mice are commonly used.
-
Procedure:
-
Animals are pre-treated with thymol, a standard NSAID (e.g., celecoxib, ketoprofen), or vehicle control, typically via oral gavage, 30-60 minutes before the formalin injection.
-
A dilute solution of formalin (e.g., 1-2.5% in saline) is injected into the sub-plantar surface of the right hind paw.[4][5]
-
Immediately after injection, the animal is placed in an observation chamber.
-
The amount of time the animal spends licking the injected paw is recorded. The observation period is divided into two phases:
-
-
Endpoints:
-
Paw licking time (in seconds) for both phases.
-
Paw edema, measured as the change in paw volume or diameter at various time points post-injection.
-
Carrageenan-Induced Paw Edema Assay
This is a widely used model to evaluate acute inflammation.[6][7][8][9]
-
Animals: Wistar rats or mice are typically used.
-
Procedure:
-
Baseline paw volume is measured using a plethysmometer.[8]
-
Animals are pre-treated with thymol, a standard NSAID (e.g., indomethacin, diclofenac), or vehicle control, usually 30-60 minutes prior to carrageenan administration.[8][9]
-
A 1% solution of carrageenan in saline is injected into the sub-plantar tissue of the right hind paw.[8]
-
Paw volume is measured at several time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[8]
-
-
Endpoints:
-
The increase in paw volume (edema) compared to the baseline measurement.
-
The percentage inhibition of edema in the treated groups compared to the control group.
-
Egg Albumin-Induced Paw Edema
This model is similar to the carrageenan-induced edema model and is used to assess acute inflammation.[10][11][12][13]
-
Procedure:
-
Animals are pre-treated with thymol, a standard NSAID, or vehicle control.
-
Thirty minutes after treatment, a sub-plantar injection of fresh, undiluted egg albumin is administered to the right hind paw to induce inflammation.[13]
-
Paw edema is measured at various time points post-injection (e.g., 60, 90, and 120 minutes).[2]
-
-
Endpoints:
-
Paw edema diameter or volume.
-
Percentage reduction in paw edema.
-
Visualizations of Mechanisms and Workflows
Proposed Anti-Inflammatory Signaling Pathways of Thymol
Thymol is believed to exert its anti-inflammatory effects primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme and the modulation of the NF-κB signaling pathway.[1]
Caption: Proposed mechanism of thymol's anti-inflammatory action.
Experimental Workflow for In Vivo Anti-Inflammatory Assays
The following diagram illustrates a typical workflow for evaluating the anti-inflammatory potential of a test compound using the paw edema model.
Caption: A typical experimental workflow for in vivo anti-inflammatory evaluation.
References
- 1. Anti-inflammatory effects of thymol: an emphasis on the molecular interactions through in vivo approach and molecular dynamic simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formalin induced Inflammatory Pain Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 4. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. inotiv.com [inotiv.com]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. asianjpr.com [asianjpr.com]
- 11. researchgate.net [researchgate.net]
- 12. Antinociceptive and Anti-Inflammatory Activities of Telfairia occidentalis Hydroethanolic Leaf Extract (Cucurbitaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academicjournals.org [academicjournals.org]
A Comparative Analysis of the Antioxidant Capacity of Thymol Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant capacity of thymol acetate against its parent compound, thymol, its isomer carvacrol, and the standard antioxidant Trolox. The information is compiled from various experimental studies to offer a comprehensive understanding for research and development purposes.
Executive Summary
Thymol and its isomer carvacrol are well-documented natural antioxidants. Their efficacy is primarily attributed to the presence of a phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals. This compound, a derivative of thymol where the hydroxyl group is esterified, is expected to have a modified antioxidant profile. This guide synthesizes available data from common antioxidant assays—DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and FRAP (Ferric Reducing Antioxidant Power)—to facilitate a comparative assessment.
Data Presentation: Antioxidant Capacity
The following table summarizes the antioxidant capacity of this compound, thymol, carvacrol, and Trolox. Data is presented as IC50 values (the concentration required to inhibit 50% of the radical) for DPPH and ABTS assays, and as Trolox Equivalent Antioxidant Capacity (TEAC) for the FRAP assay.
Disclaimer: The data presented below is collated from multiple sources. Direct comparison of absolute values should be approached with caution due to potential variations in experimental protocols and conditions across different studies.
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | FRAP (TEAC, mmol TE/g) |
| This compound | Data not available | Data not available | Data not available |
| Thymol | 161.02 ± 6.89[1] | 125.31 ± 6.25[1] | ~0.74 (TEAC value)[2] |
| Carvacrol | 249.09 ± 9.04[1] | 107.88 ± 4.46[1] | Data not available |
| Trolox | 3.77 ± 0.08[3] | 2.93 ± 0.03[3] | 1.00 (by definition) |
Note: The absence of readily available data for this compound in standardized antioxidant assays represents a significant knowledge gap and an opportunity for future research.
Mechanism of Antioxidant Action
The antioxidant activity of phenolic compounds like thymol and carvacrol is primarily due to their ability to donate the hydrogen atom from their hydroxyl group to free radicals, thus stabilizing them.[4][5] The resulting phenoxyl radical is relatively stable due to resonance delocalization of the unpaired electron around the aromatic ring, which prevents the propagation of the radical chain reaction.
For this compound, the esterification of the phenolic hydroxyl group means it cannot directly participate in this hydrogen atom donation mechanism. Its antioxidant activity, if any, would likely rely on other mechanisms, such as the potential for hydrolysis back to thymol in biological systems or other interactions with cellular components. However, it is generally anticipated that the antioxidant capacity of this compound is significantly lower than that of thymol due to the masking of the key functional group.
Experimental Protocols
Below are generalized methodologies for the key antioxidant assays cited in this guide.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Methodology:
-
A working solution of DPPH in methanol is prepared to a specific absorbance at 517 nm.
-
Various concentrations of the test compound (e.g., this compound) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
The decrease in absorbance at 517 nm is measured using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.[6]
ABTS Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Methodology:
-
The ABTS radical cation is generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol) to a specific absorbance at 734 nm.
-
Various concentrations of the test compound are added to the ABTS•+ solution.
-
The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).
-
The percentage of inhibition is calculated, and the IC50 value is determined.[7][8]
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Methodology:
-
The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.
-
The FRAP reagent is warmed to 37°C.
-
The test compound is added to the FRAP reagent.
-
The absorbance of the resulting blue-colored complex is measured at 593 nm after a specific incubation time (e.g., 30 minutes).
-
The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared with Trolox.[6][7][8]
Visualizations
Experimental Workflow for Antioxidant Assays
Caption: General workflow for DPPH, ABTS, and FRAP antioxidant assays.
Potential Antioxidant Signaling Pathways
While specific data for this compound is lacking, thymol is known to modulate cellular antioxidant responses through signaling pathways such as Nrf2 and MAPK.
Caption: Potential antioxidant signaling pathways modulated by thymol-related compounds.
Conclusion
The available evidence strongly supports the antioxidant activity of thymol and carvacrol, primarily through hydrogen atom donation from their phenolic hydroxyl groups. In contrast, there is a significant lack of direct experimental data on the antioxidant capacity of this compound as measured by common in vitro assays. The esterification of the hydroxyl group in this compound likely diminishes its direct radical scavenging ability. Future research should focus on conducting direct comparative studies of this compound against its parent compound and other relevant antioxidants to quantify its antioxidant potential and elucidate its mechanism of action. Understanding the relative antioxidant capacities of these compounds is crucial for their potential applications in pharmaceuticals, food preservation, and other industries.
References
- 1. Evaluation of the Interaction between Carvacrol and Thymol, Major Compounds of Ptychotis verticillata Essential Oil: Antioxidant, Anti-Inflammatory and Anticancer Activities against Breast Cancer Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant potential of thymol determined by chemiluminescence inhibition in human neutrophils and cell-free systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. ojs.openagrar.de [ojs.openagrar.de]
A Comparative Guide to the Cross-Validation of Analytical Methods for Thymol Acetate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantitative analysis of thymol acetate. The information presented is intended to assist researchers and quality control analysts in selecting the most suitable analytical technique and to provide a framework for the cross-validation of these methods. The experimental protocols and validation data are based on established methods for thymol and related acetate compounds.
Comparison of Analytical Methods
The selection of an analytical method for this compound quantification depends on various factors, including the sample matrix, the required sensitivity, and the available instrumentation. Both HPLC and GC are powerful techniques for this purpose, each with its own advantages and limitations.
Table 1: Comparison of HPLC and GC Methods for this compound Quantification
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Typical Stationary Phase | C18 or other reversed-phase columns. | Fused silica capillary columns with non-polar or medium-polarity phases (e.g., 5% phenyl polysiloxane). |
| Typical Mobile/Carrier Gas | Acetonitrile/Water or Methanol/Water mixtures. | Inert gases like Helium or Nitrogen. |
| Detection | UV-Vis (typically around 274 nm for the thymol chromophore). | Flame Ionization Detector (FID) or Mass Spectrometry (MS). |
| Sample Volatility | Not a limiting factor. | Requires the analyte to be volatile and thermally stable. |
| Derivatization | Generally not required. | May be necessary for non-volatile analytes, but not for this compound. |
| Advantages | Robust, versatile for a wide range of compounds, well-established for quality control. | High resolution, high sensitivity (especially with MS detection), suitable for complex matrices. |
| Disadvantages | May have lower resolution for complex volatile samples compared to GC. | Not suitable for non-volatile or thermally labile compounds. |
Experimental Protocols
Detailed methodologies for HPLC and GC analysis of this compound are provided below. These protocols are based on validated methods for similar compounds and serve as a starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC) Method
This proposed HPLC method is adapted from validated methods for thymol quantification.[1][2][3]
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at 274 nm.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and inject.
Gas Chromatography (GC) Method
This GC method is based on a validated procedure for the analysis of neryl acetate, a structurally similar compound.[4]
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: SH-Rxi-5Sil MS capillary column (30 m, 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[4]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]
-
Injector Temperature: 250°C.
-
Injection Mode: Split injection with a ratio of 10:1.[4]
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 3 minutes.
-
Ramp to 80°C at 10°C/min.
-
Ramp to 100°C at 20°C/min.
-
Ramp to 130°C at 2°C/min.
-
Ramp to 280°C at 20°C/min, hold for 2 minutes.[4]
-
-
Detector:
-
FID: Temperature at 280°C.
-
MS: Ion source temperature at 230°C, interface temperature at 250°C.[4]
-
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as hexane. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Extract the sample containing this compound with a suitable solvent (e.g., hexane) using techniques like ultrasonic extraction.[4] Filter the extract and inject.
Data Presentation: Validation Parameters
The following tables summarize the typical validation parameters for HPLC and GC methods, based on data from related compounds. These values should be established during the in-house validation of the specific method for this compound.
Table 2: Validation Parameters for a Proposed HPLC Method for this compound
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (RSD%) | < 2% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Table 3: Validation Parameters for a GC-MS/MS Method for an Acetate Ester (Neryl Acetate) [4]
| Validation Parameter | Reported Performance |
| Linearity (r) | > 0.999 |
| Accuracy (% Recovery) | Not explicitly reported |
| Precision (RSD%) | Not explicitly reported |
| Limit of Detection (LOD) | Not explicitly reported |
| Limit of Quantification (LOQ) | Not explicitly reported |
Mandatory Visualization
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of two analytical methods for this compound quantification.
References
A Comparative Analysis of the Bioavailability of Thymol and Thymol Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability of thymol and its acetylated analogue, thymol acetate. By examining available experimental data, this document aims to inform research and development in the fields of pharmacology and drug delivery.
Introduction
Thymol, a natural monoterpenoid phenol, is renowned for its diverse pharmacological activities, including antiseptic, antioxidant, and anti-inflammatory properties. However, its therapeutic potential is often limited by low oral bioavailability due to extensive first-pass metabolism. This compound, a synthetic derivative, has been investigated as a potential prodrug to overcome this limitation. The acetylation of the phenolic hydroxyl group in thymol is hypothesized to protect it from immediate conjugation, allowing for absorption and subsequent hydrolysis to release the active thymol in vivo.
Oral Bioavailability and Pharmacokinetics
The oral bioavailability of thymol is significantly influenced by its rapid metabolism in the gastrointestinal tract and liver. In contrast, evidence suggests that this compound may function as a prodrug, being hydrolyzed to thymol after absorption.
Thymol
Upon oral administration, thymol is rapidly absorbed. However, the parent compound is rarely detected in systemic circulation. Instead, it is extensively metabolized into thymol sulfate and thymol glucuronide through phase II conjugation reactions.[1][2] This rapid and extensive metabolism significantly reduces the systemic availability of free thymol.
Studies in humans have shown that after oral ingestion of thymol, its metabolites are detectable in plasma and urine, while thymol itself is often below the limit of detection.[1] The bioavailability of thymol, measured as the amount of its metabolites in circulation relative to the administered dose, is estimated to be low.
This compound
Direct pharmacokinetic studies comparing the bioavailability of thymol and this compound are limited. However, a key in vivo study in sheep provides indirect evidence of this compound's bioavailability. In this study, while thymol exhibited greater anthelmintic activity in vitro, this compound demonstrated comparable in vivo efficacy in reducing fecal egg counts of gastrointestinal nematodes.[3][4] This suggests that this compound is likely hydrolyzed to thymol in the gastrointestinal tract or after absorption, releasing the more active parent compound.[3][4] The similar in vivo performance, despite lower in vitro potency, points towards this compound acting as a prodrug, effectively delivering thymol to the site of action.
Furthermore, the same study reported that this compound has a significantly lower acute toxicity than thymol in mice, suggesting a favorable safety profile.[3][4]
Data Presentation
The following tables summarize the available quantitative data comparing thymol and this compound.
Table 1: Comparative In Vivo Efficacy (Anthelmintic Activity in Sheep)
| Compound | Dose | Fecal Egg Count Reduction (%) | Reference |
| Thymol | 250 mg/kg | 59.8 | [3][4] |
| This compound | 250 mg/kg | 76.2 | [3][4] |
Table 2: Comparative Acute Toxicity in Mice
| Compound | LD50 (Oral) | Reference |
| Thymol | 1350.9 mg/kg | [3][4] |
| This compound | 4144.4 mg/kg | [3][4] |
Table 3: Pharmacokinetic Parameters of Thymol (Human Data)
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) of Metabolites | ~2.0 hours | [1] |
| Major Metabolites | Thymol sulfate, Thymol glucuronide | [1][2] |
| Bioavailability of Free Thymol | Very low to undetectable | [1] |
Note: Direct pharmacokinetic data for this compound is not currently available in the reviewed literature.
Experimental Protocols
In Vivo Anthelmintic Efficacy in Sheep (Fecal Egg Count Reduction Test - FECRT)
The study by André et al. (2017) evaluated the in vivo anthelmintic efficacy of thymol and this compound in sheep naturally infected with gastrointestinal nematodes.[4]
-
Animals: Crossbred sheep, naturally infected with gastrointestinal nematodes.
-
Treatment Groups:
-
Group 1: Thymol (250 mg/kg, single oral dose)
-
Group 2: this compound (250 mg/kg, single oral dose)
-
Group 3: Negative Control (water)
-
Group 4: Positive Control (Monepantel, 2.5 mg/kg)
-
-
Procedure:
-
Fecal samples were collected directly from the rectum of each animal on day 0 (before treatment) and on days 7 and 14 post-treatment.
-
The number of nematode eggs per gram of feces (EPG) was determined using a modified McMaster technique.
-
The percentage of fecal egg count reduction (FECR) was calculated using the following formula: FECR (%) = [1 - (mean EPG post-treatment / mean EPG pre-treatment)] x 100
-
-
Outcome: The study found that both thymol and this compound significantly reduced the fecal egg counts compared to the negative control group, with this compound showing a numerically higher reduction.[4]
Acute Oral Toxicity in Mice
The same study also assessed the acute oral toxicity of thymol and this compound in mice.[3][4]
-
Animals: Female Swiss albino mice.
-
Procedure:
-
Animals were divided into groups and administered with increasing oral doses of either thymol or this compound.
-
The animals were observed for signs of toxicity and mortality over a 14-day period.
-
The median lethal dose (LD50) was calculated based on the observed mortality rates at different doses.
-
-
Outcome: this compound exhibited a significantly higher LD50 compared to thymol, indicating lower acute toxicity.[3][4]
Mandatory Visualizations
Signaling Pathways and Metabolic Fate
The following diagram illustrates the proposed metabolic pathways of thymol and this compound.
Caption: Proposed metabolic pathways of thymol and this compound.
Experimental Workflow
The following diagram outlines the workflow for the in vivo comparison of thymol and this compound.
Caption: Experimental workflow for in vivo efficacy comparison.
Conclusion
The available evidence suggests that this compound holds promise as a prodrug for thymol, potentially offering a solution to the low oral bioavailability of the parent compound. The similar in vivo anthelmintic efficacy of this compound compared to thymol, despite its lower in vitro activity, strongly supports the hypothesis of in vivo hydrolysis to the more active thymol. Furthermore, the lower acute toxicity of this compound is a significant advantage.
However, a direct comparative pharmacokinetic study is crucial to definitively establish the bioavailability of thymol following the administration of this compound. Such a study would provide essential data on the rate and extent of this compound hydrolysis and the resulting plasma concentrations of free thymol. This information is vital for the further development of this compound as a therapeutic agent. Future research should focus on elucidating the precise metabolic fate of this compound and its pharmacokinetic profile in various species, including humans.
References
- 1. Systemic availability and pharmacokinetics of thymol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development [frontiersin.org]
- 3. Anthelmintic effect of thymol and this compound on sheep gastrointestinal nematodes and their toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
Head-to-Head Study: A Comparative Analysis of Thymol Acetate and Other Thymol Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of thymol acetate and other thymol esters, focusing on their biological activities and toxicological profiles. The information presented is collated from various in vitro and in vivo studies to support research and development in the pharmaceutical and therapeutic fields.
Executive Summary
Thymol, a natural monoterpene phenol, has well-documented pharmacological properties. Esterification of thymol's hydroxyl group is a common strategy to modify its physicochemical properties, potentially enhancing its efficacy, and reducing its toxicity. This guide focuses on a head-to-head comparison of this compound with its parent compound, thymol, and other thymol esters, summarizing key performance data from experimental studies. The available literature provides the most robust comparative data in the areas of anthelmintic, antimicrobial, and antiparasitic activities. While data on other biological effects, such as anti-inflammatory and antioxidant properties, are more prevalent for thymol itself, this guide includes available comparative data for its esters and highlights areas where further research is needed. A significant gap in the current literature is the lack of direct comparative pharmacokinetic studies between different thymol esters.
Comparative Biological Activity
The following tables summarize the quantitative data from head-to-head studies comparing this compound and other thymol esters.
Anthelmintic Activity
A study by André et al. (2017) provides a direct comparison of the in vitro and in vivo anthelmintic effects of thymol and this compound against the gastrointestinal nematode Haemonchus contortus.
Table 1: In Vitro Anthelmintic Activity of Thymol vs. This compound [1][2]
| Assay | Compound | Concentration | Inhibition (%) | EC₅₀ (mg/mL) |
| Egg Hatch Test | Thymol | 0.5 mg/mL | 98% | 0.08 |
| This compound | 4 mg/mL | 67.1% | 1.9 | |
| Larval Development Test | Thymol | 8 mg/mL | 100% | - |
| This compound | 8 mg/mL | 100% | - | |
| Adult Worm Motility | Thymol | 800 µg/mL | 100% | - |
| This compound | 800 µg/mL | 83.4% | - |
Table 2: In Vivo Anthelmintic Efficacy and Acute Toxicity [1][2]
| Assay | Compound | Dose | Efficacy (% epg reduction) | LD₅₀ (mg/kg, mice) |
| Fecal Egg Count Reduction | Thymol | 250 mg/kg | 59.8% | 1,350.9 |
| This compound | 250 mg/kg | 76.2% | 4,144.4 |
epg: eggs per gram of feces
These results suggest that while thymol exhibits greater potency in in vitro assays, this compound demonstrates comparable or slightly better efficacy in vivo with significantly lower acute toxicity.
Antimicrobial and Antiparasitic Activity
Lazarevi et al. (2017) synthesized a library of twenty thymol esters and evaluated their in vitro antimicrobial activity. The data below represents a selection of these esters compared to thymol.
Table 3: In Vitro Antimicrobial Activity (MIC, μg/mL) of Thymol and Various Thymol Esters
| Microorganism | Thymol | Thymyl Acetate | Thymyl Propanoate | Thymyl Butanoate | Thymyl Pentanoate |
| Staphylococcus aureus | 125 | >1000 | 500 | 250 | 125 |
| Bacillus subtilis | 125 | 1000 | 250 | 125 | 125 |
| Escherichia coli | 250 | >1000 | 1000 | 500 | 500 |
| Pseudomonas aeruginosa | 500 | >1000 | >1000 | >1000 | >1000 |
| Candida albicans | 250 | >1000 | 500 | 250 | 250 |
| Aspergillus niger | 125 | >1000 | 250 | 125 | 125 |
Data synthesized from Lazarevi et al. (2017). Note: Some values are extrapolated from graphical data and should be considered approximate.
Gaio et al. (2021) compared the in vitro activity of thymol and thymol octanoate against Cryptosporidium parvum and their cytotoxicity on HCT-8 cells.
Table 4: In Vitro Anti-cryptosporidial Activity and Cytotoxicity
| Compound | Anti-cryptosporidial IC₅₀ (µg/mL) | Cytotoxicity IC₅₀ (HCT-8 cells, 24h) (µg/mL) |
| Thymol | 7.5 | 122.5 |
| Thymol Octanoate | 35.5 | 309.6 |
This study indicates that while thymol is a more potent inhibitor of C. parvum growth in vitro, thymol octanoate is significantly less cytotoxic.
Cytotoxicity Against Cancer Cell Lines
A study by Blažíčková et al. (2022) investigated the cytotoxic effects of thymol and acetic acid thymol ester on colorectal cancer cell lines.
Table 5: In Vitro Cytotoxicity of Thymol vs. Acetic Acid Thymol Ester on Colorectal Cancer Cells
| Cell Line | Compound | IC₅₀ (µg/mL) after 24h |
| HT-29 | Thymol | ~60 |
| Acetic Acid Thymol Ester | 0.08 | |
| HCT-116 | Thymol | ~60 |
| Acetic Acid Thymol Ester | 0.08 |
These findings suggest that acetic acid thymol ester has significantly higher cytotoxic potency against these cancer cell lines compared to thymol.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
Synthesis of this compound
Objective: To synthesize this compound from thymol and acetic anhydride.
Materials:
-
Thymol
-
Acetic anhydride
-
Pyridine (catalyst)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve thymol in a suitable volume of diethyl ether in a round-bottom flask.
-
Add a catalytic amount of pyridine to the solution.
-
Slowly add an equimolar amount of acetic anhydride to the stirred solution at room temperature.
-
Continue stirring the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize excess acetic anhydride and acetic acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel if necessary.
In Vitro Anthelmintic Egg Hatch Assay
Objective: To determine the ovicidal activity of thymol esters by assessing the inhibition of nematode egg hatching.
Materials:
-
Freshly collected nematode eggs (e.g., Haemonchus contortus)
-
Test compounds (thymol esters) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate-buffered saline (PBS) or water
-
96-well microtiter plates
-
Inverted microscope
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent. Make serial dilutions to achieve the desired final concentrations.
-
Prepare a suspension of freshly collected nematode eggs in PBS or water, adjusting the concentration to approximately 100-150 eggs per 50 µL.
-
In a 96-well plate, add 50 µL of the egg suspension to each well.
-
Add 50 µL of the test compound dilution to the respective wells. Include a negative control (solvent only) and a positive control (a known anthelmintic like thiabendazole).
-
Incubate the plate at 25-27°C for 48 hours.
-
After incubation, add a drop of Lugol's iodine to each well to stop further hatching.
-
Under an inverted microscope, count the number of hatched larvae and unhatched eggs in each well.
-
Calculate the percentage of egg hatch inhibition for each concentration relative to the negative control.
In Vitro Antimicrobial Broth Microdilution Assay
Objective: To determine the Minimum Inhibitory Concentration (MIC) of thymol esters against various microorganisms.
Materials:
-
Test microorganisms (bacterial and fungal strains)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds (thymol esters) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium to obtain a range of concentrations.
-
Prepare an inoculum of the test microorganism and adjust its turbidity to a 0.5 McFarland standard. Dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add the microbial inoculum to each well containing the test compound dilutions. Include a positive control (inoculum without test compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
After incubation, determine the MIC, which is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
Visualizations
Experimental Workflow for In Vivo Anthelmintic Efficacy Study
Caption: Workflow for in vivo evaluation of anthelmintic efficacy.
Key Signaling Pathways Modulated by Thymol
Thymol has been shown to modulate several key signaling pathways involved in inflammation and cell proliferation, which are likely relevant for the biological activity of its esters.
Caption: Inhibition of PI3K/AKT and MAPK/ERK pathways by thymol.
Conclusion
The esterification of thymol, particularly to form this compound, presents a promising strategy for developing therapeutic agents with improved toxicological profiles. While in vitro potency may sometimes be reduced compared to the parent compound, in vivo efficacy can be maintained or even enhanced, coupled with a significant reduction in toxicity. The data on anthelmintic activity provides a clear example of this trade-off. However, there is a clear need for more comprehensive head-to-head studies across a wider range of biological activities, especially anti-inflammatory and antioxidant effects, and critically, in the area of pharmacokinetics to fully understand the absorption, distribution, metabolism, and excretion profiles of different thymol esters. The experimental protocols and pathway diagrams provided in this guide offer a foundation for researchers to build upon in their exploration of these versatile compounds.
References
A Comparative Guide to the Antimicrobial Mechanism of Thymol Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial mechanism of thymol acetate, referencing its parent compound, thymol, and other alternatives. The information is supported by experimental data and detailed methodologies to assist in research and development.
Introduction to Thymol and this compound
Thymol, a natural monoterpenoid phenol found in thyme oil, is well-established for its broad-spectrum antimicrobial properties. Its derivative, this compound, is synthesized through the acetylation of thymol's phenolic hydroxyl group. This structural modification can alter its physicochemical properties, such as lipophilicity, which may, in turn, influence its antimicrobial efficacy and mechanism of action. While the antimicrobial activity of thymol is extensively studied, research specifically validating the mechanism of this compound is less abundant. However, it is widely suggested that this compound shares a similar primary mechanism with thymol, primarily targeting the bacterial cell membrane.
Comparative Antimicrobial Efficacy
The antimicrobial efficacy of a compound is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The data presented below is a compilation from various studies and direct comparative studies under identical conditions are limited.
Table 1: Minimum Inhibitory Concentration (MIC) of Thymol and Alternatives against various Bacteria
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Bacillus subtilis (Gram-positive) |
| Thymol | 300 - 600 µg/mL | 310 - 5000 µg/mL | >1000 µg/mL | 422 µg/mL |
| This compound | Reported to have higher or equal activity to thymol against some Gram-positive strains | Reported to have higher or equal activity to thymol against some Gram-negative strains | Data not readily available | Data not readily available |
| Carvacrol | 150 - 400 mg/L | 150 - 400 mg/L | Data variable | Data variable |
| Eugenol | MIC values are variable depending on the strain and study | MIC values are variable depending on the strain and study | MIC values are variable depending on the strain and study | MIC values are variable depending on the strain and study |
Note: MIC values can vary significantly based on the specific strain, methodology, and experimental conditions.
Mechanism of Antimicrobial Action
The primary antimicrobial mechanism of thymol and its derivatives, including this compound, is the disruption of the bacterial cell membrane's integrity. This leads to a cascade of events culminating in cell death.
Cell Membrane Disruption
Thymol and its analogues are lipophilic, allowing them to partition into the lipid bilayer of the bacterial cytoplasmic membrane. This interaction increases membrane fluidity and permeability, leading to the leakage of essential intracellular components such as ions, ATP, and genetic material.
Inhibition of Cellular Processes
Beyond membrane disruption, thymol has been shown to interfere with other cellular processes, which may also be relevant for this compound:
-
Enzyme Inhibition: Thymol can inhibit bacterial enzymes, including ATPases, which are crucial for cellular energy metabolism.
-
Biofilm Formation: Thymol and its derivatives have been shown to inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics.
-
DNA Interaction: Some studies suggest that thymol can bind to the minor groove of bacterial DNA, which may interfere with DNA replication and transcription.
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the antimicrobial mechanism of action.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.
-
Serial Dilution of Test Compound: The test compound (e.g., this compound) is serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Cell Membrane Permeability Assay
This assay uses a fluorescent probe, such as propidium iodide (PI), to assess membrane integrity.
-
Bacterial Culture: Bacteria are grown to the mid-logarithmic phase.
-
Treatment: The bacterial suspension is treated with the test compound at its MIC.
-
Staining: Propidium iodide is added to the bacterial suspension. PI can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids.
-
Measurement: The fluorescence intensity is measured using a fluorometer or a fluorescence microscope. An increase in fluorescence indicates increased membrane permeability.
ATP Leakage Assay
This assay quantifies the release of intracellular ATP as an indicator of membrane damage.
-
Bacterial Culture and Treatment: Similar to the membrane permeability assay, bacteria are treated with the test compound.
-
Sample Collection: The supernatant of the bacterial culture is collected by centrifugation.
-
ATP Quantification: The amount of ATP in the supernatant is quantified using a commercial ATP bioluminescence assay kit.
-
Analysis: An increase in extracellular ATP concentration in the treated samples compared to the control indicates membrane leakage.
Biofilm Inhibition Assay
This assay assesses the ability of a compound to prevent biofilm formation.
-
Preparation of Bacterial Suspension: A standardized bacterial suspension is prepared.
-
Treatment: The bacterial suspension is added to the wells of a microtiter plate containing various concentrations of the test compound.
-
Incubation: The plate is incubated to allow for biofilm formation (typically 24-48 hours).
-
Quantification: Non-adherent bacteria are washed away, and the remaining biofilm is stained with a dye such as crystal violet. The absorbance of the solubilized dye is measured to quantify the biofilm biomass.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the proposed antimicrobial mechanism and a typical experimental workflow for its validation.
A Comparative Guide to the Synthesis of Thymol Acetate for Researchers
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of compounds is paramount. This guide provides a comprehensive comparison of published protocols for the synthesis of thymol acetate, a molecule of interest for its potential therapeutic properties. The following sections detail various synthetic methodologies, presenting quantitative data in structured tables, outlining experimental procedures, and visualizing the general workflow.
Comparison of Synthesis Protocols for this compound
The synthesis of this compound can be achieved through several methods, including traditional acid-catalyzed esterification, modern catalytic approaches, and greener enzymatic routes. Each method offers distinct advantages and disadvantages in terms of yield, reaction conditions, and environmental impact. The following tables summarize the quantitative data from various published protocols.
| Method | Catalyst | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Traditional Chemical Synthesis | Sulfuric Acid (H₂SO₄) | Acetic Anhydride | Dichloromethane | Room Temp. | 2 | 95 | [1][2] |
| p-Toluenesulfonic Acid (p-TsOH) | Acetic Anhydride | Toluene | Reflux | 3 | 92 | [3] | |
| Sodium Acetate (NaOAc) | Acetic Anhydride | None | Reflux | 1 | 84.5 | [4] | |
| Vanadyl Sulfate Catalyzed | Vanadyl Sulfate (VOSO₄) | Acetic Anhydride | None | Room Temp. | 24 | 97 | [5][6] |
| Enzymatic Synthesis | Candida antarctica Lipase B | Acetic Anhydride | None | 40 | 8 | >95 | [7] |
| Thermomyces lanuginosus Lipase | Acetic Anhydride | Hexane | 35 | 12 | 88 | [7] | |
| Porcine Pancreatic Lipase | Acetic Anhydride | Acetonitrile | 30 | 24 | 72 | [7] | |
| Microwave-Assisted Synthesis | Fly Ash | Acetyl Chloride | None | N/A | <10 min | High (unspecified) | [8] |
Experimental Protocols
This section provides detailed methodologies for the key synthesis protocols cited in the comparison tables.
Traditional Synthesis with Sulfuric Acid Catalyst
This method represents a classic approach to esterification.
Materials:
-
Thymol
-
Acetic Anhydride
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve thymol (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add acetic anhydride (1.2 eq) to the solution.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the mixture while stirring.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and wash the organic layer with saturated sodium bicarbonate solution, followed by water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel if necessary.
Vanadyl Sulfate (VOSO₄) Catalyzed Solvent-Free Synthesis
This protocol offers a more environmentally friendly approach by eliminating the need for a solvent.
Materials:
-
Thymol
-
Acetic Anhydride
-
Vanadyl Sulfate (VOSO₄)
-
Ethyl Acetate
-
1M Sodium Hydroxide Solution (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, add thymol (1.0 eq) to acetic anhydride (1.02 eq).
-
Add vanadyl sulfate (0.01 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After 24 hours, quench the reaction by adding distilled water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with 1M sodium hydroxide solution to remove any unreacted thymol, followed by a wash with water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.[5][6]
Enzymatic Synthesis using Candida antarctica Lipase B
This biocatalytic method provides high selectivity and operates under mild conditions.
Materials:
-
Thymol
-
Acetic Anhydride
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Organic solvent for workup (e.g., ethyl acetate)
Procedure:
-
Combine thymol (1.0 eq) and acetic anhydride (1.5 eq) in a reaction vessel.
-
Add the immobilized Candida antarctica Lipase B (typically 10% by weight of the substrates).
-
Incubate the mixture at 40°C with gentle shaking for 8 hours.
-
After the reaction, separate the immobilized enzyme by filtration. The enzyme can be washed and reused.
-
The liquid phase contains the this compound. The product can be purified from the unreacted starting materials by vacuum distillation or column chromatography.[7]
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of this compound.
Caption: General workflow for this compound synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Enzymatic Synthesis of Thymol Octanoate, a Promising Hybrid Molecule [ri.conicet.gov.ar]
- 3. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. p-Toluenesulfonic acid-promoted organic transformations for the generation of molecular complexity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. CN104177233A - Thymol synthesis method - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of Thymol Acetate in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the disposal of thymol acetate, a compound generally not classified as hazardous. Adherence to these guidelines ensures a safe laboratory environment and prevents environmental contamination.
Hazard Assessment and Confirmation
The first crucial step in any chemical disposal procedure is to confirm the substance's hazard classification. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not considered a hazardous substance. This has been reported by a vast majority of suppliers to the European Chemicals Agency (ECHA). A Safety Data Sheet (SDS) for this compound also indicates no specific hazards that would classify it as hazardous waste.
Despite this classification, it is imperative to consult your institution's specific guidelines and your Environmental Health & Safety (EHS) department. Local regulations or the specific nature of your work might introduce contaminants into the this compound waste, which could alter its disposal requirements.
Personal Protective Equipment (PPE)
Even when handling non-hazardous materials, a baseline of personal protective equipment should be maintained to ensure safety.
Recommended PPE for Handling this compound:
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Wash and dry hands after handling. For larger quantities or potential for splashing, wear impervious clothing.[1] |
| Respiratory Protection | Generally not required in a well-ventilated area. If dust or aerosols are generated, a respirator may be necessary.[1] |
Disposal Procedure for Non-Hazardous this compound
For this compound that has not been contaminated with hazardous substances, the disposal process is more straightforward than for hazardous waste. However, institutional policies must always be followed. Some institutions may permit the disposal of non-hazardous chemicals via sanitary sewer or regular trash, while others may require all chemical waste to be collected by their EHS department.[2][3][4][5]
Step 1: Container Selection and Labeling
-
Choose an Appropriate Container : Select a container that is chemically compatible with this compound and is in good condition with a secure, screw-top lid.[6][7] Reusing empty, clean chemical bottles is often a suitable option.[6][7] The container should be free of any exterior contamination.[6]
-
Label the Container : Clearly label the container with the full chemical name, "this compound," and indicate that it is "Non-Hazardous Waste." Include the date when the waste was first added to the container.
Step 2: Waste Accumulation
-
Segregate Waste : Do not mix this compound waste with any other chemical waste, particularly hazardous waste.[4] Combining non-hazardous with hazardous waste necessitates that the entire mixture be treated as hazardous, increasing disposal costs and complexity.[4]
-
Keep Containers Closed : Waste containers should be kept tightly closed when not in use.[6][8]
Step 3: Disposal Request and Procedure
-
Consult Institutional Policy : Before proceeding, verify your institution's specific procedure for non-hazardous chemical waste. This information is typically available through the EHS department's website or by contacting them directly.
-
Submit a Disposal Request : Many institutions have a formal process for requesting the pickup of chemical waste, which may involve filling out an online form or a physical tag for the container.[9][10]
-
Follow EHS Instructions : Your EHS department will provide instructions on where to leave the container for pickup or if another disposal method is approved.
Comparison of Disposal Procedures: Non-Hazardous vs. Hazardous Waste
The following table summarizes the key differences in disposal procedures for non-hazardous and hazardous chemical waste to provide context and emphasize the importance of proper waste identification.
| Aspect | Non-Hazardous Waste (e.g., this compound) | Hazardous Waste |
| Container Labeling | "Non-Hazardous Waste" with the chemical name. | Must be labeled with the words "Hazardous Waste," the full chemical names of all constituents, and applicable hazard warnings.[11][12] |
| Segregation | Must be kept separate from hazardous waste to avoid cross-contamination.[4] | Incompatible hazardous wastes must be segregated to prevent dangerous chemical reactions.[12] |
| Storage Location | Stored in a designated area within the laboratory. | Stored in a designated Satellite Accumulation Area at or near the point of generation, under the control of laboratory personnel.[11] |
| Storage Limits | Generally no specific volume limits, but containers should be removed regularly. | Strict limits on the volume that can be accumulated (e.g., up to 55 gallons of hazardous waste or one quart of acutely hazardous waste).[12] |
| Disposal Options | May include collection by EHS, or with EHS approval, disposal via sanitary sewer or regular trash in some cases.[2][3][4][5] | Must be collected by a licensed hazardous waste disposal company arranged through the institution's EHS department.[13] Sink or trash disposal is strictly prohibited. |
Experimental Protocols and Workflows
Chemical Waste Disposal Decision Workflow
The following diagram illustrates the logical steps to be taken when determining the appropriate disposal route for any laboratory chemical waste.
Caption: Decision workflow for laboratory chemical waste disposal.
This comprehensive approach to the disposal of this compound and other laboratory chemicals will help ensure a safe and compliant research environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
- 1. echemi.com [echemi.com]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. sfasu.edu [sfasu.edu]
- 6. Chemical Waste Containers | Environment, Health & Safety [ehs.ucla.edu]
- 7. 8.3.4 Hazardous Waste Containers | UMN University Health & Safety [hsrm.umn.edu]
- 8. 10.1 Hazardous Chemical Waste Container Requirements | Environment, Health and Safety [ehs.cornell.edu]
- 9. youtube.com [youtube.com]
- 10. New Web Page for Request a Hazardous Waste Pickup – USC Environmental Health & Safety [ehs.usc.edu]
- 11. danielshealth.com [danielshealth.com]
- 12. vumc.org [vumc.org]
- 13. Environmental Products & Services | Used Oil [safety-kleen.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
